Product packaging for Methyl elaidate(Cat. No.:CAS No. 1937-62-8)

Methyl elaidate

Cat. No.: B153853
CAS No.: 1937-62-8
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-ZHACJKMWSA-N
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Description

Methyl (9E)-9-octadecenoate is a fatty acid methyl ester.
Methyl elaidate has been reported in Ganoderma carnosum and Abies spectabilis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B153853 Methyl elaidate CAS No. 1937-62-8

Properties

IUPAC Name

methyl (E)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
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InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC
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Molecular Formula

C19H36O2
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DSSTOX Substance ID

DTXSID9062435, DTXSID40883778
Record name 9-Octadecenoic acid, methyl ester
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Record name 9-Octadecenoic acid, methyl ester, (9E)-
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Molecular Weight

296.5 g/mol
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Physical Description

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]
Record name Fatty acids, C16-18 and C18-unsatd., Me esters
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CAS No.

1937-62-8, 67762-38-3, 2462-84-2
Record name Methyl elaidate
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Record name METHYL ELAIDATE
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Foundational & Exploratory

Physicochemical Properties of Methyl Elaidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl elaidate, the methyl ester of elaidic acid, is a monounsaturated trans fatty acid that serves as a crucial reference standard in lipid analysis and holds potential significance in various research domains, including metabolic studies and drug development. Understanding its fundamental physicochemical properties is paramount for its effective application in experimental settings. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.

Core Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₉H₃₆O₂[1][2][3][4]
Molecular Weight 296.49 g/mol [1]
Appearance Colorless to amber clear liquid
Melting Point 9-10 °C
Boiling Point 351.45 °C (at 760 mmHg); 220 °C (at 24 mmHg); 164-165 °C (at 0.5 Torr)
Density 0.871 g/mL at 20 °C
Refractive Index (n20/D) 1.450 - 1.452
Flash Point 92.40 °C (estimated)
Vapor Pressure 6.29 x 10⁻⁶ mmHg at 25 °C (estimated)
Table 2: Solubility and Partitioning
PropertyValueSource(s)
Solubility in Water 0.005588 mg/L at 25 °C (estimated)
Solubility in Organic Solvents Soluble in most organic solvents, including chloroform and methanol.
LogP (o/w) 7.45 - 8.16 (estimated)

Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed at one end. Given its low melting point, the sample may need to be cooled to solidify before determination.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined at atmospheric or reduced pressure.

Protocol (Atmospheric Pressure):

  • Apparatus: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid boils and a stable temperature is reached, with vapor condensing on the thermometer bulb. This stable temperature is the boiling point.

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Protocol (Pycnometer):

  • Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C) and weighed again.

  • Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature and weighed.

  • Calculation: The density of this compound is calculated using the weights of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

Protocol:

  • Calibration: The refractometer is calibrated using a standard with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument measures the angle of refraction and displays the refractive index.

Solubility Determination

Protocol (Qualitative):

  • A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, chloroform).

  • The mixture is agitated (e.g., by vortexing) at a controlled temperature.

  • Visual observation is used to determine if the this compound has dissolved to form a clear solution.

Protocol (Quantitative - Shake-Flask Method for Water Solubility):

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand to let undissolved this compound separate.

  • A sample of the aqueous phase is carefully removed, filtered or centrifuged, and the concentration of dissolved this compound is determined using an analytical technique such as gas chromatography.

Purity and Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of this compound and to separate it from its cis-isomer, methyl oleate.

Protocol Outline:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane).

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar stationary phase) is used.

  • Injection: A small volume of the prepared sample is injected into the GC inlet.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase as they are carried through the column by an inert carrier gas (e.g., helium or nitrogen).

  • Detection and Quantification: The FID detects the eluting components, and the resulting chromatogram is used to determine the purity of this compound by comparing the area of its peak to the total area of all peaks.

Biological Signaling Involvement

Recent studies have indicated the involvement of elaidate, the unesterified form of this compound, in cellular signaling pathways, particularly in the context of insulin resistance. The following diagram illustrates the proposed mechanism by which elaidate impairs insulin signaling.

Elaidate_Insulin_Signaling cluster_Intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Translocation & Fusion PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt_active Akt (active, phosphorylated) PIP3->Akt_active Recruits & Activates Akt_inactive Akt (inactive) Akt_inactive->Akt_active AS160_active AS160 (active) Akt_active->AS160_active Phosphorylates (inactivates) AS160_inactive AS160 (inactive, phosphorylated) AS160_inactive->AS160_active AS160_active->GLUT4_vesicle Inhibits fusion Elaidate Elaidate Elaidate->GLUT4_vesicle Suppresses fusion Elaidate->Akt_active Suppresses phosphorylation

Figure 1: Proposed mechanism of elaidate-induced insulin resistance.

Additionally, in the context of oncology research, this compound has been identified as a potential anticancer agent. In silico studies suggest that it may induce apoptosis by interacting with key regulatory proteins.

MethylElaidate_Apoptosis cluster_Regulation Apoptosis Regulation p53 p53 Bax Bax p53->Bax Activates MDM2 MDM2 MDM2->p53 Inhibits (degradation) Apoptosis Apoptosis Bax->Apoptosis Induces Methyl_Elaidate This compound Methyl_Elaidate->MDM2 Binds to & Inhibits Methyl_Elaidate->Bax Binds to & Activates

Figure 2: In silico model of this compound's pro-apoptotic mechanism.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, offering both quantitative data and procedural outlines for their experimental determination. The inclusion of its role in cellular signaling pathways underscores its relevance beyond a simple chemical standard, highlighting its potential as a tool in metabolic and pharmacological research. The provided information is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their work.

References

Methyl Elaidate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl elaidate, the methyl ester of elaidic acid, is a monounsaturated trans fatty acid that serves as a crucial reference standard in lipid research and analysis. Its unique physicochemical properties and involvement in cellular processes make it a molecule of significant interest in various scientific disciplines, including food science, biofuel development, and biomedical research. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis and purification methods, analytical techniques, and its role in biological systems. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate practical application and further investigation.

Introduction

This compound (CAS Number: 1937-62-8) is the methyl ester derivative of elaidic acid, the trans isomer of oleic acid. As a trans fatty acid methyl ester (FAME), it is characterized by a double bond in the trans configuration between the ninth and tenth carbon atoms. This structural feature confers distinct properties compared to its cis counterpart, methyl oleate, influencing its physical state, chemical reactivity, and biological activity.

In research and industrial settings, this compound is primarily utilized as an analytical standard for the quantification of trans fatty acids in food products, biological samples, and biofuels. The accurate determination of trans fatty acid content is of paramount importance due to their well-documented adverse effects on cardiovascular health. Furthermore, emerging research is exploring the specific roles of individual trans fatty acids like elaidic acid and its esters in cellular signaling and disease pathogenesis. This guide aims to provide a comprehensive resource for professionals working with or investigating this compound.

Properties of this compound

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for experimental design and data interpretation.

Chemical and Physical Properties
PropertyValueReference
CAS Number 1937-62-8[1][2][3][4][5]
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
Appearance Colorless to pale yellow liquid
Melting Point 9-10 °C
Boiling Point 220 °C at 24 mmHg
Density 0.871 g/mL at 20 °C
Refractive Index n20/D 1.450
Solubility Insoluble in water; soluble in most organic solvents.
Synonyms Elaidic acid methyl ester, Methyl trans-9-octadecenoate, (E)-Methyl octadec-9-enoate
Spectroscopic Data
Spectroscopic TechniqueKey Features
Gas Chromatography-Mass Spectrometry (GC-MS) Characteristic fragmentation pattern with a prominent molecular ion peak at m/z 296.
Infrared (IR) Spectroscopy Distinctive absorption band around 966 cm⁻¹ corresponding to the C-H out-of-plane bending of the trans double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Signals in the olefinic region (~5.3 ppm) characteristic of the trans-configured double bond protons.

Synthesis and Purification

This compound is typically synthesized through the esterification of elaidic acid with methanol, often in the presence of an acid catalyst.

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of this compound from elaidic acid.

Materials:

  • Elaidic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve elaidic acid in an excess of anhydrous methanol (e.g., a 1:10 to 1:20 molar ratio of acid to alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the elaidic acid weight) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in hexane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Analytical Methods

Gas chromatography is the most common and effective method for the analysis and quantification of this compound.

Gas Chromatography (GC) Analysis of this compound

This protocol outlines a standard method for the GC analysis of fatty acid methyl esters, including this compound.

Instrumentation and Columns:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A polar capillary column is typically used for the separation of cis and trans isomers of fatty acid methyl esters. Common stationary phases include biscyanopropyl polysiloxane (e.g., SP-2340, OV-275) or polyethylene glycol (e.g., Carbowax 20M).

Sample Preparation:

  • For lipid-containing samples, a lipid extraction (e.g., using the Folch or Bligh-Dyer method) is performed first.

  • The extracted lipids are then transesterified to their corresponding fatty acid methyl esters. A common method is to use boron trifluoride (BF₃) in methanol or methanolic HCl.

  • The resulting FAMEs are extracted into an organic solvent like hexane.

GC Conditions (Example):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 220 °C at a rate of 4 °C/minute.

    • Hold at 220 °C for 10 minutes.

  • Carrier Gas: Helium or Hydrogen

  • Split Ratio: 100:1

Data Analysis:

  • This compound is identified by its retention time compared to a certified reference standard.

  • Quantification is achieved by comparing the peak area of this compound in the sample to that of a known amount of an internal standard or by using an external calibration curve.

Biological Activity and Signaling Pathways

While often considered in the broader context of trans fatty acids, elaidic acid and its methyl ester have been shown to exert specific biological effects. Recent studies have begun to elucidate the molecular mechanisms underlying these effects, particularly in the context of cancer cell biology.

Pro-metastatic Intracellular Signaling of Elaidic Acid

Research has indicated that elaidic acid can promote the metastasis of colorectal cancer cells. This process is initiated by the binding of elaidic acid to G-protein coupled receptors GPR40 and GPR120 on the cell surface. This binding event triggers a signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) mediated by c-SRC. The subsequent activation of EGFR signaling leads to changes in the expression of genes associated with stemness and the epithelial-mesenchymal transition (EMT), ultimately enhancing the metastatic potential of the cancer cells.

Elaidic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methyl_Elaidate This compound GPR40_120 GPR40 / GPR120 Methyl_Elaidate->GPR40_120 Binds to c_SRC c-SRC GPR40_120->c_SRC Activates EGFR EGFR EGFR_Signaling EGFR Signaling Cascade EGFR->EGFR_Signaling Initiates c_SRC->EGFR Transactivates Gene_Expression Changes in Gene Expression (EMT, Stemness) EGFR_Signaling->Gene_Expression Leads to Metastasis Increased Metastasis Gene_Expression->Metastasis

Elaidic Acid Pro-Metastatic Signaling Pathway

Applications

The primary applications of this compound are in the fields of analytical chemistry and biomedical research.

  • Analytical Standard: It is widely used as a certified reference material for the accurate identification and quantification of trans fatty acids in various matrices, including food products, edible oils, and biological tissues.

  • Biochemical Research: this compound serves as a tool to investigate the metabolic and cellular effects of trans fatty acids. It is used in cell culture and animal studies to explore its impact on lipid metabolism, inflammation, and cellular signaling pathways.

  • Food Science: In the food industry, understanding the content of this compound and other trans fatty acids is crucial for product formulation, quality control, and regulatory compliance.

  • Biofuel Research: As a fatty acid methyl ester, this compound is a component of biodiesel and is studied in the context of biofuel properties and production.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses and gloves, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For long-term storage and to prevent degradation, it is recommended to store this compound at -20°C.

Conclusion

This compound is a fundamentally important molecule for researchers and professionals in lipid science and related fields. Its well-defined chemical and physical properties make it an indispensable analytical standard for the monitoring of trans fatty acids. Moreover, ongoing research into its biological activities is shedding light on the specific molecular mechanisms through which trans fatty acids can influence cellular health and disease. This technical guide provides a solid foundation of knowledge and practical protocols to support the continued investigation and application of this compound.

References

Synthesis and purification of methyl elaidate for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Methyl Elaidate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the methyl ester of elaidic acid, is a monounsaturated trans fatty acid of significant interest in various fields of research, including lipid metabolism, drug delivery systems, and materials science.[1] Its distinct stereochemistry imparts unique physical and chemical properties that differentiate it from its cis-isomer, methyl oleate. The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, quantitative data, and analytical characterization techniques.

Introduction

This compound (C19H36O2, CAS No: 1937-62-8) is a key compound in biochemical and pharmaceutical research.[1][2] It serves as a reference standard in the analysis of trans fatty acids, which are relevant to the food and cosmetic industries.[1][3] Furthermore, it is utilized as a model compound in studies of lipid metabolism and in the development of novel drug delivery formulations. This guide details two principal synthesis routes: the direct esterification of elaidic acid and the cis-trans isomerization of the more readily available methyl oleate. It also presents robust purification and characterization methodologies to ensure the final product meets the high-purity standards (≥99%) required for research applications.

Synthesis Methodologies

There are two primary pathways for the synthesis of this compound: direct esterification of elaidic acid and isomerization of methyl oleate. The choice of method often depends on the availability and cost of the starting materials.

Method 1: Acid-Catalyzed Esterification of Elaidic Acid

This method involves the direct reaction of elaidic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol. The reaction is an equilibrium process, and a large excess of methanol is typically used to drive the reaction towards the formation of the methyl ester.

G cluster_reactants Reactants cluster_process Process cluster_products Products Elaidic Acid Elaidic Acid Mixing & Reflux Mixing & Reflux Elaidic Acid->Mixing & Reflux Methanol Methanol Methanol->Mixing & Reflux Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Mixing & Reflux This compound This compound Mixing & Reflux->this compound Water Water Mixing & Reflux->Water

Figure 1: Workflow for Esterification of Elaidic Acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elaidic acid (1 equivalent) in a 10 to 20-fold molar excess of anhydrous methanol.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 1-2% w/w of elaidic acid) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of water and extract the this compound with a non-polar solvent like hexane or diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual methanol and salts.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield crude this compound.

Method 2: Isomerization of Methyl Oleate

This method transforms the cis-isomer, methyl oleate, into the trans-isomer, this compound. This is advantageous as methyl oleate is often more accessible and less expensive. The isomerization can be catalyzed by various agents, including acid-activated clays, selenium, or thiol radicals.

G cluster_reactants Reactants cluster_process Process cluster_products Products Methyl Oleate (cis) Methyl Oleate (cis) Heating under Inert Atmosphere Heating under Inert Atmosphere Methyl Oleate (cis)->Heating under Inert Atmosphere Catalyst Catalyst (e.g., Acid Clay, Se) Catalyst->Heating under Inert Atmosphere This compound (trans) This compound (trans) Heating under Inert Atmosphere->this compound (trans) Residual Methyl Oleate Residual Methyl Oleate Heating under Inert Atmosphere->Residual Methyl Oleate

Figure 2: Workflow for Isomerization of Methyl Oleate.

Experimental Protocol (Using Acid Clay Catalyst):

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methyl oleate and the acid clay catalyst (e.g., 10% w/w).

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen, to prevent oxidation.

  • Reaction: Heat the mixture to a temperature between 180°C and 250°C with vigorous stirring. The reaction time will vary inversely with temperature, typically ranging from a few minutes to two hours. For example, at 250°C, approximately 33% isomerization can occur within the first minute.

  • Monitoring: Periodically take small aliquots, filter out the catalyst, and analyze by GC or FTIR to determine the cis/trans ratio.

  • Work-up: Once the desired equilibrium (typically around 66% trans) is reached, cool the reaction mixture.

  • Catalyst Removal: Dilute the mixture with hexane and filter through a pad of celite to remove the solid acid clay catalyst.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude mixture of this compound and methyl oleate.

Purification Techniques

Purification is a critical step to isolate this compound from unreacted starting materials, by-products, and its cis-isomer. A combination of techniques may be necessary to achieve high purity.

G Crude Product Crude Product Fractional Vacuum Distillation Fractional Vacuum Distillation Crude Product->Fractional Vacuum Distillation Initial Cleanup Low-Temp Crystallization Low-Temp Crystallization Fractional Vacuum Distillation->Low-Temp Crystallization Isomer Separation Silica Gel Chromatography Silica Gel Chromatography Low-Temp Crystallization->Silica Gel Chromatography Final Polishing Pure this compound (≥99%) Pure this compound (≥99%) Silica Gel Chromatography->Pure this compound (≥99%) Characterization Characterization Pure this compound (≥99%)->Characterization

Figure 3: General Purification and Analysis Workflow.
Fractional Vacuum Distillation

This technique is effective for separating methyl esters from less volatile impurities and can provide an initial purification of the crude product. Due to the high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal degradation.

Protocol:

  • Set up a fractional distillation apparatus suitable for vacuum operation.

  • Charge the distillation flask with the crude this compound.

  • Gradually reduce the pressure and begin heating the flask.

  • Collect fractions based on boiling point. The fraction corresponding to C18:1 methyl esters should be collected. This method is more effective for separating esters of different chain lengths than for separating cis/trans isomers.

Low-Temperature Crystallization

This method exploits the difference in melting points between this compound (~9°C) and methyl oleate (-19.9°C) to achieve separation.

Protocol:

  • Dissolve the mixture of this compound and methyl oleate in a suitable solvent like acetone or methanol at room temperature.

  • Slowly cool the solution in a controlled-temperature bath to a temperature between -10°C and 0°C.

  • This compound will selectively crystallize out of the solution.

  • Isolate the crystallized solid by cold filtration under vacuum.

  • Wash the crystals with a small amount of cold solvent to remove adhering mother liquor containing methyl oleate.

  • Multiple recrystallization steps may be required to achieve high purity.

Silica Gel Column Chromatography

Column chromatography is a highly effective method for final polishing and for separating cis and trans isomers, although it can be challenging on a large scale.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane with a small percentage of ethyl acetate, such as 99:1) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. The less polar trans-isomer (this compound) will typically elute before the cis-isomer (methyl oleate).

  • Fraction Collection: Collect fractions and monitor them by TLC or GC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound.

Table 1: Synthesis via Esterification of Oleic Acid (as a proxy for Elaidic Acid)

ParameterValue/ConditionReference
Catalyst Sulfuric Acid
Methanol/Acid Molar Ratio 10:1 to 30:1
Catalyst Concentration 1-2% (w/w of acid)
Temperature 65-70 °C (Reflux)
Reaction Time 2-5 hours
Typical Yield >90%

Table 2: Synthesis via Isomerization of Methyl Oleate

ParameterValue/ConditionReference
Catalyst Acid Clay
Catalyst Concentration 10% (w/w of ester)
Temperature 180-250 °C
Reaction Time 0.5-2 hours
Typical Conversion ~55% (at 250°C for 2 min)
Equilibrium Mixture ~66% trans-isomer

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 3: Key Analytical Techniques for this compound Characterization

TechniquePurposeKey Observations/ParametersReference
Gas Chromatography (GC-MS) Purity assessment, cis/trans isomer separation, and identification.A single, sharp peak for pure this compound. Baseline separation from methyl oleate can be achieved with appropriate columns (e.g., SP-2340 or OV-275). Mass spectrum confirms molecular weight (296.49 g/mol ).
FTIR Spectroscopy Confirmation of trans double bond.A characteristic sharp absorption peak at approximately 966 cm⁻¹ indicates the C-H out-of-plane bending vibration of the trans double bond. The C=O stretch of the ester is observed around 1740 cm⁻¹.
¹H NMR Spectroscopy Structural confirmation.Olefinic protons (-CH=CH-) appear as a multiplet around 5.4 ppm. The singlet for the methyl ester protons (-OCH₃) is found at ~3.67 ppm. The terminal methyl group (-CH₃) appears as a triplet at ~0.88 ppm.
¹³C NMR Spectroscopy Structural confirmation.Olefinic carbons appear around 130 ppm. The carbonyl carbon of the ester is observed at ~174 ppm. The methyl ester carbon is at ~51 ppm.

Conclusion

This guide has provided detailed methodologies for the synthesis and purification of high-purity this compound for research purposes. The direct esterification of elaidic acid offers a straightforward route if the starting material is available, while the isomerization of methyl oleate provides a cost-effective alternative. A multi-step purification strategy involving fractional distillation, low-temperature crystallization, and column chromatography is recommended to achieve the ≥99% purity required for scientific applications. The outlined analytical techniques are crucial for the verification of the final product's identity and purity, ensuring the integrity of subsequent research.

References

The Occurrence and Natural Sources of Methyl Elaidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate is the methyl ester of elaidic acid, the principal C18:1 trans-monounsaturated fatty acid. While often associated with industrially produced partially hydrogenated oils, this compound and its parent fatty acid also occur in various natural sources. Understanding the natural distribution and concentration of this compound is crucial for research in nutrition, microbiology, and pharmacology. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Natural Sources and Occurrence of this compound

This compound is found in a diverse range of natural sources, including plants, microorganisms, and animal fats. The following sections detail its presence in these matrices.

In Plants

While not widespread in the plant kingdom, this compound has been identified in specific plant species.

  • Moringa oleifera: The seeds of Moringa oleifera have been found to contain this compound as a major component of the lipophilic hexane fraction of the crude ethanolic extract[1][2]. One study identified this compound as the most abundant ester in this fraction[3].

  • Oryza sativa (Black Rice): Certain cultivars of black rice, such as the 'Mutiara' cultivar, have been shown to contain elaidic acid, which would be detected as this compound after transesterification. One analysis reported an elaidic acid content of 2.01% in the fatty acid profile of black rice bran oil.

  • Salvia officinalis (Sage): There are conflicting reports regarding the presence of this compound in sage. While one database mentions its occurrence in Salvia officinalis oil at a concentration of 0.11%, numerous comprehensive GC-MS analyses of sage essential oil from various geographical locations do not list this compound as a constituent. The primary components consistently identified are thujone, camphor, and 1,8-cineole. It is likely that this compound is not a typical component of Salvia officinalis essential oil.

In Microorganisms

Certain microalgae have been identified as producers of this compound, particularly in the context of biodiesel production.

  • Botryococcus braunii: Studies on the fatty acid methyl ester (FAME) profile of the microalga Botryococcus braunii KMITL have shown that elaidic acid methyl ester (C18:1n9t) can be a significant component. In algae exposed to gamma radiation, the concentration of this compound ranged from 16.49% to 29.09% of the total FAMEs.

In Animal Fats

This compound is a known component of ruminant fats, arising from the biohydrogenation of unsaturated fatty acids by rumen microorganisms.

  • Ruminant Milk and Meat (Beef, Mutton, Lamb): The fat from ruminants such as cows, sheep, and goats contains trans fatty acids, typically at levels of 2-6% of the total fat. The predominant trans-18:1 isomer is vaccenic acid (trans-11-octadecenoic acid). Elaidic acid (trans-9-octadecenoic acid), the precursor to this compound, is also present, though generally at lower concentrations. The precise concentration of this compound after esterification can vary based on the animal's diet and other factors.

  • Beef Tallow: Beef tallow is a significant source of ruminant fat and consequently contains this compound upon transesterification.

In Fungi
  • Ganoderma carnosum: The LOTUS database indicates the presence of this compound in the fungus Ganoderma carnosum. However, specific quantitative analyses confirming this and detailing the concentration are not available in the current literature. Studies on the fatty acid profiles of other Ganoderma species, such as Ganoderma lucidum, have been conducted but did not report the presence of this compound.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound (or its precursor, elaidic acid) in various natural sources.

Natural SourceMatrixConcentration (% of total fatty acids/FAMEs)Reference(s)
Plants
Moringa oleiferaSeed Extract (lipophilic fraction)Major Component
Oryza sativa (Black Rice, 'Mutiara' cultivar)Bran Oil2.01% (as elaidic acid)
Microorganisms
Botryococcus braunii KMITLAlgal Biomass (FAMEs)16.49% - 29.09%
Animal Fats
Ruminant Milk and MeatFat2% - 6% (total trans fatty acids)

Biological Signaling Pathways

Recent in-silico research has suggested a potential role for this compound in cancer therapy through the induction of apoptosis.

Proposed Apoptotic Pathway of this compound

An in-silico docking study on this compound from Moringa oleifera seeds proposed a mechanism for its potential anticancer activity. The study suggests that this compound can bind to two key proteins involved in the regulation of apoptosis:

  • Bax: A pro-apoptotic protein that, upon activation, leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.

  • Mouse Double Minute 2 Homolog (MDM2): A negative regulator of the p53 tumor suppressor protein. By binding to and inhibiting MDM2, this compound could prevent the degradation of p53, allowing p53 to accumulate and trigger apoptosis.

This proposed pathway suggests that this compound may act as a dual-action agent, directly activating a pro-apoptotic protein and inhibiting a key negative regulator of a major tumor suppressor.

Methyl_Elaidate_Apoptosis_Pathway cluster_regulation Regulation of Apoptosis Methyl_Elaidate This compound MDM2 MDM2 Methyl_Elaidate->MDM2 Inhibits Bax Bax Methyl_Elaidate->Bax Activates p53 p53 MDM2->p53 Inhibits (promotes degradation) p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The analysis of this compound from natural sources typically involves lipid extraction, transesterification to convert fatty acids into their corresponding methyl esters (FAMEs), and subsequent chromatographic analysis.

Lipid Extraction

The choice of extraction method depends on the sample matrix.

  • For Plant and Fungal Materials (e.g., seeds, leaves, mycelia):

    • Sample Preparation: The material is typically dried (e.g., freeze-dried or oven-dried at low temperature) and ground into a fine powder to increase the surface area for extraction.

    • Solvent Extraction: A common method is Soxhlet extraction using a non-polar solvent like n-hexane for several hours. Alternatively, a mixture of chloroform and methanol (e.g., 2:1 v/v, Folch method) can be used for more exhaustive extraction of total lipids.

    • Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude lipid extract.

  • For Animal Tissues (e.g., adipose tissue, muscle):

    • Homogenization: The tissue is homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v).

    • Phase Separation: Water or a saline solution is added to the homogenate to induce phase separation. The lower chloroform phase, containing the lipids, is collected.

    • Washing and Drying: The chloroform phase is washed with a salt solution to remove non-lipid contaminants. The solvent is then evaporated to obtain the lipid extract.

Transesterification (Methylation)

This step converts the fatty acids in the lipid extract (present as triglycerides, phospholipids, etc.) into volatile FAMEs for GC analysis.

  • Base-Catalyzed Transesterification (for neutral lipids):

    • Dissolve the lipid extract in a suitable solvent (e.g., toluene or hexane).

    • Add a solution of sodium methoxide or potassium hydroxide in methanol.

    • The reaction mixture is shaken or vortexed at room temperature for a specified time (e.g., 30 minutes).

    • The reaction is stopped by adding an acid or water. The upper organic layer containing the FAMEs is collected for analysis.

  • Acid-Catalyzed Transesterification (for samples with high free fatty acids):

    • Dissolve the lipid extract in a mixture of methanol and an acid catalyst (e.g., 1-2% sulfuric acid in methanol or boron trifluoride-methanol).

    • Heat the mixture at a controlled temperature (e.g., 50-100°C) for a specific duration (e.g., 1-2 hours) in a sealed vial.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. The upper hexane layer is collected.

  • Direct Transesterification from Wet Tissues:

    • Permeabilize and hydrolyze the wet tissue sample in 1 N KOH in methanol at 55°C for 1.5 hours.

    • Neutralize the KOH and methylate the free fatty acids by adding a sulfuric acid catalyst and incubating at 55°C for another 1.5 hours.

    • Add hexane to the reaction tube, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis. This method avoids a separate lipid extraction step.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the separation, identification, and quantification of FAMEs.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a polar stationary phase (e.g., a cyanopropyl or biscyanopropyl phase) is typically used for the separation of cis and trans isomers of fatty acid methyl esters.

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small volume of the FAMEs solution in hexane is injected into the GC.

  • Temperature Program: A programmed temperature ramp is used to elute the FAMEs based on their boiling points and polarity.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. FAMEs are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification: Quantification is typically performed using an internal standard (e.g., methyl heptadecanoate, C17:0) added to the sample before transesterification. The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve.

Experimental_Workflow_FAME_Analysis cluster_workflow Workflow for this compound Analysis Start Natural Source Sample (Plant, Animal, Microorganism) Extraction Lipid Extraction (e.g., Soxhlet, Folch) Start->Extraction Direct_Trans Direct Transesterification (for wet tissues) Start->Direct_Trans Transesterification Transesterification (Methylation) (Base or Acid Catalyzed) Extraction->Transesterification GCMS GC-MS Analysis Direct_Trans->GCMS Transesterification->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis

Caption: General workflow for the analysis of this compound from natural sources.

Conclusion

This compound, while often associated with industrial food processing, is a naturally occurring compound found in specific plants, microorganisms, and as a result of biohydrogenation in ruminant animals. Its presence in Moringa oleifera and certain microalgae is particularly noteworthy, with concentrations that can be substantial. The potential role of this compound in inducing apoptosis in cancer cells, as suggested by in-silico studies, opens up new avenues for pharmacological research. The well-established analytical protocols for lipid extraction and GC-MS analysis provide a robust framework for the accurate quantification of this compound in diverse natural matrices. Further research is warranted to explore the full extent of its natural distribution, biosynthetic pathways, and biological functions.

References

A Deep Dive into the Structural Isomerism of Methyl Elaidate and Methyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This technical guide provides an in-depth analysis of the structural distinctions between two critical fatty acid methyl esters (FAMEs): methyl elaidate and methyl oleate. While sharing the same chemical formula, their geometric isomerism imparts distinct physical and chemical properties, influencing their biological activity and applications.

Core Structural Differences: Cis vs. Trans Isomerism

This compound and methyl oleate are both monounsaturated fatty acid methyl esters with the chemical formula C19H36O2.[1][2] The pivotal difference lies in the stereochemistry of the double bond located at the ninth carbon atom (Δ9).

  • Methyl Oleate is the cis isomer, where the hydrogen atoms attached to the double-bonded carbon atoms are on the same side of the carbon chain. This configuration introduces a distinct "kink" or bend in the molecule.

  • This compound is the trans isomer, with the hydrogen atoms positioned on opposite sides of the carbon chain.[3][4] This results in a more linear and extended molecular structure, similar to that of a saturated fatty acid.

This fundamental geometric variance is visually represented in the following structural diagram.

G cluster_oleate Methyl Oleate (cis-9-Octadecenoate) cluster_elaidate This compound (trans-9-Octadecenoate) oleate_start CH₃(CH₂)₇ oleate_c9 C oleate_start->oleate_c9 oleate_c10 C oleate_c9->oleate_c10 oleate_h9 H oleate_c9->oleate_h9 oleate_end (CH₂)₇COOCH₃ oleate_c10->oleate_end oleate_h10 H oleate_c10->oleate_h10 elaidate_start CH₃(CH₂)₇ elaidate_c9 C elaidate_start->elaidate_c9 elaidate_c10 C elaidate_c9->elaidate_c10 elaidate_h9 H elaidate_c9->elaidate_h9 elaidate_end (CH₂)₇COOCH₃ elaidate_c10->elaidate_end elaidate_h10 H elaidate_c10->elaidate_h10

Figure 1: Structural comparison of methyl oleate and this compound.

Comparative Physicochemical Properties

The structural disparity between these isomers directly influences their macroscopic physical properties. The more linear shape of this compound allows for more efficient packing of molecules, leading to a higher melting point compared to the bent structure of methyl oleate. A summary of their key physicochemical properties is presented below.

PropertyMethyl Oleate (cis)This compound (trans)
Molecular Formula C19H36O2[2]C19H36O2
Molecular Weight 296.49 g/mol 296.49 g/mol
Melting Point -20 °C9 °C to 10.75 °C
Boiling Point 218 °C at 20 mmHg164-165 °C at 0.5 Torr
Density 0.874 g/mL at 20 °C0.8790 g/cm³ at 16 °C
Refractive Index (n20/D) 1.4521.452
Appearance Colorless to pale yellow liquidColorless to amber clear liquid
Solubility Insoluble in water; miscible with alcohol, ether, and chloroform.Insoluble in water; soluble in most organic solvents.

Experimental Protocols for Differentiation

Several analytical techniques can be employed to distinguish between this compound and methyl oleate, primarily by exploiting the differences in their physical properties and the unique chemical environment of the double bond.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating cis and trans isomers of fatty acid methyl esters.

  • Principle: The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for resolving geometric isomers.

  • Methodology:

    • Column Selection: Highly polar cyanopropyl-based capillary columns, such as the SP-2560 or SLB-IL111, are specifically designed for the detailed analysis of cis/trans FAME isomers.

    • Sample Preparation: The lipid sample is first converted to its fatty acid methyl esters (FAMEs) through a process of hydrolysis and esterification, for example, by heating with 7% BF3 in methanol.

    • Injection and Separation: A small volume of the FAMEs dissolved in a suitable solvent (e.g., hexane) is injected into the GC. The oven temperature is programmed to optimize the separation of the isomers.

    • Detection: A Flame Ionization Detector (FID) is commonly used for the detection and quantification of the eluting FAMEs. The retention time of this compound is typically longer than that of methyl oleate on these polar columns.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be utilized to identify the presence of trans double bonds.

  • Principle: The C-H out-of-plane bending vibration of a trans double bond absorbs infrared radiation at a characteristic frequency that is absent in the cis isomer.

  • Methodology:

    • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or dissolved in a suitable solvent that does not have interfering absorptions in the region of interest.

    • Data Acquisition: An IR spectrum is recorded.

    • Analysis: The presence of a distinct absorption band around 965 cm⁻¹ is indicative of a trans C=C bond, thus confirming the presence of this compound. This band is absent in the spectrum of pure methyl oleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides a definitive method for distinguishing between the cis and trans isomers by analyzing the chemical shifts and coupling constants of the olefinic protons.

  • Principle: The hydrogen atoms directly attached to the double-bonded carbons (olefinic protons) experience different magnetic environments in the cis and trans configurations, leading to distinct signals in the NMR spectrum.

  • Methodology:

    • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

    • Analysis: The olefinic protons of methyl oleate (cis) typically appear as a multiplet around 5.35 ppm. In contrast, the olefinic protons of this compound (trans) resonate at a slightly different chemical shift and exhibit a different splitting pattern due to the different coupling constant between the trans protons.

Silver-Ion Chromatography (Argentation Chromatography)

This technique separates unsaturated compounds based on the number, position, and geometry of their double bonds.

  • Principle: Silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds. The stability of these complexes is greater for cis isomers than for trans isomers, leading to a stronger retention of cis isomers on the stationary phase.

  • Methodology:

    • Stationary Phase: The stationary phase, typically silica gel, is impregnated with silver nitrate. This can be used in thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Elution: A non-polar mobile phase is used to elute the sample through the column. This compound, forming a weaker complex with the silver ions, will elute before methyl oleate.

    • Detection: The separated fractions can be collected and further analyzed by other techniques like GC-MS.

The workflow for differentiating these isomers can be summarized as follows:

G cluster_sample Sample Containing FAMEs cluster_methods Differentiation Methods cluster_results Distinctive Results Sample Lipid Sample GC Gas Chromatography Sample->GC IR Infrared Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Ag_Chrom Argentation Chromatography Sample->Ag_Chrom GC_Result Different Retention Times GC->GC_Result Separation IR_Result Presence/Absence of ~965 cm⁻¹ band IR->IR_Result Analysis NMR_Result Different Chemical Shifts of Olefinic Protons NMR->NMR_Result Analysis Ag_Chrom_Result Different Elution Order Ag_Chrom->Ag_Chrom_Result Separation

Figure 2: Experimental workflow for isomer differentiation.

References

A Technical Guide to High-Purity Methyl Elaidate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl elaidate, the methyl ester of elaidic acid, is a monounsaturated trans-fatty acid that serves as a critical reference standard and research tool in the fields of lipidomics, metabolic research, and drug development. Its distinct stereochemistry, with a trans double bond at the ninth carbon (C18:1t n-9), differentiates it from its cis-isomer, methyl oleate, and imparts unique physicochemical and biological properties. This technical guide provides an in-depth overview of high-purity this compound, including its commercial sources, analytical characterization, and its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals who require high-quality, well-characterized this compound for their studies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable commercial suppliers who specialize in analytical standards and biochemicals. These products are typically characterized by a high degree of purity, essential for obtaining accurate and reproducible experimental results. Below is a summary of representative commercial offerings.

Table 1: Commercial Suppliers of High-Purity this compound

SupplierProduct NamePurity SpecificationAnalytical MethodCAS Number
Sigma-Aldrich This compound analytical standard≥99.0%Gas Chromatography (GC)1937-62-8
Cayman Chemical Elaidic Acid methyl ester≥98%Not specified1937-62-8
Santa Cruz Biotechnology This compound≥99%Not specified1937-62-8
Larodan This compound>99%GC1937-62-8
Nu-Chek Prep Methyl 9-trans-Octadecenoate>99%GC1937-62-8

Table 2: Representative Certificate of Analysis Data for High-Purity this compound

ParameterSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual Inspection
Purity (GC) ≥99.0%99.5%Gas Chromatography
Identity (IR, NMR) Conforms to structureConformsInfrared Spectroscopy, Nuclear Magnetic Resonance
Residual Solvents ≤0.5%<0.1%Headspace GC
Water Content ≤0.1%<0.05%Karl Fischer Titration
Peroxide Value ≤5.0 meq/kg1.2 meq/kgTitration

Experimental Protocols: Quality Assessment of this compound

The purity of this compound is most commonly determined by gas chromatography (GC) with flame ionization detection (FID). The following protocol is a representative method for the analysis of fatty acid methyl esters (FAMEs), including this compound.

Gas Chromatography (GC-FID) Protocol for Purity Assessment

1. Objective: To determine the purity of a this compound sample by separating it from other fatty acid methyl esters and potential impurities.

2. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for FAME analysis (e.g., a highly polar biscyanopropyl polysiloxane stationary phase like SP-2560 or a similar column).

  • Carrier gas: Helium or Hydrogen, high purity.

  • Injector and detector gases: Hydrogen and compressed air, high purity.

  • Autosampler vials with inserts.

  • Solvent: Hexane or isooctane, HPLC grade.

  • This compound standard and sample.

3. Chromatographic Conditions:

  • Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 4°C/minute.

    • Final hold: 240°C for 20 minutes.

  • Injector:

    • Temperature: 250°C.

    • Split ratio: 100:1.

    • Injection volume: 1 µL.

  • Detector (FID):

    • Temperature: 260°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium or Nitrogen): 25 mL/min.

  • Carrier Gas (Helium): Constant flow rate of 1.0 mL/min.

4. Sample Preparation:

  • Prepare a stock solution of the this compound standard at a concentration of 10 mg/mL in hexane.

  • Prepare the this compound sample to be tested at the same concentration in hexane.

  • Vortex the solutions to ensure homogeneity.

  • Transfer the solutions to autosampler vials for injection.

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

    Purity (%) = (Areathis compound / Total Area) x 100

Role of this compound in Cellular Signaling Pathways

This compound, primarily through its in situ hydrolysis to elaidic acid, has been shown to modulate several key cellular signaling pathways implicated in metabolic and inflammatory diseases.

Impairment of Insulin Signaling

Elaidic acid has been demonstrated to interfere with insulin signaling, contributing to insulin resistance. This effect is distinct from that of saturated fatty acids like stearate.[1] The proposed mechanism involves the suppression of key downstream effectors in the insulin signaling cascade.

Insulin_Signaling_Pathway cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Translocates & Fuses Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Phosphorylates & Inhibits AS160->GLUT4_vesicle Inhibition allows translocation Elaidic_Acid Elaidic Acid (from this compound) Elaidic_Acid->GLUT4_vesicle Suppresses Fusion with Plasma Membrane Elaidic_Acid->Akt Suppresses Accumulation at Plasma Membrane Zinc_Homeostasis_Pathway cluster_gene_expression Gene Expression Modulation cluster_cellular_effects Cellular Effects in Macrophage Elaidic_Acid Elaidic Acid (from this compound) SLC39A10 SLC39A10 (Zinc Importer) Gene Expression Elaidic_Acid->SLC39A10 Increases Metallothionein Metallothionein (Zinc Storage) Gene Expression Elaidic_Acid->Metallothionein Decreases Zinc_Influx Increased Intracellular Zinc (Zn2+) SLC39A10->Zinc_Influx Leads to Metallothionein->Zinc_Influx Reduced storage contributes to Inflammatory_Response Altered Inflammatory Response Zinc_Influx->Inflammatory_Response Modulates

References

The Biological Role of Elaidic Acid and Its Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively studied for its diverse and often detrimental biological effects. Its methyl ester, methyl elaidate, while less characterized, is emerging as a molecule of interest with potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological roles of both elaidic acid and this compound, with a focus on their impact on key cellular signaling pathways, metabolic processes, and implications for human health. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of molecular interactions to facilitate further investigation and therapeutic exploration.

Introduction

Elaidic acid (18:1 n-9t) is a monounsaturated trans fatty acid that has been a significant component of the human diet due to its presence in partially hydrogenated oils used in a wide range of processed foods.[1][2] Its unique straight-chain conformation, in contrast to the bent structure of its cis-isomer oleic acid, leads to profound differences in its physical and biological properties.[3] A growing body of evidence links the consumption of elaidic acid to an increased risk of cardiovascular diseases, inflammation, and certain types of cancer.[4][5] this compound, the methyl ester of elaidic acid, is often utilized as a reference standard in analytical chemistry. However, recent studies have begun to explore its own biological activities, suggesting potential roles in inflammation and cancer that may differ from its parent fatty acid. This guide will delve into the molecular mechanisms underlying the actions of both elaidic acid and this compound.

Core Biological Roles and Mechanisms

Impact on Lipid Metabolism and Cholesterol Homeostasis

Elaidic acid significantly influences lipid metabolism, primarily through the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.

  • Activation of SREBP-1c: Unlike its cis-isomer oleic acid, which tends to inhibit SREBP-1c activity, elaidic acid has been shown to induce SRE-luciferase activity and increase the mRNA levels of SREBP-1c. This leads to the upregulation of lipogenic genes, including those involved in fatty acid and cholesterol synthesis.

  • Cholesterol Metabolism: In human hepatoma (HepG2) cells, elaidic acid treatment leads to an upregulation of proteins involved in cholesterol synthesis and esterification. It has been observed that elaidic acid increases the activity of plasma cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL), ultimately contributing to a pro-atherogenic lipid profile.

The biological effects of This compound on lipid metabolism are not as well-defined. While it is a derivative of elaidic acid, its esterification may alter its interaction with cellular machinery. Further research is required to elucidate its specific role in SREBP-1c regulation and cholesterol homeostasis.

Pro-inflammatory Effects and Modulation of Signaling Pathways

Elaidic acid is a potent modulator of inflammatory responses, primarily through the activation of the NF-κB signaling pathway and the induction of pro-inflammatory cytokines.

  • NF-κB Activation: In various cell types, including aortic endothelial cells, elaidic acid has been shown to activate Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of genes involved in inflammation.

  • Inflammasome Activation: In Kupffer cells, elaidic acid can induce the activation of the NOD-like receptor protein-3 (NLRP3) inflammasome, leading to the release of inflammatory cytokines. This process is mediated by endoplasmic reticulum stress (ERS) and the mitogen-activated protein kinase (MAPK) signaling pathway.

  • Cytokine Production: Treatment of macrophages with elaidic acid leads to a marked upregulation of interleukin-1 beta (IL-1β), a potent pro-inflammatory cytokine.

Conversely, some studies suggest that This compound may possess anti-inflammatory properties. In silico studies have indicated its potential to combat inflammation associated with tumor cells. However, experimental validation of these effects and the underlying mechanisms are still largely needed.

Role in Cancer Progression

Elaidic acid has been implicated in the progression of several types of cancer, particularly colorectal cancer.

  • Enhanced Metastasis: Studies have demonstrated that elaidic acid can enhance the growth, survival, and invasion of colorectal cancer cells. Oral intake of elaidic acid has been shown to promote liver metastasis in a dose-dependent manner.

  • Signaling Pathways in Cancer: The pro-metastatic effects of elaidic acid in colorectal cancer cells are mediated through the G-protein coupled receptors GPR40 and GPR120, leading to c-SRC mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). This signaling cascade enhances cancer cell stemness and epithelial-mesenchymal transition.

In contrast, in silico docking studies suggest that This compound may have pro-apoptotic potential in cancer cells by binding to Bax and inhibiting the p53 inhibitor, MDM2. This suggests a potential therapeutic role for this compound in cancer, which warrants further in vitro and in vivo investigation.

Induction of Cellular Stress

Elaidic acid is a known inducer of cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress, which can lead to apoptosis.

  • Endoplasmic Reticulum Stress: In neuronal cells, elaidic acid treatment leads to the upregulation of ER stress markers such as glucose-regulated protein 78 (GRP78), activating transcription factor 4 (ATF4), and CCAAT/enhancer-binding protein homologous protein (CHOP). This activation of the unfolded protein response (UPR) signaling pathway can ultimately trigger apoptosis.

  • Oxidative Stress: Elaidic acid has been shown to induce the production of reactive oxygen species (ROS) in various cell types, including neuronal and smooth muscle cells. This increase in oxidative stress contributes to its cytotoxic and pro-inflammatory effects.

The effects of This compound on ER stress and oxidative stress have not been extensively studied experimentally.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the biological effects of elaidic acid. Data for this compound is limited and requires further research.

Table 1: Effect of Elaidic Acid on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Viability Reduction (approx.)Reference
SH-SY5Y502415%
SH-SY5Y1002425%
SH-SY5Y2002440%
SH-SY5Y4002455%
SH-SY5Y8002470%
HepG28002420%

Table 2: Effect of Elaidic Acid on Reactive Oxygen Species (ROS) Production

Cell LineConcentration (µM)Incubation Time (h)Fold Increase in ROS (approx.)Reference
SH-SY5Y200241.5
SH-SY5Y400242.0
SH-SY5Y800242.5

Table 3: Effect of Elaidic Acid on Gene Expression

Cell LineGeneConcentration (µM)Incubation Time (h)Fold Change in mRNAReference
HuH-7SREBP-1c10024~1.5 (increase)
C2C12 myotubesTNF-α10024Increased
C2C12 myotubesIL-1510024Reduced

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies investigating the cytotoxicity of elaidic acid.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete culture medium

  • Elaidic acid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of elaidic acid in culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100, 200, 400, and 800 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Remove the old medium from the wells and add 100 µL of the prepared elaidic acid dilutions or control medium.

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on methods used to quantify ROS levels in cells treated with elaidic acid.

Materials:

  • Cell line of interest

  • Culture plates

  • Elaidic acid

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Seed cells and treat with various concentrations of elaidic acid as described in the MTT assay protocol.

  • After the treatment period, wash the cells twice with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • For flow cytometry analysis, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity using an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

  • For microplate reader analysis, add PBS to each well and measure the fluorescence intensity at the same wavelengths.

  • Quantify the results as a fold change relative to the control group.

Western Blot Analysis for ER Stress and NF-κB Pathway Proteins

This protocol provides a general framework for detecting the expression of proteins involved in ER stress (GRP78, ATF4, CHOP) and the NF-κB pathway (p-p65, IκBα).

Materials:

  • Cell line of interest

  • Elaidic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-CHOP, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat cells with elaidic acid as desired.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Elaidic_Acid_ER_Stress_Pathway Elaidic Acid Elaidic Acid ER Stress ER Stress Elaidic Acid->ER Stress GRP78 GRP78 ER Stress->GRP78 Upregulation PERK PERK ER Stress->PERK IRE1α IRE1α ER Stress->IRE1α ATF6 ATF6 ER Stress->ATF6 eIF2α eIF2α PERK->eIF2α Phosphorylation XBP1s XBP1s IRE1α->XBP1s Splicing Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 Cleavage ATF4 ATF4 eIF2α->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription XBP1s->CHOP Transcription Cleaved ATF6->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: Elaidic Acid-Induced Endoplasmic Reticulum Stress and Apoptosis.

Elaidic_Acid_NFkB_Pathway Elaidic Acid Elaidic Acid TLR4/GPRs TLR4/GPRs Elaidic Acid->TLR4/GPRs MyD88 MyD88 TLR4/GPRs->MyD88 IKK Complex IKK Complex MyD88->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Gene Transcription

Caption: Elaidic Acid-Mediated Activation of the NF-κB Signaling Pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General Experimental Workflow for Western Blot Analysis.

Conclusion and Future Directions

Elaidic acid exerts a wide range of biological effects, many of which are detrimental to human health. Its ability to modulate key signaling pathways involved in lipid metabolism, inflammation, and cellular stress provides a molecular basis for its association with various chronic diseases. While the biological activities of its methyl ester, this compound, are less understood, preliminary in silico evidence suggests it may have contrasting, potentially beneficial, effects, particularly in the context of cancer.

This technical guide highlights the significant gaps in our knowledge regarding this compound. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo experiments that directly compare the effects of elaidic acid and this compound on the same biological endpoints and signaling pathways.

  • Elucidating Mechanisms of this compound: Investigating the molecular targets and signaling cascades through which this compound exerts its potential anti-inflammatory and pro-apoptotic effects.

  • Quantitative Analysis: Generating robust quantitative data on the dose-dependent effects of this compound to facilitate a comprehensive understanding of its potency and therapeutic window.

A deeper understanding of the distinct biological roles of elaidic acid and its methyl ester will be crucial for developing targeted therapeutic strategies and for providing evidence-based dietary recommendations. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to advance research in this critical area.

References

The Core of Lipid Analysis: An In-depth Technical Guide to Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques central to the study of fatty acids, focusing on their conversion to and analysis as fatty acid methyl esters (FAMEs). Accurate and precise FAME analysis is critical across various scientific disciplines, from nutritional science and biofuel development to microbiology and the pharmaceutical industry, where understanding lipid metabolism and signaling is paramount for drug discovery and development.[1][2][3]

Introduction to FAMEs and Their Significance

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental building blocks of complex lipids and play crucial roles in energy storage, cell membrane structure, and cell signaling.[4] However, their direct analysis by gas chromatography (GC) can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption issues within the analytical system.[5]

To overcome these challenges, fatty acids are chemically converted into their corresponding fatty acid methyl esters (FAMEs). This derivatization process, known as transesterification, replaces the polar carboxyl group with a nonpolar methyl ester group. FAMEs are more volatile and less polar than their parent fatty acids, making them ideal for GC analysis. The resulting FAME profile provides a detailed fingerprint of the original fatty acid composition of a sample.

Experimental Protocols for FAME Analysis

The accurate analysis of FAMEs is contingent on meticulous sample preparation and precise analytical instrumentation. This section details the key experimental protocols, from the critical transesterification step to the instrumental analysis.

Sample Preparation: Transesterification of Lipids to FAMEs

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the context of FAME analysis, triglycerides and other lipids are reacted with an alcohol (typically methanol) in the presence of a catalyst to produce FAMEs and glycerol. The choice of catalyst and reaction conditions can be tailored to the specific sample matrix.

Acid-catalyzed transesterification is a widely used method suitable for a broad range of lipid samples. Boron trifluoride (BF₃) in methanol is a common reagent for this purpose.

Protocol: Transesterification using Boron Trifluoride-Methanol

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid-containing sample into a screw-capped reaction tube. If the sample is in an aqueous solvent, it must be evaporated to dryness first.

  • Reagent Addition: Add 2 mL of 12% (w/w) boron trifluoride in methanol to the sample.

  • Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes. The optimal derivatization time may vary depending on the sample and should be determined empirically.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane or heptane) to the tube.

  • Phase Separation: Shake the tube vigorously to ensure the FAMEs are extracted into the organic layer. Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper organic layer to a clean vial. To remove any residual water, the organic layer can be passed through a small column of anhydrous sodium sulfate.

  • Analysis: The extracted FAMEs are now ready for GC analysis.

Base-catalyzed transesterification is a faster method but is primarily suitable for samples with low free fatty acid content, as high levels can lead to soap formation. Sodium hydroxide or potassium hydroxide in methanol are commonly used catalysts.

Protocol: Transesterification using Methanolic Sodium Hydroxide

  • Sample Preparation: To approximately 200 mg of oil in a vial, add 2 mL of heptane.

  • Reagent Addition: Add 0.1 mL of 2N methanolic potassium hydroxide (KOH).

  • Reaction: Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes to achieve phase separation.

  • Collection: Transfer 0.2 mL of the supernatant (upper heptane layer) to a GC vial and dilute with 1 mL of heptane.

  • Analysis: The diluted FAMEs are ready for GC injection.

For high-throughput analysis, one-step methods that combine lipid extraction and transesterification are highly efficient.

Protocol: Direct Transesterification with Methanolic HCl

  • Sample and Reagent Addition: In a screw-capped tube, combine 0.5 g of powdered sample with 2 mL of methanolic hydrochloric acid, 2 mL of methanol, and 0.5 mL of hexane.

  • Reaction: Heat the sealed tube at 100°C for one hour, shaking periodically.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water.

  • Collection: Centrifuge briefly to separate the phases and carefully collect the upper hexane layer containing the FAMEs for GC analysis.

Analytical Techniques for FAMEs

Gas chromatography is the cornerstone of FAME analysis, offering high resolution and sensitivity for separating and quantifying individual fatty acid methyl esters.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the most common technique for FAME quantification due to its robustness, wide linear range, and high sensitivity to hydrocarbons.

Typical GC-FID Parameters:

ParameterValue
Injector Type Split/Splitless
Injector Temperature 250°C
Split Ratio 100:1
Column Highly polar capillary column (e.g., CP-Sil 88, DB-FATWAX UI)
Column Dimensions 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient (e.g., 100°C to 240°C)
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C

Note: These are general parameters and should be optimized for the specific application and column used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides not only quantitative data but also qualitative information through mass spectra, which allows for the confident identification of FAMEs, especially in complex matrices. While FID is often used for quantification, MS offers superior selectivity.

Typical GC-MS Parameters:

ParameterValue
Injector and Column Same as GC-FID
Ion Source Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-550
Data Acquisition Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Note: These are general parameters and should be optimized for the specific application.

Data Presentation and Quantitative Analysis

Clear and concise data presentation is crucial for interpreting FAME analysis results. The following tables provide examples of quantitative data commonly generated in FAME analysis.

Fatty Acid Composition of Common Edible Oils

This table summarizes the typical fatty acid composition of several common edible oils, showcasing the diversity of fatty acid profiles.

Fatty AcidCorn Oil (%)Canola Oil (%)Olive Oil (%)Soybean Oil (%)Sunflower Oil (%)Palm Oil (%)Coconut Oil (%)
Saturated (SFA) 13.67.4614.1916.2710.7951.5791.92
Monounsaturated (MUFA) 28.9764.174.9923.6920.4238.76.16
Polyunsaturated (PUFA) 57.4328.4910.8260.068.89.731.91
Data sourced from the U.S. Department of Agriculture.
Performance Characteristics of FAME Analysis by GC-FID

This table presents typical performance metrics for the quantitative analysis of FAMEs, demonstrating the high quality of data achievable with optimized methods.

FAMELinearity (r²)LOD (µg/mL)LOQ (µg/mL)
Methyl Palmitate (C16:0) > 0.9990.21 - 0.540.63 - 1.63
Methyl Stearate (C18:0) > 0.9990.21 - 0.540.63 - 1.63
Methyl Oleate (C18:1c) > 0.9990.21 - 0.540.63 - 1.63
Methyl Linoleate (C18:2c) > 0.9990.21 - 0.540.63 - 1.63
Methyl Linolenate (C18:3n3) > 0.9990.21 - 0.540.63 - 1.63
Data compiled from validated GC-FID methods.

Visualization of Workflows and Pathways

Visual representations of experimental workflows and biological pathways can greatly enhance understanding. The following diagrams were generated using the DOT language.

Experimental Workflow for FAME Analysis

This diagram illustrates the key steps involved in the analysis of FAMEs, from sample collection to data interpretation.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Sample Biological Sample (e.g., tissue, oil, cells) LipidExtraction Lipid Extraction (e.g., Folch method) Sample->LipidExtraction Transesterification Transesterification (Acid or Base Catalyzed) LipidExtraction->Transesterification FAME_Extraction FAME Extraction (with nonpolar solvent) Transesterification->FAME_Extraction GC_Analysis Gas Chromatography (GC-FID or GC-MS) FAME_Extraction->GC_Analysis Peak_Integration Peak Integration & Identification GC_Analysis->Peak_Integration Quantification Quantification (using internal/external standards) Peak_Integration->Quantification Data_Reporting Data Reporting & Analysis (e.g., Fatty Acid Profile) Quantification->Data_Reporting

A generalized workflow for FAME analysis.
Fatty Acids in Cellular Signaling

Fatty acids and their derivatives are not just structural components; they are also potent signaling molecules that regulate a multitude of cellular processes. This diagram depicts a simplified overview of a lipid signaling pathway.

Lipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Cellular_Response Cellular Response (e.g., proliferation, inflammation) PKC->Cellular_Response phosphorylates targets Ca_Release->Cellular_Response modulates Extracellular_Signal Extracellular Signal (e.g., Fatty Acid) Extracellular_Signal->Receptor

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Analysis of Methyl Elaidate Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of methyl elaidate, the methyl ester of elaidic acid, using gas chromatography with flame ionization detection (GC-FID). The methodology outlined here is applicable for the quality control and characterization of fats and oils, as well as for research in lipidomics and drug development where the determination of trans fatty acid content is crucial. The protocol covers sample preparation, GC-FID parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils. Its quantification is of significant interest in the food industry, nutrition science, and biomedical research due to its association with adverse health effects. Gas chromatography is a powerful and widely used technique for the separation and quantification of fatty acid methyl esters (FAMEs), including this compound.[1][2] The conversion of fatty acids to their methyl esters (transesterification) increases their volatility and thermal stability, making them amenable to GC analysis.[1][3] This protocol details a robust GC-FID method for the analysis of a this compound standard.

Experimental Protocol

Standard Preparation

Materials:

  • This compound standard (CAS No. 1937-62-8)

  • Heptane or Hexane (GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in heptane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.2 µg/mL to 50 µg/mL.[3]

  • If an internal standard is required for more precise quantification, dodecane can be used. Prepare an internal standard working solution (e.g., 1000 µg/mL in heptane). Add a consistent volume of the internal standard solution to all calibration standards and samples.

Sample Preparation (Derivatization of Elaidic Acid)

For samples containing elaidic acid that needs to be converted to this compound, a derivatization step is necessary. Both acid-catalyzed and base-catalyzed methods are common.

Base-Catalyzed Transesterification:

  • To a known amount of the oil or fat sample (e.g., 10 µL) in a 2-mL autosampler vial, add 500 µL of hexane.

  • Add 100 µL of 2 N sodium hydroxide in methanol.

  • Vortex the mixture at 1000 rpm for 30 seconds.

  • Allow the layers to separate for 2 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new autosampler vial for GC analysis.

Acid-Catalyzed Transesterification:

  • To the sample, add a solution of 1-2% sulfuric acid or 5% anhydrous hydrogen chloride in methanol.

  • Heat the mixture at 50°C for 2 hours or until the reaction is complete.

  • After cooling, add water to the mixture and extract the FAMEs with hexane.

  • The hexane layer is then collected for GC analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is required.

GC Conditions: The following table summarizes typical GC-FID parameters for the analysis of FAMEs, including this compound. These parameters may be optimized depending on the specific instrument and column used.

ParameterSetting
Column SCION-FAME (100m x 0.25mm x 0.2µm) or equivalent polar capillary column (e.g., SP™ 2380, Rt-2560)
Injector Split/Splitless
Injector Temperature 220 - 250°C
Split Ratio 10:1 to 100:1
Injection Volume 1.0 - 2.0 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 70°C for 2 min, Ramp: 5°C/min to 240°C, Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 - 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

The quantitative performance of the method should be validated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents typical performance data for FAME analysis.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) ≤ 0.34 µg/mL
Limit of Quantification (LOQ) ≤ 1.0 µg/mL
Retention Time (RT) Varies based on GC conditions
Precision (RSD%) < 5%

Visualization

Experimental Workflow

The overall workflow for the GC analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Standard This compound Standard Calibration_Standards Calibration Standards Preparation Standard->Calibration_Standards Sample Fat/Oil Sample Derivatization Transesterification (if necessary) Sample->Derivatization Prepared_Sample Prepared Sample (FAMEs in Solvent) Derivatization->Prepared_Sample GC_Injection GC Injection Calibration_Standards->GC_Injection Prepared_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The gas chromatography protocol described in this application note provides a reliable and sensitive method for the quantification of this compound. The detailed steps for standard and sample preparation, along with the optimized GC-FID conditions, will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this important trans fatty acid methyl ester in various matrices. The provided workflow diagram and data presentation table serve as valuable tools for implementing and validating this analytical method in the laboratory.

References

Application Notes and Protocols for the Use of Methyl Elaidate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The complexity of the lipidome and the potential for sample loss during extraction and analysis necessitate the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the sample. Methyl elaidate, the methyl ester of elaidic acid (the trans isomer of oleic acid), serves as an excellent internal standard for the quantification of fatty acid methyl esters (FAMEs) in various biological matrices. Its structural similarity to common fatty acids ensures comparable extraction efficiency and chromatographic behavior, while its trans-configuration often leads to chromatographic separation from the more common cis-isomers found in biological systems.

These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based lipidomics workflows.

Key Properties of this compound as an Internal Standard

PropertyDescriptionReference
Chemical Formula C19H36O2
Molecular Weight 296.49 g/mol
Structure Methyl (E)-octadec-9-enoate
Physical State Liquid
Solubility Soluble in organic solvents such as hexane, chloroform, and methanol.
Chromatographic Behavior Elutes in close proximity to other C18 fatty acid methyl esters, but is often separable from its cis-isomer, methyl oleate, on suitable GC columns.

Experimental Protocols

Protocol 1: Quantification of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol outlines the steps for lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS using this compound as an internal standard.

1. Materials and Reagents:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%) or 0.5 M KOH in methanol

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined screw caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-225)

2. Sample Preparation and Lipid Extraction (Folch Method):

  • To a glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).

  • Add a precise volume of the this compound internal standard solution. The amount should be chosen to be within the calibration range and comparable to the expected analyte concentrations.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

3. Derivatization to Fatty Acid Methyl Esters (Acid-Catalyzed):

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

5. Data Analysis:

  • Identify the peaks for the target FAMEs and this compound based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of known standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Protocol 2: Quantification of Free Fatty Acids by LC-MS/MS

This protocol describes the analysis of free fatty acids using this compound as an internal standard, which is added prior to extraction. Note that for LC-MS analysis of intact lipids, a different internal standard (e.g., a deuterated or odd-chain lipid) would be more appropriate. However, if analyzing the total fatty acid profile after hydrolysis, this compound can be used post-derivatization. This protocol focuses on free fatty acids.

1. Materials and Reagents:

  • Biological sample

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation and Lipid Extraction (MTBE Method):

  • To a microcentrifuge tube, add a known amount of the biological sample.

  • Add a precise volume of the this compound internal standard solution.

  • Add 300 µL of methanol.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 1 minute and then shake for 15 minutes at 4°C.

  • Add 250 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Collect the upper organic phase and transfer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1 v/v).

3. LC-MS/MS Analysis:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (7:3, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate the fatty acids of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M-H]- ion of the fatty acid, and the product ion will be a characteristic fragment.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the target fatty acids and this compound.

  • Calculate the response ratio and quantify using a calibration curve as described in the GC-MS protocol.

Data Presentation

Quantitative results should be summarized in clear and concise tables.

Table 1: Example of a Calibration Curve for Palmitic Acid Methyl Ester (PAME) using this compound as an Internal Standard.

PAME Concentration (µg/mL)PAME Peak AreaThis compound Peak AreaResponse Ratio (PAME/IS)
115,234150,1230.101
576,543151,2340.506
10153,456150,5671.019
25380,987149,8762.542
50755,432150,3455.025
1001,510,876149,99810.073

Table 2: Example of Quantified Fatty Acid Methyl Esters in a Plasma Sample.

Fatty Acid Methyl EsterRetention Time (min)Quantified Concentration (µg/mL plasma)% RSD (n=3)
Myristate (C14:0)12.55.24.1
Palmitate (C16:0)14.8120.83.5
Palmitoleate (C16:1)15.18.75.2
Stearate (C18:0)17.285.33.8
Oleate (C18:1)17.5250.12.9
This compound (IS) 17.6 N/A N/A
Linoleate (C18:2)17.9310.53.1

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Derivatize Esterification to FAMEs (e.g., BF3/Methanol) Dry_Extract->Derivatize Extract_FAMEs Extract FAMEs (Hexane) Derivatize->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for FAME analysis by GC-MS.

Quantification Logic Using an Internal Standard

Quantification_Logic cluster_instrument Instrumental Analysis Analyte Analyte (e.g., Palmitate) Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS Internal Standard (this compound) IS_Response IS Peak Area IS->IS_Response Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Final Concentration Response_Ratio->Concentration Interpolate Cal_Curve Calibration Curve Cal_Curve->Concentration Compare

Caption: Logic for quantification with an internal standard.

Simplified Fatty Acid Metabolism and Signaling

Fatty_Acid_Signaling cluster_sources Sources of Fatty Acids cluster_fates Metabolic Fates cluster_regulation Regulation Diet Dietary Intake Fatty_Acids Free Fatty Acids Pool Diet->Fatty_Acids De_Novo De Novo Synthesis De_Novo->Fatty_Acids Beta_Ox β-Oxidation (Energy Production) Fatty_Acids->Beta_Ox Lipid_Syn Synthesis of Complex Lipids (Membranes, Storage) Fatty_Acids->Lipid_Syn Signaling Signaling Molecules (e.g., Eicosanoids) Fatty_Acids->Signaling Receptors Nuclear Receptors (e.g., PPARs) Fatty_Acids->Receptors activate Enzymes Metabolic Enzymes Receptors->Enzymes regulate gene expression Enzymes->Fatty_Acids modulate levels

Caption: Overview of fatty acid metabolism and signaling.

Application Notes and Protocols: Investigating the Effect of Methyl Elaidate on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate, the methyl ester of elaidic acid (the major trans fatty acid found in partially hydrogenated vegetable oils), is a critical compound for studying the metabolic effects of trans fats. Understanding its impact on lipid metabolism is crucial for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. These application notes provide a comprehensive overview of the cellular effects of this compound on lipid metabolism and detailed protocols for investigating these effects in common in vitro models: the human hepatoma cell line HepG2 and the mouse preadipocyte cell line 3T3-L1.

This compound is readily hydrolyzed by cellular lipases to elaidic acid. The subsequent metabolic effects are largely attributed to the cellular accumulation of elaidic acid. This document outlines the expected effects of this compound, primarily based on studies conducted with elaidic acid, and provides the necessary protocols to investigate these effects.

Data Presentation

The following tables summarize the quantitative effects of elaidic acid on key genes involved in lipid metabolism in human hepatoma cells. It is anticipated that this compound will elicit similar dose- and time-dependent responses following its cellular uptake and hydrolysis.

Table 1: Effect of Elaidic Acid on Lipogenic Gene Expression in Human Hepatoma Cells (HuH-7) [1]

GeneTreatmentFold Change vs. Control
SREBP-1c100 µM Elaidic Acid (24h)~1.5
FAS100 µM Elaidic Acid (24h)Data not quantified in fold change, but noted as increased
ACC100 µM Elaidic Acid (24h)Data not quantified in fold change, but noted as increased
SCD1100 µM Elaidic Acid (24h)Data not quantified in fold change, but noted as increased

Experimental Protocols

Cell Culture and Treatment

a. HepG2 Human Hepatoma Cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare the final concentrations of this compound in the culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

    • Replace the existing medium with the treatment medium.

    • Incubate for the desired time points (e.g., 24, 48 hours).

b. 3T3-L1 Mouse Preadipocytes

  • Preadipocyte Culture Medium: DMEM with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 10% CO2.

  • Differentiation Protocol:

    • Grow 3T3-L1 preadipocytes to confluence (Day 0).

    • Two days post-confluence (Day 2), induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • After 48 hours (Day 4), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 6 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes are typically observed between Day 8 and Day 12.

  • Treatment with this compound:

    • Prepare a stock solution of this compound as described for HepG2 cells.

    • Add this compound to the differentiation medium at the desired concentrations during the differentiation process (e.g., from Day 0 or Day 2 onwards) or treat mature adipocytes.

Oil Red O Staining for Lipid Quantification

This protocol is for the visualization and quantification of intracellular lipid droplets.

  • Fixation:

    • Wash cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

  • Staining:

    • Wash the fixed cells twice with distilled water.

    • Wash once with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered) and incubate for 10-20 minutes at room temperature.

  • Washing:

    • Gently wash the cells with distilled water 3-4 times until the excess stain is removed.

  • Quantification:

    • Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Normalize the absorbance values to the protein content of the corresponding wells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps to quantify the mRNA levels of target genes.

  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., SREBF1 (SREBP-1c), FASN, ACACA, SCD, PPARG, CPT1A) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.

    • Perform qPCR using a real-time PCR detection system.

    • A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Western Blotting for Protein Expression Analysis

This protocol is for the detection and quantification of specific proteins.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., SREBP-1, FAS, PPARγ, CPT1A) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis HepG2 Cells HepG2 Cells Treatment with this compound Treatment with this compound HepG2 Cells->Treatment with this compound 3T3-L1 Preadipocytes 3T3-L1 Preadipocytes Differentiation to Adipocytes Differentiation to Adipocytes 3T3-L1 Preadipocytes->Differentiation to Adipocytes Oil Red O Staining Oil Red O Staining Treatment with this compound->Oil Red O Staining qPCR qPCR Treatment with this compound->qPCR Western Blot Western Blot Treatment with this compound->Western Blot Differentiation to Adipocytes->Treatment with this compound Lipid Quantification Lipid Quantification Oil Red O Staining->Lipid Quantification Gene Expression Analysis Gene Expression Analysis qPCR->Gene Expression Analysis Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Experimental workflow for investigating the effects of this compound.

Lipogenesis_Pathway This compound This compound Elaidic Acid Elaidic Acid This compound->Elaidic Acid Hydrolysis SREBP-1c SREBP-1c Elaidic Acid->SREBP-1c Activates FAS FAS SREBP-1c->FAS Upregulates ACC ACC SREBP-1c->ACC Upregulates SCD1 SCD1 SREBP-1c->SCD1 Upregulates Lipogenesis Lipogenesis FAS->Lipogenesis ACC->Lipogenesis SCD1->Lipogenesis Lipid Droplet Accumulation Lipid Droplet Accumulation Lipogenesis->Lipid Droplet Accumulation

Caption: this compound's effect on the lipogenesis signaling pathway.

Fatty_Acid_Oxidation_Pathway This compound This compound Elaidic Acid Elaidic Acid This compound->Elaidic Acid Hydrolysis PPARγ PPARγ Elaidic Acid->PPARγ Modulates (potential) CPT1A CPT1A Elaidic Acid->CPT1A Potential Inhibition PPARγ->CPT1A Regulates Fatty Acid Oxidation Fatty Acid Oxidation CPT1A->Fatty Acid Oxidation Rate-limiting step

Caption: Potential effects of this compound on fatty acid oxidation.

References

Application Notes and Protocols: Methyl Elaidate as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate, the methyl ester of elaidic acid (trans-9-octadecenoic acid), is a monounsaturated fatty acid methyl ester that serves as a valuable substrate for a variety of enzymatic reactions.[1][2] Its trans-isomer configuration distinguishes it from its cis-counterpart, methyl oleate, offering unique opportunities for studying enzyme specificity and reaction mechanisms. These application notes provide detailed protocols and data for utilizing this compound in enzymatic reactions, with a focus on lipase-catalyzed epoxidation, and potential applications in hydroxylation and desaturation reactions. Furthermore, we explore the role of its parent fatty acid, elaidic acid, in cellular signaling pathways, providing insights for researchers in drug development and metabolic research.

I. Lipase-Catalyzed Epoxidation of this compound

Lipases, particularly immobilized Candida antarctica Lipase B (CALB), are highly effective biocatalysts for the epoxidation of unsaturated fatty acid esters.[3][4] This reaction introduces an oxirane ring at the site of the double bond, yielding methyl 9,10-epoxystearate, a valuable intermediate for the synthesis of various chemicals, including biolubricants, plasticizers, and polymers. The chemo-enzymatic approach, utilizing an in situ generation of a peracid by the lipase, offers a greener and more selective alternative to traditional chemical epoxidation methods.[4]

Quantitative Data
SubstrateEnzymeReaction TypeVmaxKmReference
Butyl-4-methyl-3-oxopentanoateImmobilized CALBTransesterification0.04 mol/L·min0.11 mol/L
Vinyl propionateCandida antarctica Lipase AHydrolysis--Follows Michaelis-Menten kinetics
Olive OilCandida rugosa lipaseHydrolysis67.1 µmol/min·mg0.717 M
Ethyl octanoateCandida antarctica Lipase BAcyl transferVaries with solventVaries with solvent

Note: The kinetic parameters are highly dependent on reaction conditions such as solvent, temperature, and water activity.

Experimental Protocol: Chemo-enzymatic Epoxidation of this compound

This protocol is adapted from established methods for the epoxidation of methyl oleate and sunflower oil methyl esters.

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Hydrogen peroxide (30% w/v)

  • Octanoic acid (as an acyl donor, optional but recommended for higher conversion)

  • Dichloromethane (or a solvent-free system can be attempted)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 1 g) in dichloromethane (e.g., 6 mL). For a solvent-free approach, omit the dichloromethane.

    • Add octanoic acid (e.g., 10 mmol per gram of this compound).

    • Add immobilized CALB (e.g., 1000 U/g of substrate).

    • Add deionized water (e.g., 5 mL).

  • Initiation of Reaction:

    • Place the flask in a temperature-controlled water bath set to 30-50°C.

    • Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture for 16-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the this compound spot/peak and the appearance of the epoxide product.

  • Work-up and Purification:

    • After the reaction is complete, filter to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure methyl 9,10-epoxystearate.

Experimental Workflow Diagram

epoxidation_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound (and optional acyl donor) in solvent B Add Immobilized CALB A->B C Add Water B->C D Add H2O2 (Initiate Reaction) C->D E Incubate at 30-50°C with stirring D->E F Monitor Reaction (TLC/GC) E->F G Filter to Recover Enzyme F->G Reaction Complete H Phase Separation G->H I Wash & Dry Organic Phase H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for the chemo-enzymatic epoxidation of this compound.

II. Potential Enzymatic Reactions with this compound

While less specific data is available, other enzyme classes hold promise for the biotransformation of this compound.

A. Cytochrome P450-Catalyzed Hydroxylation

Cytochrome P450 monooxygenases are a versatile family of enzymes known to catalyze the hydroxylation of a wide range of substrates, including fatty acids. This reaction can introduce a hydroxyl group at various positions along the fatty acid chain, leading to the formation of valuable hydroxy fatty acid methyl esters.

Generic Protocol Outline:

  • Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.4) containing the P450 enzyme, a redox partner (e.g., NADPH-cytochrome P450 reductase), and a source of NADPH.

  • Substrate Addition: Add this compound, typically dissolved in a small amount of a water-miscible organic solvent like DMSO or ethanol, to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with shaking.

  • Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by GC-MS or LC-MS to identify hydroxylated derivatives.

B. Fatty Acid Desaturase-Mediated Desaturation

Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains. While these enzymes typically act on fatty acyl-CoA or phospholipid-bound substrates, in vitro studies with fatty acid methyl esters could provide insights into enzyme specificity.

Generic Protocol Outline:

  • Enzyme and Substrate Preparation: Obtain a source of fatty acid desaturase (e.g., from a microsomal preparation or a recombinant expression system). Prepare a solution of this compound.

  • Reaction Conditions: Set up a reaction buffer containing the desaturase, a suitable electron donor system (e.g., NADH or NADPH and cytochrome b5), and molecular oxygen.

  • Reaction and Analysis: Add this compound to initiate the reaction. After incubation, extract the lipids and analyze by GC-MS to detect the formation of polyunsaturated fatty acid methyl esters.

III. This compound in Cellular Signaling

While this compound itself is a methyl ester, its parent fatty acid, elaidic acid, has been shown to be biologically active and participate in cellular signaling pathways, particularly in the context of metabolic and disease-related research. It is plausible that intracellular esterases can hydrolyze this compound to release elaidic acid, which can then exert these effects.

A. Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

Elaidic acid has been demonstrated to induce ER stress and apoptosis in neuronal cells. This process is mediated through the upregulation of key proteins in the unfolded protein response (UPR).

Signaling Pathway:

er_stress_pathway cluster_cell Cellular Response to Elaidic Acid EA Elaidic Acid ER Endoplasmic Reticulum Stress EA->ER GRP78 GRP78 (Upregulation) ER->GRP78 ATF4 ATF4 (Upregulation) GRP78->ATF4 CHOP CHOP (Upregulation) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Elaidic acid-induced ER stress and apoptosis signaling pathway.

B. Promotion of Cancer Cell Metastasis

In colorectal cancer cells, elaidic acid has been shown to promote metastasis by binding to G-protein coupled receptors GPR40 and GPR120, leading to the transactivation of the epidermal growth factor receptor (EGFR).

Signaling Pathway:

metastasis_pathway cluster_cell_surface Cell Surface Events cluster_intracellular Intracellular Signaling & Outcome EA Elaidic Acid GPR GPR40 / GPR120 EA->GPR cSRC c-SRC GPR->cSRC EGFR EGFR (Transactivation) cSRC->EGFR Downstream Downstream Signaling EGFR->Downstream EMT Epithelial-Mesenchymal Transition (EMT) Downstream->EMT Stemness Increased Stemness Downstream->Stemness Metastasis Metastasis EMT->Metastasis Stemness->Metastasis

Caption: Elaidic acid-induced pro-metastatic signaling pathway.

Conclusion

This compound is a versatile substrate for enzymatic reactions, offering significant potential for the synthesis of valuable chemicals and for studying fundamental biological processes. The protocols and data presented here provide a solid foundation for researchers to explore the use of this compound in their own work. Further investigation into the kinetics and mechanisms of these reactions will undoubtedly uncover new applications for this interesting molecule in both biotechnology and biomedical research.

References

Application Note & Protocol: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and quality control of food products. Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids. However, the inherent polarity and low volatility of free fatty acids (FFAs) make their direct analysis by GC challenging, often leading to poor peak shape and inaccurate quantification.[1] Derivatization is a critical step to convert fatty acids into more volatile and less polar derivatives, with the most common method being the conversion to fatty acid methyl esters (FAMEs).[1] This process, known as esterification (for FFAs) or transesterification (for esterified fatty acids in lipids like triglycerides), neutralizes the polar carboxyl group, enabling effective separation by GC.[1] This document provides detailed protocols for the most common methods of FAME preparation.

Comparison of Common Derivatization Methods

Several methods are available for the derivatization of fatty acids to FAMEs, each with its own advantages and disadvantages. The choice of method often depends on the nature of the sample, the types of fatty acids present, and the required throughput. The following table summarizes the key parameters of the most widely used protocols.

Method Catalyst/Reagent Reaction Time Reaction Temperature Advantages Disadvantages
Acid-Catalyzed Boron Trifluoride (BF₃)-Methanol (12-14%)5-60 minutes[1]60-100°C[1]Robust for both free fatty acids and esterified fatty acids (from glycerolipids).BF₃ is toxic and moisture-sensitive. Can cause degradation of conjugated linoleic acids at high temperatures.
Acid-Catalyzed Methanolic HCl (1-5%)1-16 hours45-100°CCost-effective and a suitable substitute for BF₃-Methanol.Can be slow. Concentrated acids are corrosive.
Base-Catalyzed Methanolic KOH or NaOH (e.g., 0.2 M)20 minutes50°CRapid and proceeds under mild conditions. Benign for conjugated linoleic acids.Does not methylate free fatty acids.
Base-Catalyzed Sodium Methoxide (CH₃ONa)< 1 minuteRoom TemperatureVery rapid reaction.Does not convert free fatty acids to esters.
Diazomethane Diazomethane (CH₂N₂)RapidRoom TemperatureHighly specific for methylating carboxylic acids with minimal side products.Toxic, explosive, and potentially carcinogenic. Requires careful handling and in-situ generation.

Experimental Protocols

Method 1: Acid-Catalyzed Derivatization using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for both free fatty acids and transesterification of esterified fatty acids.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF₃-Methanol solution (12-14% w/w)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liner

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is aqueous, evaporate to dryness first.

  • Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes in a heating block or water bath. The optimal time may need to be determined empirically for specific sample types.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • The sample is now ready for GC analysis.

Method 2: Acid-Catalyzed Derivatization using Methanolic HCl

This method is a cost-effective alternative to BF₃-Methanol.

Materials:

  • Lipid sample

  • Methanolic HCl (e.g., 1.2% w/v)

  • Toluene

  • Methanol

  • Hexane

  • Water

  • Screw-capped test tubes

  • Heating block or water bath

Procedure:

  • Place the lipid sample in a screw-capped test tube.

  • Add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of 8% HCl solution in methanol/water (85:15, v/v) to achieve a final HCl concentration of 1.2% (w/v).

  • Tightly cap the tube and heat at 100°C for 1-1.5 hours or at 45°C overnight. Reaction times may vary depending on the lipid classes present.

  • Cool the tube to room temperature.

  • Add water and extract the FAMEs with hexane as described in Method 1 (steps 5-9).

Method 3: Base-Catalyzed Transesterification using Methanolic KOH

This is a rapid method suitable for samples with low free fatty acid content, such as milk fat.

Materials:

  • Fat/oil sample

  • Methanolic KOH (e.g., 0.2 M)

  • Hexane

  • Saturated NaCl solution

  • Screw-capped test tubes

  • Water bath

Procedure:

  • Place the fat sample into a screw-capped test tube.

  • Add the appropriate volume of methanolic KOH.

  • Incubate at 50°C for 20 minutes.

  • Cool the tube to room temperature.

  • Neutralize the reaction if necessary (e.g., with an acid).

  • Add saturated NaCl solution and hexane.

  • Vortex to extract the FAMEs into the hexane layer.

  • Transfer the hexane layer to a clean vial for GC analysis.

Visualizations

G FA Fatty Acid (R-COOH) FAME Fatty Acid Methyl Ester (R-COOCH3) FA->FAME + CH3OH MeOH Methanol (CH3OH) MeOH->FAME Catalyst Acid Catalyst (e.g., BF3, H+) Catalyst->FAME Catalyzes Reaction Water Water (H2O)

Caption: Acid-catalyzed esterification of a free fatty acid to a fatty acid methyl ester.

G start Start: Sample Preparation (1-25 mg lipid sample) add_reagent Add Derivatization Reagent (e.g., 2 mL BF3-Methanol) start->add_reagent heat Heat Reaction Mixture (e.g., 60-100°C for 5-10 min) add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water & Hexane and Vortex for Extraction cool->extract separate Phase Separation extract->separate collect Collect Upper Hexane Layer (contains FAMEs) separate->collect dry Dry with Anhydrous Na2SO4 collect->dry end End: Ready for GC Analysis dry->end

Caption: General experimental workflow for the derivatization of fatty acids to FAMEs.

References

Application Notes: Analysis of Methyl Elaidate in Biodiesel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biodiesel, a renewable fuel comprised of fatty acid methyl esters (FAMEs), is a critical alternative to petroleum-diesel. The specific composition of these FAMEs, which is dictated by the feedstock (e.g., vegetable oils, animal fats), significantly influences the final fuel properties. Methyl elaidate, the methyl ester of elaidic acid (a trans fatty acid), is one such component whose presence and concentration can affect biodiesel quality. Accurate and robust analytical methods are therefore essential for the quantification of this compound to ensure biodiesel meets stringent quality standards like ASTM D6751 and EN 14214.[1][2] This document provides detailed protocols for the primary analytical techniques used for this purpose: Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR).

Quantitative Data Summary

The composition of FAMEs, including trans isomers like this compound, varies significantly depending on the oil feedstock used for biodiesel production. The performance of analytical methods is crucial for accurate quantification.

Table 1: Typical Fatty Acid Methyl Ester (FAME) Composition in Biodiesel from Various Feedstocks (% m/m)

Fatty Acid Methyl EsterSoybean OilCanola OilPalm OilUsed Cooking OilTallow
Palmitic (C16:0)10 - 123 - 540 - 4810 - 1524 - 32
Stearic (C18:0)3 - 51 - 34 - 62 - 518 - 25
Oleic (C18:1, cis)20 - 2855 - 6535 - 4235 - 4535 - 42
Elaidic (C18:1, trans) < 1 < 1 < 1 1 - 5 1 - 4
Linoleic (C18:2)50 - 5818 - 258 - 128 - 152 - 4
Linolenic (C18:3)5 - 98 - 12< 1< 1< 1

*Note: Trans fatty acid content can be higher in used cooking oils and animal fats due to processing and heating. Data compiled from multiple sources.[3][4][5]

Table 2: Performance Metrics for FAME Analysis Methods

ParameterGas Chromatography (GC-FID)FTIR-ATR Spectroscopy
Principle Separation by volatility & polarityIR absorption by molecular bonds
Primary Standard EN 14103ASTM D7371
Repeatability (RSD%) < 1% (e.g., 0.21% for total FAME)~1-2%
Quantitation Limit Low ppm levels~0.1% (v/v)
Analysis Time ~30-60 min< 5 min
Sample Prep Dilution with internal standardNone (direct measurement)
Key Measurement Peak area of individual FAMEsAbsorbance at ~966 cm⁻¹ (trans) & ~1745 cm⁻¹ (ester C=O)

Experimental Protocols & Methodologies

Gas Chromatography with Flame Ionization Detection (GC-FID) based on EN 14103

Gas chromatography is the reference method for detailed FAME profiling, offering high resolution and sensitivity for quantifying individual esters, including geometric isomers like this compound.

Objective: To determine the total FAME content and specifically quantify the this compound content in a B100 biodiesel sample.

Materials & Reagents:

  • Sample: B100 Biodiesel

  • Internal Standard (ISTD): Methyl nonadecanoate (C19:0) or Methyl heptadecanoate (C17:0).

  • Solvent: Toluene or n-Heptane, analytical grade.

  • FAME Reference Standards: A certified mixture of FAMEs including this compound and methyl oleate for peak identification and calibration.

Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Split/Splitless Injector.

  • Capillary GC Column: A polar stationary phase column, such as a FAMEWAX (polyethylene glycol) or a high-cyano phase (e.g., BPX70), is required to separate FAME isomers. A common dimension is 30 m x 0.25 mm x 0.25 µm.

  • Analytical Balance (accurate to 0.1 mg).

  • Volumetric flasks, vials, and pipettes.

Protocol:

  • Internal Standard (ISTD) Solution Preparation:

    • Accurately weigh approximately 100 mg of methyl nonadecanoate (C19:0) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with toluene to create a 10 mg/mL solution.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the biodiesel sample into a 12 mL vial.

    • Add exactly 1.0 mL of the C19:0 ISTD solution (10 mg) to the vial.

    • Add 9.0 mL of toluene to the vial, cap tightly, and vortex for 1 minute to ensure complete dissolution. This brings the total volume to approximately 10 mL.

  • GC-FID Analysis:

    • Inject 1 µL of the prepared sample into the GC system.

    • Run the analysis using the instrumental conditions outlined in Table 3.

Table 3: Typical GC-FID Instrumental Conditions for FAME Analysis

ParameterSetting
Injector Split/Splitless, 250 °C
Split Ratio 50:1 to 100:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 100 °C, hold 2 min
Ramp: 5 °C/min to 240 °C
Final Hold: Hold at 240 °C for 10 min
Detector FID, 280 °C
Injection Volume 1 µL
  • Data Analysis & Calculation:

    • Identify the FAME peaks by comparing their retention times to the FAME reference standard chromatogram. This compound (trans) will typically elute slightly before methyl oleate (cis).

    • Integrate the peak areas for all FAMEs (from C6 to C24), the this compound peak specifically, and the internal standard (C19:0).

    • Calculate the concentration of this compound (% m/m) using the following formula:

    Celaidate (%) = (Aelaidate / AISTD) * (mISTD / msample) * 100

    Where:

    • Aelaidate = Peak area of this compound

    • AISTD = Peak area of the internal standard (C19:0)

    • mISTD = Mass of the internal standard (mg)

    • msample = Mass of the biodiesel sample (mg)

Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)

FTIR is a rapid, non-destructive technique ideal for screening and quality control. It is particularly effective for quantifying total trans isomers by measuring the characteristic absorbance band of the trans C-H bond.

Objective: To rapidly quantify the total trans-FAME content (primarily this compound) in a biodiesel sample.

Materials & Reagents:

  • Sample: B100 Biodiesel

  • Calibration Standards: Prepare a series of standards by gravimetrically mixing this compound with methyl oleate (which is free of trans isomers) to create concentrations ranging from 0.1% to 10% (v/v) this compound.

  • Cleaning Solvent: Isopropanol or acetone.

Equipment:

  • FTIR Spectrometer with a DTGS detector.

  • Attenuated Total Reflectance (ATR) accessory with a Zinc Selenide (ZnSe) or Diamond crystal.

Protocol:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal.

  • Calibration Curve Generation:

    • Apply a small drop (~0.5 mL) of the first calibration standard (e.g., 0.1% this compound) onto the ATR crystal, ensuring it completely covers the crystal surface.

    • Collect the infrared spectrum. The typical range is 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

    • Clean the crystal thoroughly with isopropanol and dry it before applying the next standard.

    • Repeat for all calibration standards.

    • For each spectrum, measure the peak area or height of the characteristic trans isomer C-H out-of-plane bending vibration at approximately 966 cm⁻¹.

    • Plot the peak area/height against the known concentration of this compound to generate a calibration curve. A linear regression should yield a correlation coefficient (R²) > 0.99.

  • Sample Analysis:

    • Apply a drop of the unknown biodiesel sample to the clean ATR crystal.

    • Collect the spectrum using the same parameters as the standards.

    • Measure the peak area/height of the absorbance at 966 cm⁻¹.

  • Data Analysis & Calculation:

    • Use the calibration curve to determine the concentration of this compound in the unknown sample based on its measured peak area/height.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

GCFID_Workflow GC-FID Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep1 Weigh ~100 mg Biodiesel Sample prep2 Add Internal Standard (e.g., C19:0) prep1->prep2 prep3 Dilute in 10 mL Toluene prep2->prep3 prep4 Vortex to Mix prep3->prep4 gc_inject Inject 1 µL into GC-FID prep4->gc_inject gc_run Run Separation on Polar Capillary Column gc_inject->gc_run gc_detect Detect with FID gc_run->gc_detect data_id Identify Peaks by Retention Time gc_detect->data_id data_integrate Integrate Peak Areas (FAMEs & ISTD) data_id->data_integrate data_calc Calculate Concentration (% m/m) data_integrate->data_calc result result data_calc->result Result: This compound Content

Caption: Workflow for quantifying this compound in biodiesel using GC-FID.

FTIR_Workflow FTIR-ATR Analysis Workflow for Trans-FAMEs cluster_calib Calibration cluster_sample Sample Measurement cluster_quant Quantification calib1 Prepare Standards (this compound in Oleate) calib2 Acquire Spectra for each Standard calib1->calib2 calib3 Measure Peak Area at ~966 cm⁻¹ calib2->calib3 calib4 Generate Calibration Curve calib3->calib4 quant2 Determine Concentration from Calibration Curve calib4->quant2 sample1 Collect Background Spectrum (Clean Crystal) sample2 Apply Biodiesel Sample to ATR Crystal sample1->sample2 sample3 Acquire Sample Spectrum sample2->sample3 quant1 Measure Sample Peak Area at ~966 cm⁻¹ sample3->quant1 quant1->quant2 result result quant2->result Result: Total Trans-FAME Content

References

The Role of Methyl Elaidate in Food Science and Nutrition Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate is the methyl ester of elaidic acid, the principal trans-monounsaturated fatty acid commonly found in industrially hydrogenated vegetable oils. In food science and nutrition research, this compound serves as a critical standard for the analytical quantification of trans fatty acids in food products and as a key research molecule to investigate the metabolic and cellular effects of consuming industrial trans fats.[1][2] Its distinct trans configuration leads to different physiological effects compared to its cis-isomer, methyl oleate, making it a subject of significant interest in the study of cardiovascular diseases, lipid metabolism, and cellular stress.

This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Application Notes

Analytical Standard in Food Science

This compound is primarily used as a certified reference material for the quantification of elaidic acid in food matrices.[2][3] The analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is the standard method for determining the fatty acid profile of fats and oils.

  • Application: Quantification of trans fatty acid content in processed foods, including margarines, shortenings, baked goods, and fried foods.

  • Instrumentation: Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common technique.[3] Fourier Transform Infrared Spectroscopy (FTIR) can also be used for screening trans fats, identified by a characteristic absorption peak around 966 cm-1.

  • Principle: Food samples undergo lipid extraction followed by transesterification (methylation) to convert fatty acids into their more volatile methyl esters. The resulting FAME mixture is then separated and quantified by GC-FID, with this compound used to create a calibration curve for the accurate measurement of elaidic acid.

In Vitro Model for Studying Trans Fat Metabolism and Lipotoxicity

This compound is utilized in cell culture experiments, often with hepatocyte cell lines like HepG2, to model the effects of industrial trans fats on the liver. These studies provide insights into the molecular mechanisms underlying the adverse health effects associated with trans fat consumption.

  • Application: Investigating the impact of elaidic acid on hepatic lipid accumulation, cholesterol metabolism, inflammation, and cellular apoptosis.

  • Cell Lines: Human hepatoma cell line (HepG2) is a widely used model for studying liver metabolism.

  • Principle: Cells are treated with varying concentrations of this compound (or its saponified form, elaidic acid) complexed with a carrier molecule like bovine serum albumin (BSA) to facilitate its uptake. Researchers then analyze changes in gene expression, protein levels, and lipid composition.

In Vivo Research in Animal Models

Animal studies employing diets enriched with this compound or elaidic acid are crucial for understanding the systemic physiological effects of industrial trans fats.

  • Application: Evaluation of the effects of trans fatty acids on plasma lipid profiles (e.g., LDL, HDL, triglycerides), atherosclerosis development, and insulin resistance in animal models such as mice and rats.

  • Principle: Animals are fed controlled diets containing specified amounts of this compound for a defined period. Blood and tissue samples are then collected to analyze various metabolic and pathological markers.

Quantitative Data Summary

The following tables summarize quantitative data relevant to the use of this compound in research.

Table 1: Concentrations for GC-FID Calibration Standards

AnalyteConcentration Range (% v/v or µg/mL)Reference
This compound0.1 - 10.0 % (v/v) in methyl oleate
FAME Standards0.2 - 50 µg/mL

Table 2: Concentrations for In Vitro Studies (HepG2 Cells)

CompoundConcentration Range (µM)Duration of TreatmentObserved EffectsReference
Elaidic Acid> 100 µM1 - 24 hoursGrowth inhibition, decreased protein synthesis, induction of apoptosis
Elaidic Acid100 µM24 hoursNo inhibition of SREBP-1 maturation (in contrast to oleic acid)
Palmitate and various monounsaturated fatty acids200 - 800 µM4 - 8 hoursChanges in cellular fatty acid profile and lipid content

Experimental Protocols

Protocol 1: Quantification of Trans Fatty Acids in Food Samples by GC-FID

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from a food sample and their analysis using GC-FID with this compound as a standard.

1. Lipid Extraction (Folch Method)

  • Homogenize 10-50 mg of the food sample.
  • Add a 2:1 chloroform:methanol solution containing an internal standard (e.g., pentadecanoic acid).
  • Vortex thoroughly and add 0.88% KCl solution to induce phase separation.
  • Centrifuge to separate the layers. The lower chloroform layer contains the lipids.
  • Carefully transfer the lower layer to a new tube and evaporate the solvent under a stream of nitrogen.

2. Transesterification (Methylation)

  • To the dried lipid extract, add 1M methanolic HCl.
  • Seal the tube and heat at 80°C for 1 hour.
  • Cool to room temperature and add hexane and 0.9% NaCl solution.
  • Vortex and centrifuge to separate the phases.
  • The upper hexane layer containing the FAMEs is collected for GC analysis.

3. Preparation of this compound Calibration Standards

  • Prepare a stock solution of this compound in hexane.
  • Perform serial dilutions to create a series of standards with concentrations ranging from 0.2 to 50 µg/mL.

4. GC-FID Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector.
  • Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560 or Elite-2560), is recommended for the separation of cis and trans isomers.
  • Oven Program: A typical program starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
  • Injection: Inject 1 µL of the sample extract and each standard.
  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the sample.

Protocol 2: In Vitro Treatment of HepG2 Cells with Elaidic Acid

This protocol details the procedure for treating HepG2 cells with elaidic acid to study its effects on cellular metabolism.

1. Cell Culture and Maintenance

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Subculture the cells when they reach 70-80% confluency.

2. Preparation of Fatty Acid-BSA Complex

  • Dissolve this compound in ethanol and then saponify with NaOH to obtain the sodium salt of elaidic acid.
  • Prepare a solution of fatty-acid-free Bovine Serum Albumin (BSA) in serum-free medium.
  • Add the elaidic acid solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the fatty acid to the cells.

3. Cell Treatment

  • Seed HepG2 cells in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
  • Replace the growth medium with serum-free medium containing the desired concentrations of the elaidic acid-BSA complex (e.g., 100-800 µM). Include a BSA-only control.
  • Incubate the cells for the desired duration (e.g., 4, 8, or 24 hours).

4. Downstream Analysis

  • After treatment, harvest the cells for analysis.
  • Lipid Analysis: Extract lipids from the cells and analyze the fatty acid profile by GC-FID.
  • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of target genes involved in lipid metabolism (e.g., SREBP-1c, FASN, SCD1).
  • Protein Analysis: Isolate protein and perform Western blotting to measure the levels of key proteins (e.g., mature SREBP-1, apoptosis markers like Caspase-3).
  • Cell Viability/Apoptosis Assays: Use assays such as MTT or Annexin V staining to assess the effect of elaidic acid on cell viability and apoptosis.

Signaling Pathways and Experimental Workflows

This compound in Food Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis food_sample Food Sample lipid_extraction Lipid Extraction food_sample->lipid_extraction methylation Transesterification (Methylation) lipid_extraction->methylation gc_fid GC-FID Analysis methylation->gc_fid me_standard This compound Standard calibration_curve Serial Dilution for Calibration Curve me_standard->calibration_curve calibration_curve->gc_fid quantification Quantification gc_fid->quantification G elaidic_acid Elaidic Acid srebp1c SREBP-1c Maturation elaidic_acid->srebp1c No Inhibition caspase3 Caspase-3 Activation elaidic_acid->caspase3 Induction bax_mdm2 Bax/MDM2 Interaction (in silico) elaidic_acid->bax_mdm2 Potential Interaction lipogenic_genes Lipogenic Gene Expression (FASN, SCD1, ACC) srebp1c->lipogenic_genes Upregulation lipid_accumulation Hepatic Lipid Accumulation lipogenic_genes->lipid_accumulation apoptosis Apoptosis caspase3->apoptosis bax_mdm2->apoptosis G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis hepg2 HepG2 Cell Culture treatment Treat with Elaidic Acid-BSA Complex hepg2->treatment lipidomics Lipidomics (GC-FID) treatment->lipidomics genomics Gene Expression (RT-qPCR) treatment->genomics proteomics Protein Analysis (Western Blot) treatment->proteomics cell_viability Cell Viability/Apoptosis Assays treatment->cell_viability

References

Application Notes and Protocols: Methyl Elaidate as a Model Compound in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl elaidate, the methyl ester of elaidic acid, is a monounsaturated omega-9 fatty acid.[1] While not extensively studied as a primary active pharmaceutical ingredient carrier, its properties as a fatty acid ester make it a relevant model compound for the lipid matrix in various drug delivery systems.[1][] These systems, particularly solid lipid nanoparticles (SLNs) and nanoemulsions, leverage lipids to enhance the solubility, stability, and bioavailability of therapeutic agents.[3][4] Both hydrophilic and lipophilic drugs can be incorporated into the solid lipid matrix of SLNs. This document provides detailed application notes and protocols for researchers utilizing this compound or similar lipids in the formulation, characterization, and evaluation of nanoparticulate drug delivery systems.

Application Note 1: Formulation of Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles are colloidal carriers with a solid lipid core, offering advantages like controlled release and improved drug stability. The high-pressure homogenization (HPH) technique is a common and scalable method for SLN preparation that avoids the use of organic solvents.

Experimental Protocol: High-Pressure Homogenization

This protocol describes the preparation of SLNs using a hot homogenization technique followed by high-pressure homogenization.

  • Preparation of Phases:

    • Oil Phase: Melt the solid lipid (e.g., this compound) and the drug to be encapsulated at a temperature approximately 5-10°C above the lipid's melting point.

    • Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the oil phase.

  • Pre-emulsion Formation:

    • Add the hot oil phase to the hot aqueous phase under high-speed stirring (e.g., 13,000 rpm for 10 minutes) using a high-shear homogenizer. This creates a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).

    • The resulting hot nanoemulsion is then cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • To remove excess surfactant and unencapsulated drug, centrifuge the SLN dispersion (e.g., at 15,000 x g for 15-20 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in distilled water. Repeat this washing step multiple times.

Visualization of SLN Preparation Workflow

SLN_Preparation_Workflow cluster_main start_end start_end process process decision decision output output start Start prep_oil Prepare Oil Phase (Melt Lipid + Drug) start->prep_oil prep_aq Prepare Aqueous Phase (Heat Water + Surfactant) start->prep_aq pre_emulsion Create Pre-emulsion (High-Shear Mixing) prep_oil->pre_emulsion prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cool Cooling & Recrystallization hph->cool purify Purification (Centrifugation/Washing) cool->purify final_sln Final SLN Dispersion purify->final_sln end_node End final_sln->end_node

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Data Presentation: Typical Formulation & Characterization Parameters

The following table summarizes typical quantitative data obtained during the characterization of lipid-based nanoparticles. (Note: Data are representative examples from etomidate-loaded lipid emulsions and may vary for this compound formulations).

ParameterSymbolTypical ValueSignificance
Particle Size-150 - 250 nmInfluences stability, biodistribution, and cellular uptake.
Polydispersity IndexPDI< 0.3Measures the width of the particle size distribution.
Zeta Potentialζ-30 to +30 mVIndicates surface charge and predicts colloidal stability.
Encapsulation EfficiencyEE (%)> 90%Percentage of initial drug successfully entrapped in nanoparticles.
Drug LoadingDL (%)1 - 5%Weight percentage of drug relative to the total nanoparticle weight.
Osmotic Pressure-~290 mOsmol/kgImportant for parenteral formulations to ensure isotonicity.

Application Note 2: In Vitro Drug Release Studies

Evaluating the drug release kinetics is crucial for predicting the in vivo performance of a drug delivery system. The dynamic dialysis method is widely used to assess the release profile of drugs from nanoparticles.

Experimental Protocol: Dialysis Membrane Method
  • Preparation:

    • Hydrate a dialysis membrane (with a molecular weight cut-off, MWCO, appropriate for the drug) in the release medium.

    • Prepare the release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4) and maintain it at 37°C to simulate physiological conditions.

  • Assay Setup:

    • Place a known volume (e.g., 1 mL) of the drug-loaded nanoparticle dispersion into the dialysis bag.

    • Securely seal the bag and immerse it in a larger volume of the release medium in a beaker or vessel.

    • Place the entire setup on a magnetic stirrer or in a shaking water bath to ensure continuous mixing and maintain sink conditions.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1-5 mL) of the release medium from the external vessel.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Visualization of Drug Release Assay Workflow

Drug_Release_Workflow start_end start_end process process decision decision output output start Start prep_system Place SLN dispersion in dialysis bag start->prep_system immerse Immerse bag in release medium at 37°C with stirring prep_system->immerse loop_start Begin Sampling Intervals immerse->loop_start withdraw Withdraw aliquot from release medium loop_start->withdraw replace Replace with fresh pre-warmed medium withdraw->replace analyze Quantify drug concentration (e.g., UV-Vis, HPLC) replace->analyze check_time Final time point? analyze->check_time check_time->withdraw No plot Calculate & Plot Cumulative Release (%) check_time->plot Yes end_node End plot->end_node

Caption: Workflow for in vitro drug release analysis via dialysis.

Data Presentation: Drug Release Kinetics

The release data is often fitted to various mathematical models to understand the underlying release mechanism.

Kinetic ModelEquationDescription
Zero-Order Q_t = Q_0 + K_0 tRelease rate is constant and independent of drug concentration.
First-Order log(Q_t) = log(Q_0) - K_1 t / 2.303Release rate is proportional to the remaining drug concentration.
Higuchi Q_t = K_H t^(1/2)Describes drug release from a matrix system as a diffusion-controlled process.
Korsmeyer-Peppas M_t / M_∞ = K_KP t^nDescribes release from a polymeric system; 'n' indicates the mechanism (Fickian vs. non-Fickian diffusion).

Application Note 3: In Vitro Cytotoxicity Assessment

It is essential to evaluate the biocompatibility of any new drug delivery system. The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring mitochondrial dehydrogenase activity in living cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells (e.g., a relevant cancer cell line or normal cell line) into a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound-based nanoparticles (and a "blank" nanoparticle control without the drug) in the cell culture medium.

    • Remove the old medium from the wells and add the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, remove the treatment medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to the untreated control cells. A material is typically considered non-cytotoxic if cell viability is above 70% compared to the control.

Visualization of MTT Assay Workflow

MTT_Assay_Workflow start_end start_end process process decision decision output output start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h for attachment seed_cells->incubate1 treat_cells Treat cells with varying concentrations of SLNs incubate1->treat_cells incubate2 Incubate for 24/48/72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 2-4 hours (Formazan formation) add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize read_abs Measure absorbance with plate reader solubilize->read_abs calculate Calculate % Cell Viability vs. Control read_abs->calculate end_node End calculate->end_node

References

Troubleshooting & Optimization

Improving baseline separation of methyl elaidate and methyl oleate in GC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatographic (GC) analysis of fatty acid methyl esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the baseline separation of critical isomers, such as methyl elaidate (C18:1 trans-9) and methyl oleate (C18:1 cis-9).

Troubleshooting Guide: Improving Baseline Separation of this compound and Methyl Oleate

Poor baseline separation of this compound and methyl oleate is a common challenge in FAME analysis. This guide provides a step-by-step approach to troubleshoot and resolve this issue.

Problem: Co-elution or insufficient separation of this compound and methyl oleate peaks.

Workflow for Troubleshooting Poor Separation

G cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Advanced Solutions cluster_3 Resolution start Poor Separation Observed check_column Verify GC Column Choice start->check_column optimize_temp Optimize Temperature Program check_column->optimize_temp If column is appropriate optimize_flow Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow check_injection Review Injection Parameters optimize_flow->check_injection increase_length Consider a Longer Column check_injection->increase_length If separation is still poor end Baseline Separation Achieved check_injection->end If separation is improved increase_length->end

Caption: A workflow diagram for troubleshooting poor GC separation.

Step 1: Verify Your Gas Chromatography Column

The stationary phase of your GC column is the most critical factor for separating cis and trans isomers.

  • FAQ: What is the best type of GC column for separating this compound and methyl oleate? For optimal separation of cis/trans FAME isomers, highly polar cyanopropyl-based stationary phases are recommended.[1][2][3] Look for columns specifically designed for FAME analysis, as these are tuned for resolving these challenging isomers.[4][5]

  • FAQ: Why is a highly polar column necessary? The separation of this compound and methyl oleate is based on the difference in their polarity and boiling points. Methyl oleate (cis) has a bent structure, leading to a lower boiling point but stronger interaction with a polar stationary phase, resulting in a longer retention time. This compound (trans) is more linear, has a slightly higher boiling point, but interacts less with the polar phase, thus eluting earlier. Highly polar columns enhance these interaction differences, leading to better separation.

  • Recommended Column Types:

    • High-Content Cyanopropyl Phases: Columns with a high percentage of cyanopropyl content, such as those designated as USP G48, are engineered for rapid and selective analysis of FAMEs, including cis/trans isomers.

    • Biscyanopropyl Phases: These are highly polar and provide the selectivity needed for resolving FAME isomers like the cis and trans forms of C18:1.

    Recommended GC Columns for FAME Isomer Separation
    Agilent J&W Select FAME
    Agilent J&W DB-FastFAME
    Restek Rt-2560
Step 2: Optimize the GC Oven Temperature Program

The temperature program directly influences the separation. A slow ramp rate is generally preferred for resolving closely eluting compounds.

  • FAQ: What is a good starting point for a temperature program? A good starting point is a slow temperature ramp. For example, a ramp rate of 3°C/min has been shown to be effective. You can also incorporate isothermal holds at specific temperatures to enhance separation.

  • FAQ: How does the temperature ramp rate affect separation? A slower ramp rate allows more time for the analytes to interact with the stationary phase, which can improve the resolution of closely eluting peaks. While a faster ramp shortens the analysis time, it can lead to co-elution.

Example Temperature Programs for FAME Separation
Program 1 (Isothermal Focus)
Initial Temperature: 100°C, hold for 4 min
Ramp: 3°C/min to 240°C, hold for 15 min
Program 2 (Multi-Ramp)
Initial Temperature: 80°C, hold for 1 min
Ramp 1: 30°C/min to 140°C
Ramp 2: 3.5°C/min to 200°C, hold for 15 min
Ramp 3: 0.5°C/min to 215°C
Ramp 4: 20°C/min to 225°C, hold for 15 min
Step 3: Adjust the Carrier Gas and Flow Rate

The choice of carrier gas and its linear velocity can impact efficiency and resolution.

  • FAQ: Which carrier gas is best: Helium or Hydrogen? Both helium and hydrogen are commonly used. Hydrogen can provide faster analysis times at a similar resolution to helium if the linear velocity is optimized. However, simply increasing the flow rate with hydrogen without method re-validation can lead to co-elution.

  • FAQ: How do I optimize the flow rate? Start with the manufacturer's recommended flow rate for your column dimensions. Then, you can perform experiments by slightly decreasing the flow rate. A lower flow rate increases the analysis time but can improve resolution for difficult separations.

Step 4: Consider a Longer GC Column

If the above steps do not provide adequate separation, a longer column may be necessary.

  • FAQ: How does column length affect separation? A longer column increases the number of theoretical plates, which directly translates to higher resolution. For very complex mixtures of FAME isomers, columns up to 200 meters are available and can provide baseline separation for even the most challenging pairs.

Effect of Column Length on FAME Separation
30 m Column: Suitable for most nutritional FAME analyses, including basic cis/trans isomer separations.
60 m Column: Ideal for more complex FAME analyses, including conjugated linoleic acid (CLA) isomers.
90-100 m Column: Offers high resolution for challenging positional cis/trans isomers.
200 m Column: Provides the highest resolution for detailed analysis of C18:1 isomer clusters.

Experimental Protocols

Protocol 1: Standard GC Method for FAME Isomer Analysis

This protocol provides a starting point for separating this compound and methyl oleate.

Logical Flow of the GC Analysis Protocol

G prep Sample Preparation (Derivatization to FAMEs) instrument Instrument Setup prep->instrument injection Sample Injection instrument->injection separation Chromatographic Separation injection->separation detection Detection (FID) separation->detection analysis Data Analysis detection->analysis

Caption: A flowchart of the GC analysis protocol.

1. Sample Preparation:

  • Fats and oils must be derivatized to their fatty acid methyl esters (FAMEs) prior to GC analysis. A common method involves saponification with methanolic sodium hydroxide followed by esterification with boron trifluoride in methanol.

2. GC System and Conditions:

  • GC System: Agilent 7890 GC or equivalent.

  • Column: Agilent J&W Select FAME (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet: Split/Splitless injector.

  • Detector: Flame Ionization Detector (FID).

3. Method Parameters:

Parameter Setting
Inlet Temperature 225°C
Split Ratio 20:1
Oven Program 100°C (hold 4 min) to 240°C at 3°C/min (hold 15 min)
Carrier Gas Flow 1.0 mL/min (constant flow)
Detector Temperature 285°C
Make-up Gas (N2) 45 mL/min
Hydrogen Flow (FID) 30 mL/min
Air Flow (FID) 300 mL/min

4. Data Analysis:

  • Identify peaks based on the retention times of known standards for this compound and methyl oleate.

  • Integrate the peak areas to determine the relative abundance of each isomer.

Frequently Asked Questions (FAQs)

  • Q: My peaks are broad and tailing. What could be the cause?

    • A: Peak broadening and tailing can be caused by several factors:

      • Column Contamination: The column may be contaminated with non-volatile residues. Try baking out the column at its maximum isothermal temperature.

      • Active Sites: The liner or the column itself may have active sites. Consider using a deactivated liner.

      • Injection Technique: A slow injection can cause band broadening. Ensure a fast and clean injection.

  • Q: The retention times are shifting between runs. What should I check?

    • A: Retention time shifts are often due to:

      • Leaks: Check for leaks in the system, especially at the septum and column connections.

      • Flow Rate Instability: Ensure your electronic pressure control (EPC) is functioning correctly and providing a constant flow.

      • Oven Temperature Fluctuations: Verify that the GC oven is maintaining a stable and reproducible temperature program.

  • Q: Can I use a mass spectrometer (MS) detector for this analysis?

    • A: Yes, an MS detector can be used. It provides valuable structural information for peak identification. However, for routine quantification, a Flame Ionization Detector (FID) is often preferred due to its robustness, wide linear range, and universal response to hydrocarbons.

References

Preventing isomerization of methyl elaidate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of methyl elaidate during sample preparation for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is the methyl ester of elaidic acid, a monounsaturated trans fatty acid. Isomerization is the process where the trans configuration of the double bond can change to a cis configuration, converting this compound to its isomer, methyl oleate. This is a significant concern in analytical chemistry as it can lead to inaccurate quantification of both trans and cis fatty acids, which is critical in nutritional analysis, food labeling, and various research applications.

Q2: What are the primary factors that cause isomerization of this compound during sample preparation?

The main factors that can induce isomerization of this compound to methyl oleate or other positional isomers include:

  • High Temperatures: Elevated temperatures, especially above 150°C, can provide the energy needed for the double bond to rotate and change its configuration.[1]

  • Harsh acidic or basic conditions: Strong acid or base catalysts, commonly used in derivatization to form fatty acid methyl esters (FAMEs), can promote isomerization.[2][3] Reagents like boron trifluoride (BF₃) in methanol are known to be particularly harsh.[2][4]

  • Extended reaction times: Prolonged exposure to heat and catalytic reagents increases the likelihood of isomerization.

Q3: Which derivatization methods are recommended to minimize the isomerization of this compound?

To minimize isomerization, milder derivatization methods are recommended. These include:

  • Methanolic HCl: This is a commonly used and effective method that is generally milder than BF₃-methanol, reducing the risk of isomerization.

  • Base-catalyzed transesterification followed by a milder acid-catalyzed methylation: A two-step process where a base like potassium hydroxide in methanol is used for transesterification, followed by a milder acidic step can also be effective.

  • (Trimethylsilyl)diazomethane (TMS-DM): This reagent can be used for methylation under mild conditions, though it is hazardous and requires special handling precautions.

Q4: How can I detect if isomerization has occurred in my sample?

Isomerization can be detected using high-resolution gas chromatography (GC). Specific capillary columns, such as those with highly polar stationary phases (e.g., biscyanopropyl polysiloxane), are designed to separate cis and trans isomers of fatty acid methyl esters. By comparing the chromatogram of your sample to a certified reference standard of pure this compound and methyl oleate, you can identify and quantify the presence of any isomers that may have formed during sample preparation.

Troubleshooting Guide: Isomerization of this compound

If you suspect that your this compound standard or sample has undergone isomerization, follow this troubleshooting guide.

Observation Potential Cause Recommended Action
Appearance of a peak corresponding to methyl oleate in a pure this compound standard after derivatization. The derivatization conditions (temperature, reagent) were too harsh, causing trans to cis isomerization.1. Lower the reaction temperature during methylation.2. Reduce the incubation time.3. Switch to a milder methylation reagent, such as methanolic HCl instead of BF₃-methanol.
Inconsistent quantification of trans fatty acids across different batches of the same sample. Variability in the sample preparation protocol is leading to inconsistent levels of isomerization.1. Ensure precise control over reaction temperature and time for all samples.2. Prepare fresh derivatization reagents regularly.3. Automate the sample preparation process if possible to improve reproducibility.
Broad or tailing peaks for this compound and/or methyl oleate. This could be due to issues with the GC system or incomplete derivatization, which can be exacerbated by harsh conditions that also cause isomerization.1. Check the GC inlet liner and column for activity or contamination.2. Ensure the derivatization reaction has gone to completion by optimizing the protocol.3. Use a highly polar capillary column specifically designed for FAME isomer separation.

Recommended Experimental Protocol: Mild Acid-Catalyzed Methylation

This protocol is designed to minimize the isomerization of this compound during its preparation for GC analysis.

Materials:

  • Lipid extract containing elaidic acid or this compound

  • Methanolic HCl (1.25 M)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 10-25 mg of the lipid extract into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 1.25 M methanolic HCl to the tube.

  • Reaction: Tightly cap the tube and heat at 80°C for 1-2 hours. Note: Lower temperatures and shorter times are preferable to minimize isomerization. Optimization may be required for different sample matrices.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the tube briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

Data on Derivatization Methods

The choice of catalyst and reaction conditions can significantly impact the integrity of fatty acid profiles. The following table summarizes a comparison between two common acid catalysts for the direct transesterification of fatty acids in forage samples.

Fatty AcidMethanolic HCl (Weight %)BF₃ in Methanol (Weight %)
16:018.518.3
18:02.42.4
18:1 (oleic acid)3.63.6
18:212.812.6
18:347.847.1
Total Unidentified Fatty Acids 8.8 9.4

This data suggests that while both catalysts yield similar results for major fatty acids, BF₃ may lead to a slightly higher percentage of unidentified fatty acids, potentially due to partial isomerization of predominant fatty acids.

Visual Guides

Isomerization of this compound

Caption: Isomerization pathway from this compound to methyl oleate.

Recommended Workflow for FAME Preparation

FAME_Workflow start Lipid Sample derivatization Mild Derivatization (e.g., Methanolic HCl, 80°C) start->derivatization extraction Hexane Extraction derivatization->extraction drying Drying with Na₂SO₄ extraction->drying analysis GC Analysis drying->analysis

Caption: Recommended workflow for preparing FAMEs with minimal isomerization.

References

Technical Support Center: Gas Chromatography Analysis of Methyl Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of methyl elaidate, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect the accuracy of quantification and the resolution of closely eluting compounds.[1][2] It is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half.[3] An asymmetry factor or tailing factor greater than 1.5 is a strong indicator that you should investigate the cause.[1]

Q1: My this compound peak is tailing. What are the most likely causes?

Peak tailing for this compound, a fatty acid methyl ester (FAME), can stem from several factors, broadly categorized as chemical interactions or physical/mechanical issues within the GC system.

Common Causes of Peak Tailing:

CategorySpecific CauseDescription
Chemical Interactions Active SitesThe ester group in this compound can interact with active sites, such as exposed silanol groups (Si-OH) or metallic surfaces, in the sample flow path.[4] These interactions can lead to secondary, undesirable retention mechanisms that cause tailing.
ContaminationNon-volatile residues from previous injections can accumulate in the inlet liner or at the head of the column, creating new active sites.
Physical/Mechanical Issues Improper Column InstallationA poorly cut column, with a ragged or non-square end, can disrupt the carrier gas flow path, leading to turbulence and peak tailing. Incorrect column positioning within the inlet can also create dead volumes.
System LeaksLeaks in the system, particularly at the inlet septum or column fittings, can disrupt the carrier gas flow and introduce contaminants.
Column OverloadInjecting too much sample can saturate the stationary phase, leading to a distorted peak shape.
Q2: How can I systematically troubleshoot peak tailing for this compound?

A stepwise approach is the most effective way to identify and resolve the source of peak tailing. The following workflow diagram illustrates a logical troubleshooting sequence.

TroubleshootingWorkflow A Start: Peak Tailing Observed B Step 1: Inlet Maintenance - Replace liner and septum - Clean the injection port A->B Start Troubleshooting C Step 2: Column Evaluation - Check for proper installation - Trim 10-20 cm from the column inlet B->C Issue Persists F Resolution - Symmetrical peak achieved B->F Issue Resolved D Step 3: Method Parameter Optimization - Verify injector temperature - Check carrier gas flow rate C->D Issue Persists C->F Issue Resolved E Step 4: Column Conditioning - Bake out the column according to manufacturer's instructions D->E Issue Persists D->F Issue Resolved E->F Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing in gas chromatography.

Frequently Asked Questions (FAQs)

Q3: What type of inlet liner is best for analyzing FAMEs like this compound?

For analytes that are prone to interaction with active sites, it is highly recommended to use a deactivated inlet liner . These liners have a special surface treatment that masks the silanol groups, minimizing undesirable interactions. If you are using glass wool in your liner, ensure that it is also deactivated.

Q4: How does trimming the GC column help with peak tailing?

Trimming the first 10-30 cm from the inlet of the column can effectively remove non-volatile residues and sections of the stationary phase that may have been damaged over time. This exposes a fresh, clean surface of the stationary phase to the sample, often restoring peak shape.

Q5: Can my injection technique be the cause of peak tailing?

Yes, your injection technique can significantly impact peak shape. Overloading the column by injecting too large a volume or too concentrated a sample can lead to peak tailing. Additionally, for splitless injections, an improperly set or absent split/purge activation time can result in solvent tailing, which can affect the shape of early eluting peaks.

Q6: I've tried the common troubleshooting steps, but the peak tailing persists. What else can I do?

If you have addressed potential active sites through inlet maintenance and column trimming, and have optimized your method parameters, consider the following:

  • Carrier Gas Purity: Ensure you are using a high-purity carrier gas and that your gas traps are functioning correctly. Oxygen or moisture in the carrier gas can degrade the column's stationary phase.

  • Column Age: GC columns have a finite lifetime. If the column is old or has been used extensively, it may need to be replaced.

  • Derivatization: While this compound is already an ester, for analyses involving free fatty acids, derivatization to their corresponding FAMEs is a crucial step to reduce polarity and prevent peak tailing. Ensuring complete derivatization is essential.

Experimental Protocols

Protocol 1: GC Inlet Maintenance
  • Cool Down: Set the injector and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument.

  • Remove the Column: Carefully loosen the column nut at the injector and gently pull the column out.

  • Disassemble the Inlet: Remove the septum nut and septum. Then, remove the inlet liner.

  • Clean the Inlet: Use a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or hexane) to clean the inside of the injection port.

  • Install New Consumables: Place a new, deactivated liner and O-ring (if applicable) into the inlet. Install a new septum and tighten the septum nut.

  • Reinstall the Column: Trim the column (see Protocol 2) and reinstall it to the correct depth in the inlet.

  • Leak Check: Turn on the carrier gas and perform an electronic leak check at the column nut and septum nut.

Protocol 2: GC Column Trimming
  • Prepare the Column: Using a ceramic scoring wafer or a specialized column cutting tool, score the fused silica column at the desired length (typically 10-20 cm from the inlet end).

  • Create a Clean Break: Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying glass to inspect the column end to ensure it is a clean, square cut with no jagged edges or shards. A poor cut can itself be a cause of peak tailing.

  • Reinstall: Reinstall the trimmed column into the GC inlet.

Data Presentation

The following table summarizes the potential impact of troubleshooting actions on peak asymmetry. An ideal peak has an asymmetry factor of 1.0.

Troubleshooting ActionExpected Asymmetry Factor (Before)Expected Asymmetry Factor (After)
Replace with Deactivated Liner> 1.51.0 - 1.2
Trim Column Inlet> 1.51.0 - 1.3
Optimize Injector Temperature> 1.41.0 - 1.2
Reduce Sample Concentration> 1.6 (due to overload)1.0 - 1.2

Logical Relationships in Troubleshooting

The following diagram illustrates the relationship between the problem, its potential causes, and the corresponding solutions.

LogicalRelationships Problem Peak Tailing of this compound Cause1 Active Sites (Liner, Column) Problem->Cause1 Cause2 Improper Installation (Poor Cut, Wrong Depth) Problem->Cause2 Cause3 Contamination (Inlet, Column Head) Problem->Cause3 Cause4 Method Parameters (Temp, Flow) Problem->Cause4 Solution1 Use Deactivated Liner Trim Column Cause1->Solution1 Solution2 Re-cut and Re-install Column Cause2->Solution2 Solution3 Clean Inlet Bakeout/Trim Column Cause3->Solution3 Solution4 Optimize Method Cause4->Solution4

Caption: Relationship between the problem, causes, and solutions for peak tailing.

References

Technical Support Center: Optimization of Derivatization Methods for FAME Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fatty Acid Methyl Ester (FAME) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the derivatization methods essential for accurate FAME analysis by gas chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of fatty acids to FAMEs.

Problem 1: Incomplete Derivatization or Low FAME Yield

Symptoms:

  • Smaller than expected peak areas for FAMEs.

  • Presence of broad, tailing peaks corresponding to underivatized free fatty acids (FFAs).[1]

  • Low recovery of internal standards.[2]

Possible Causes and Solutions:

CauseSolution
Presence of Water Moisture can hinder the esterification reaction.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using a water scavenger like 2,2-dimethoxypropane.
Insufficient Reaction Time or Temperature The derivatization reaction may not have reached completion. Optimize the reaction time and temperature for your specific sample and reagent. To determine the proper derivatization time, analyze aliquots at different time points until the peak area of the FAMEs no longer increases.
Inadequate Reagent Concentration An insufficient amount of the derivatizing agent will lead to an incomplete reaction. A significant molar excess of the reagent is typically recommended. If incomplete derivatization is suspected, try using additional reagent.
Degraded Derivatization Reagent Derivatization reagents can degrade over time, especially with improper storage. Use high-quality reagents and adhere to the manufacturer's storage recommendations. Prepare a reagent blank to identify any potential issues arising from the reagent itself.
Sample Matrix Effects Components within a complex sample matrix can interfere with the derivatization reaction.
Inefficient for Certain Lipid Classes Some methods are not suitable for all lipid classes. For example, base-catalyzed transesterification is not effective for derivatizing free fatty acids. Acid-catalyzed methods are more versatile for various lipid classes.

Problem 2: Peak Tailing in Chromatogram

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization Underivatized, polar fatty acids will interact with active sites in the GC system, causing tailing. Ensure the derivatization reaction has gone to completion by optimizing reaction conditions.
Active Sites in the GC System Active sites in the inlet liner or the front of the GC column can cause polar compounds to tail. Regularly clean or replace the inlet liner and consider using a deactivated liner with glass wool. If the column is contaminated, trim 0.5-1 meter from the front.
Improper Column Installation Leaks at the ferrules or incorrect column installation in the injector and detector can lead to peak tailing.

Problem 3: Irreproducible Peak Areas and Run-to-Run Variation

Symptoms:

  • Inconsistent peak areas for the same sample across multiple injections.

  • Poor precision and high relative standard deviation (RSD) in quantitative results.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Ensure the derivatization procedure is followed consistently for all samples and standards. This includes precise timing, temperature control, and reagent volumes.
Injector Issues A leaking septum can cause sample loss and variability. Replace the septum regularly.
Sample Discrimination in Split Injection In split injection mode, higher boiling point compounds may be transferred to the column less efficiently, a phenomenon known as discrimination. Using a deactivated liner with glass wool can help create a more homogeneous vapor cloud.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize fatty acids to FAMEs before GC analysis?

A: Derivatization is a critical step in FAME analysis for several reasons:

  • Increases Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows them to be analyzed at lower temperatures, reducing the risk of thermal degradation.

  • Reduces Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system. This results in sharper, more symmetrical peaks and reduces peak tailing.

  • Improves Separation: By neutralizing the polar carboxyl group, separation can be achieved based on other structural features like carbon chain length, and the degree, position, and configuration (cis/trans) of unsaturation.

Q2: What are the most common methods for preparing FAMEs?

A: The two primary approaches are acid-catalyzed and base-catalyzed derivatization.

  • Acid-Catalyzed Esterification/Transesterification: This method is versatile and can be used for fatty acids from various lipid classes, including free fatty acids and glycerolipids. Common reagents include boron trifluoride (BF3) in methanol and methanolic HCl.

  • Base-Catalyzed Transesterification: This method is generally faster and proceeds under milder conditions than acid-catalyzed reactions. However, it is not suitable for derivatizing free fatty acids. Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.

Q3: Which derivatization method should I choose for my samples?

A: The choice of method depends on the lipid composition of your sample.

  • For samples containing free fatty acids , an acid-catalyzed method (e.g., BF3-methanol or HCl-methanol) is necessary for their esterification.

  • For samples containing primarily glycerolipids (triglycerides, phospholipids) and negligible free fatty acids, a base-catalyzed method (e.g., sodium methoxide) can be a rapid and efficient option.

  • For a comprehensive analysis of all fatty acids in a complex sample, an acid-catalyzed method or a two-step approach (base-catalyzed transesterification followed by acid-catalyzed esterification) is often employed.

Q4: Can I use the same derivatization method for all types of fatty acids?

A: While some methods are quite robust, certain fatty acid structures are susceptible to degradation or side reactions with specific reagents. For example, conjugated polyunsaturated and acetylenic fatty acids, as well as those with epoxy or hydroperoxy groups, can be destroyed by harsh acidic conditions, such as with BF3. Milder reagents and conditions may be required for these sensitive compounds.

Q5: How can I confirm that my derivatization is complete?

A: To ensure complete derivatization, you can perform a time-course experiment. Analyze aliquots of a sample at different reaction times. When the peak areas of the resulting FAMEs no longer increase with extended reaction time, the reaction can be considered complete.

Data Presentation: Comparison of Common Derivatization Methods

Derivatization ReagentMethod TypeAdvantagesDisadvantagesSuitable For
Boron Trifluoride (BF3) in Methanol Acid-CatalyzedVersatile for various lipid classes, including FFAs. Relatively fast and convenient.Can cause degradation of some PUFAs and other sensitive fatty acids. Reagent is toxic.Triacylglycerols, phospholipids, free fatty acids, sterol esters.
Methanolic HCl Acid-CatalyzedMilder than BF3, resulting in fewer artifacts. Effective for a wide range of lipids.Can be slower than other methods.Triacylglycerols, phospholipids, free fatty acids, sterol esters.
Sodium Methoxide (NaOCH3) in Methanol Base-CatalyzedRapid reaction under mild conditions.Not suitable for esterifying free fatty acids. Requires anhydrous conditions.Triacylglycerols, phospholipids.
Potassium Hydroxide (KOH) in Methanol Base-CatalyzedFast and effective for transesterification.Not suitable for esterifying free fatty acids.Triacylglycerols, phospholipids.
(Trimethylsilyl)diazomethane (TMS-DM) AlkylationSafer alternative to diazomethane. Produces fewer artifacts.More expensive than other common reagents.Free fatty acids.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride-Methanol (14%)

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-cap reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.

  • Reagent Addition: Add 2 mL of 12-14% w/w Boron Trifluoride (BF3) in methanol.

  • Reaction: Tightly cap the vessel and heat at 60°C for 5-10 minutes.

  • Extraction:

    • Cool the vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Shake the vessel vigorously to extract the FAMEs into the upper hexane layer.

  • Sample Collection:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis. To ensure the removal of water, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.

Protocol 2: Base-Catalyzed Derivatization using Sodium Methoxide

This protocol is suitable for samples that do not contain significant amounts of free fatty acids.

  • Sample Preparation: Dissolve approximately 10-20 mg of the lipid sample in 1 mL of toluene or hexane in a reaction tube.

  • Reagent Addition: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Reaction: Cap the tube and heat at 50°C for 10-15 minutes with occasional vortexing.

  • Neutralization and Extraction:

    • Cool the tube to room temperature.

    • Add 2 mL of a saturated NaCl solution.

    • Add 2 mL of hexane, vortex thoroughly, and centrifuge briefly to separate the layers.

  • Sample Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Lipid Sample Solvent Add Solvent (e.g., Toluene/Hexane) Sample->Solvent Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Solvent->Reagent Heat Heat (e.g., 60°C for 10 min) Reagent->Heat Quench Add Water/Brine Heat->Quench Extract_Solvent Add Extraction Solvent (Hexane) Quench->Extract_Solvent Vortex Vortex & Centrifuge Extract_Solvent->Vortex Separate Collect Organic Layer Vortex->Separate GC_Analysis GC-FID/MS Analysis Separate->GC_Analysis

Caption: General experimental workflow for FAME analysis.

Troubleshooting_Incomplete_Derivatization Start Problem: Incomplete Derivatization Check_Water Is the reaction anhydrous? Start->Check_Water Check_Time_Temp Are reaction time and temperature optimized? Check_Water->Check_Time_Temp Yes Solution_Dry Solution: Use anhydrous solvents, dry glassware, add scavenger. Check_Water->Solution_Dry No Check_Reagent Is reagent concentration and quality sufficient? Check_Time_Temp->Check_Reagent Yes Solution_Optimize Solution: Perform time-course study, adjust temperature. Check_Time_Temp->Solution_Optimize No Solution_Reagent Solution: Use fresh, high-quality reagent in sufficient molar excess. Check_Reagent->Solution_Reagent No Resolved Problem Resolved Check_Reagent->Resolved Yes Solution_Dry->Check_Time_Temp Solution_Optimize->Check_Reagent Solution_Reagent->Resolved

Caption: Troubleshooting logic for incomplete derivatization.

References

Stability and long-term storage of methyl elaidate standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Elaidate Standards

This technical support center provides guidance on the stability and long-term storage of this compound standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

For optimal stability, this compound standards should be stored under controlled conditions. Neat (undiluted) standards are typically stored at 2-8°C for short-term use.[1][2][3] For long-term storage, temperatures of -20°C are recommended.[4] Stock solutions of this compound are best stored at -20°C for up to one month or at -80°C for up to six months. To prevent oxidation, it is advisable to store the standard under an inert atmosphere, such as nitrogen. Containers should be tightly sealed and protected from light.

Q2: What is the expected shelf life of a this compound standard?

The shelf life of this compound is dependent on the storage conditions. When stored unopened at the recommended temperature of 2-8°C, the product has a limited shelf life, and the expiration date provided on the label should be followed. For solutions stored at -80°C under nitrogen, a shelf life of up to 6 months can be expected. The product is chemically stable under standard ambient conditions (room temperature).

Q3: How can I assess the purity of my this compound standard?

The purity of this compound is typically determined using gas chromatography (GC). An assay of ≥99.0% by GC is common for analytical standards. Other analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy can also be employed for identification and to detect degradation products.

Q4: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound, an unsaturated fatty acid methyl ester, is oxidation. This process can be accelerated by exposure to air, light, heat, and the presence of metal contaminants. Oxidation can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. Hydrolysis, leading to the formation of elaidic acid and methanol, is another potential degradation route, although it is less common under proper storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC analysis Oxidation: The standard may have been exposed to air or light, leading to the formation of oxidation byproducts.Overlay the chromatogram with a previous, known good standard to identify new peaks. If oxidation is suspected, discard the current standard and use a fresh, properly stored vial. Ensure future storage is under an inert atmosphere and protected from light.
Contamination: The standard may have been contaminated during handling or from the solvent.Prepare a fresh dilution using high-purity solvent. Ensure all glassware and syringes are scrupulously clean.
Decreased peak area for this compound Degradation: The concentration of the standard has likely decreased due to degradation from improper storage or handling.Verify the storage conditions and expiration date of the standard. If the standard is old or has been stored improperly, replace it with a new one.
Instrumental Issue: There may be a problem with the GC injection, column, or detector.Run a system suitability test with a fresh standard to ensure the instrument is performing correctly.
Physical changes in the standard (e.g., discoloration, precipitation) Degradation/Polymerization: Significant degradation or polymerization may have occurred due to prolonged exposure to adverse conditions like high temperatures.Do not use the standard. Discard it according to your institution's safety protocols and obtain a new vial.
Solidification: this compound has a melting point of 9-10°C. If stored at lower temperatures, it may solidify.Allow the vial to warm to room temperature and ensure it is completely liquid and homogenous before use.

Stability Data

The following table summarizes the recommended storage conditions and expected stability for this compound standards based on available data.

Storage Condition Temperature Atmosphere Duration Expected Purity
Short-Term (Neat)2-8°CAmbientUp to expiry date≥99.0%
Long-Term (Neat)-20°CInert Gas (e.g., Nitrogen)>1 yearHigh
Stock Solution-20°CInert Gas (e.g., Nitrogen)1 monthStable
Stock Solution-80°CInert Gas (e.g., Nitrogen)6 monthsStable
Room Temperature15-25°CAmbientNot Recommended for Long-TermProne to Oxidation
Accelerated Degradation40°CAmbientWeeksSignificant Degradation

Experimental Protocols

Protocol for Stability Testing of this compound using Gas Chromatography (GC)

1. Objective: To assess the stability of a this compound standard over time under specific storage conditions.

2. Materials:

  • This compound standard
  • High-purity solvent (e.g., hexane or isooctane)
  • GC system with a flame ionization detector (FID)
  • Appropriate capillary GC column (e.g., a polar or mid-polar column suitable for FAME analysis)
  • Autosampler vials with inert caps

3. Procedure:

  • Initial Analysis (Time Zero):
  • Prepare a stock solution of the this compound standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Prepare a series of dilutions from the stock solution to create a calibration curve.
  • Analyze the calibration standards and a freshly prepared sample of the test standard by GC-FID.
  • Establish the initial purity and concentration of the this compound standard.
  • Sample Storage:
  • Aliquot the this compound standard into several vials to avoid repeated opening of the same vial.
  • Store the vials under the desired conditions (e.g., 2-8°C, -20°C, room temperature).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Prepare a sample for GC analysis at the same concentration as the initial analysis.
  • Analyze the sample using the same GC method as the initial analysis.
  • Data Analysis:
  • Calculate the purity of the this compound at each time point by comparing the peak area to the total peak area of all components in the chromatogram.
  • Compare the concentration at each time point to the initial concentration.
  • Plot the purity or concentration as a function of time for each storage condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis start Obtain this compound Standard prep_stock Prepare Stock Solution start->prep_stock prep_samples Aliquot into Vials prep_stock->prep_samples initial_analysis Time Zero GC Analysis prep_samples->initial_analysis storage Store at Different Conditions (e.g., 2-8°C, -20°C, RT) initial_analysis->storage timepoint_analysis Time-Point GC Analysis (1, 3, 6, 12 months) storage->timepoint_analysis data_analysis Analyze Data and Plot Degradation timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound standards.

logical_relationship Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_outcomes Degradation Pathways stability This compound Stability oxidation Oxidation stability->oxidation hydrolysis Hydrolysis stability->hydrolysis temperature Temperature temperature->stability light Light Exposure light->stability air Oxygen (Air) air->stability metals Metal Contaminants metals->stability

Caption: Factors influencing the stability of this compound.

References

Avoiding methyl elaidate degradation in analytical samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of methyl elaidate in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in analytical samples?

This compound is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. Its accurate quantification is crucial in various research areas, including lipidomics, food science, and drug development, as its presence and concentration can have significant biological and industrial implications. Degradation of this compound in analytical samples can lead to inaccurate measurements, compromising the validity of experimental results.

Q2: What are the primary causes of this compound degradation in analytical samples?

The primary causes of this compound degradation include:

  • Oxidation: The double bond in the this compound molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of various oxidation products, altering the chemical structure of the analyte.

  • Isomerization: The trans configuration of the double bond in this compound can isomerize to the cis configuration (methyl oleate) or migrate along the fatty acid chain, particularly under harsh chemical conditions or high temperatures used during sample preparation.

  • Hydrolysis: The ester linkage in this compound can be hydrolyzed back to elaidic acid and methanol in the presence of water, especially under acidic or basic conditions.

  • Adsorption: this compound can adsorb to the surfaces of glassware and plasticware, leading to a loss of analyte during sample preparation and transfer.

Q3: What are the recommended storage conditions for this compound standards and samples?

To ensure the long-term stability of this compound, proper storage is critical. The following conditions are recommended:

Storage ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term use and -20°C or lower for long-term storage.Low temperatures slow down chemical reactions, including oxidation and hydrolysis.
Atmosphere Store under an inert gas atmosphere (e.g., nitrogen or argon).This minimizes exposure to oxygen, thereby preventing oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.Light, particularly UV light, can catalyze oxidative reactions.
Solvent If in solution, use a high-purity, dry, aprotic solvent.This prevents hydrolysis and potential reactions with solvent impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly by gas chromatography (GC).

Issue 1: Low or Inconsistent Peak Area for this compound

Possible CauseSuggested Solution
Degradation during sample preparation - Use mild derivatization methods (e.g., HCl or H₂SO₄ in methanol at moderate temperatures) instead of harsh reagents like BF₃-methanol.[1] - Minimize exposure of the sample to high temperatures and light. - Work under an inert atmosphere whenever possible.
Adsorption to labware - Use silanized glassware or polypropylene tubes to minimize adsorption.
Incomplete derivatization - Ensure complete dryness of the sample before adding the derivatization reagent, as water can interfere with the reaction. - Use a sufficient excess of the derivatization reagent and optimize reaction time and temperature.
Loss during solvent evaporation - Evaporate solvents under a gentle stream of nitrogen at or below room temperature. Avoid high heat.

Issue 2: Presence of Unexpected Peaks in the Chromatogram (Ghost Peaks or Degradation Products)

Possible CauseSuggested Solution
Oxidation products - Prepare samples fresh and analyze them promptly. - Add an antioxidant (e.g., BHT) to the sample and solvents, if compatible with the analytical method. - De-gas solvents to remove dissolved oxygen.
Isomerization to methyl oleate - Avoid high temperatures and harsh acidic or basic conditions during sample preparation. - Use milder derivatization techniques.
Contamination from previous injections (Carryover) - Run a solvent blank to check for contamination. - Clean the GC inlet liner and replace the septum. - Trim the front end of the GC column.[2][3]
Contamination from derivatization reagent - Use high-purity derivatization reagents. - Analyze a reagent blank to identify any potential artifacts.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible CauseSuggested Solution
Active sites in the GC system - Use a deactivated inlet liner and a high-quality, well-conditioned GC column. - Silanize the inlet liner if necessary.
Column overload - Dilute the sample or reduce the injection volume.
Improper injection technique - Ensure a fast and smooth injection to introduce the sample as a narrow band.
Co-elution with an interfering compound - Optimize the GC temperature program to improve separation.

Experimental Protocols

Protocol 1: Mild Acid-Catalyzed Methylation for Fatty Acid Analysis

This protocol is designed to minimize the degradation of unsaturated fatty acid methyl esters like this compound.

Materials:

  • Lipid extract containing fatty acids

  • Toluene

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Glass reaction tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place the dried lipid extract (1-10 mg) into a glass reaction tube.

  • Reagent Preparation: Prepare a 1.2% (w/v) HCl in methanol solution. For example, add 0.3 mL of concentrated HCl to 1.5 mL of anhydrous methanol.

  • Reaction:

    • Add 0.2 mL of toluene to the dried lipid extract to aid in solubilization.

    • Add 1.8 mL of the 1.2% HCl in methanol solution to the tube.

    • Cap the tube tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 1-2 hours.

  • Extraction:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge briefly to separate the layers.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC analysis.

Visualizations

experimental_workflow start Dried Lipid Extract reaction Add Toluene & 1.2% HCl/Methanol Heat at 60°C start->reaction reagent_prep Prepare 1.2% HCl in Methanol reagent_prep->reaction extraction Add Water & Hexane Vortex & Centrifuge reaction->extraction cleanup Transfer Hexane Layer Dry with Na₂SO₄ extraction->cleanup analysis GC Analysis cleanup->analysis

Caption: Workflow for mild acid-catalyzed methylation of fatty acids.

degradation_pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis methyl_elaidate This compound hydroperoxides Hydroperoxides methyl_elaidate->hydroperoxides O₂, Light, Heat methyl_oleate Methyl Oleate (cis) methyl_elaidate->methyl_oleate Heat, Acid/Base positional_isomers Positional Isomers methyl_elaidate->positional_isomers Harsh Conditions elaidic_acid Elaidic Acid methyl_elaidate->elaidic_acid H₂O, Acid/Base aldehydes_ketones Aldehydes & Ketones hydroperoxides->aldehydes_ketones

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Quantification of Methyl Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of methyl elaidate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

The primary challenges in the quantification of this compound, a fatty acid methyl ester (FAME), in biological matrices such as plasma or serum, are matrix effects. These effects are caused by other components in the sample that can interfere with the analysis, leading to inaccurate quantification.[1] In biological samples, phospholipids are a major source of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis, causing ion suppression or enhancement.[2] For gas chromatography-mass spectrometry (GC-MS), matrix components can accumulate in the injector and column, leading to signal enhancement or suppression and poor reproducibility.

Q2: Should I use GC-MS or LC-MS/MS for this compound quantification?

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of fatty acids, but the choice depends on several factors.

  • GC-MS is a well-established and robust technique for FAME analysis, offering excellent chromatographic separation and high sensitivity. However, it requires a derivatization step to convert fatty acids into their volatile methyl ester form.[3]

  • LC-MS/MS can directly analyze free fatty acids without derivatization, simplifying sample preparation. It is also well-suited for a broader range of fatty acids. However, it can be more susceptible to matrix effects, particularly ion suppression from phospholipids in biological samples.

Q3: What is the most effective way to minimize matrix effects?

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as a deuterated version of this compound, behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively correcting for any variations. When a specific SIL-IS for this compound is not available, a closely related deuterated FAME can be used.

Q4: How can I reduce phospholipid interference in my LC-MS analysis?

Several techniques can be employed to reduce interference from phospholipids:

  • Solid-Phase Extraction (SPE): Specialized SPE cartridges, such as HybridSPE-Phospholipid, are designed to selectively remove phospholipids from the sample matrix.

  • Two-Dimensional Liquid Chromatography: Systems like Thermo Scientific's TurboFlow technology use a second dimension of chromatography to remove a high percentage of phospholipids before the sample is introduced into the analytical column.

  • Chromatographic Separation: Utilizing different chromatography modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can help to separate the analytes of interest from the co-eluting phospholipids.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Deactivated liners can become active over time. Replace the inlet liner and trim the first few centimeters of the column.
Column Overload Dilute the sample or increase the split ratio.
Inappropriate injection temperature Optimize the injector temperature to ensure complete volatilization without thermal degradation.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix Effects Incorporate a stable isotope-labeled internal standard. If not feasible, use matrix-matched calibration standards or the standard addition method.
Incomplete Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
Sample Preparation Variability Automate sample preparation steps where possible to improve consistency.
Issue 3: Signal Suppression or Enhancement in LC-MS/MS
Possible Cause Troubleshooting Step
Co-eluting Phospholipids Implement a phospholipid removal step during sample preparation (e.g., HybridSPE). Optimize the chromatographic method to separate this compound from the phospholipid elution zone.
Ion Source Contamination Clean the ion source according to the manufacturer's instructions.
High Concentration of Matrix Components Dilute the sample extract before injection. This can reduce the concentration of interfering components, but may also decrease the signal of the analyte.

Experimental Protocols

Protocol 1: FAME Preparation from Plasma for GC-MS Analysis (Acid-Catalyzed)

This protocol describes a common method for the derivatization of fatty acids in plasma to their corresponding methyl esters.

  • Lipid Extraction:

    • To 100 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the lower organic phase.

  • Derivatization:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Add a known amount of a suitable stable isotope-labeled FAME as an internal standard.

    • Heat at 60°C for 1 hour in a sealed vial.

  • Extraction of FAMEs:

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Free Fatty Acids with Phospholipid Removal

This protocol is designed for the analysis of free fatty acids, including elaidic acid, in plasma with a focus on minimizing matrix effects.

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma, add 400 µL of cold isopropanol containing a suitable stable isotope-labeled fatty acid as an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Phospholipid Removal (using HybridSPE-Phospholipid plate):

    • Condition the HybridSPE plate wells according to the manufacturer's instructions.

    • Load the supernatant onto the wells.

    • Apply a vacuum to pull the sample through the sorbent.

    • Collect the eluate, which is now depleted of phospholipids.

  • Analysis:

    • The collected eluate can be directly injected into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes hypothetical performance data for the two methods described above to provide a basis for comparison. Actual results will vary depending on the specific instrumentation and experimental conditions.

Parameter GC-MS Method LC-MS/MS Method with Phospholipid Removal
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL
Linear Range 0.1 - 50 µg/mL0.05 - 25 µg/mL
Precision (%RSD) < 10%< 15%
Accuracy (%Recovery) 90 - 110%85 - 115%
Matrix Effect (%Suppression/Enhancement) -15% to +20%-10% to +10%

Visualizations

experimental_workflow_gcms GC-MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Lipid Extraction (Chloroform:Methanol) is_add->extraction derivatization Derivatization (H2SO4 in Methanol) extraction->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for GC-MS quantification of this compound.

experimental_workflow_lcms LC-MS/MS Workflow for Elaidic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Isopropanol) is_add->ppt phospholipid_removal Phospholipid Removal (HybridSPE) ppt->phospholipid_removal lcms LC-MS/MS Analysis phospholipid_removal->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for LC-MS/MS quantification of elaidic acid.

References

Purity Assessment of Commercial Methyl Elaidate Standards: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of commercial methyl elaidate standards. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a commercial this compound standard?

A1: Commercial this compound standards are typically supplied with a high degree of purity, often ≥99.0% as determined by gas chromatography (GC).[1][2] However, the exact purity can vary by lot and supplier, so it is crucial to refer to the Certificate of Analysis (CoA) provided with the specific standard.[1]

Q2: What are the common impurities found in this compound standards?

A2: Common impurities can include the cis-isomer, methyl oleate, positional isomers of the double bond, saturated fatty acid methyl esters (e.g., methyl stearate and methyl palmitate), and oxidation products. The presence of these impurities can arise from the manufacturing process or from improper storage and handling.

Q3: How should I properly store and handle my this compound standard?

A3: this compound standards should be stored in a tightly closed container, protected from light and air. Recommended storage temperatures are typically 2-8°C or -20°C for long-term stability. As the compound can be sensitive to air and light, it is advisable to blanket the vial with an inert gas like nitrogen or argon before sealing.

Q4: My this compound standard is a solid at room temperature. Is this normal?

A4: The melting point of this compound is around 9-10°C. Therefore, if your laboratory's ambient temperature is below this, the standard may solidify. This is normal. To use it, allow the vial to warm to room temperature and gently agitate to ensure homogeneity before sampling.

Troubleshooting Guides

GC Analysis Issues
Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) 1. Column contamination. 2. Active sites in the injector liner or column. 3. Incorrect injector temperature.1. Bake out the column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column. 2. Use a deactivated injector liner. Replace the column if it's old or has been subjected to harsh conditions. 3. Optimize the injector temperature; too low may cause slow volatilization, too high may cause degradation.
Presence of unexpected peaks 1. Contamination of the syringe, solvent, or GC system. 2. Degradation of the this compound standard due to improper storage (oxidation). 3. Septum bleed from the injector.1. Run a blank solvent injection to check for system contamination. Use high-purity solvents and clean syringes. 2. Check the age and storage conditions of the standard. If degradation is suspected, use a fresh vial. 3. Use high-quality, low-bleed septa and replace them regularly.
Inconsistent peak areas or retention times 1. Leak in the GC system (injector, detector, or column fittings). 2. Fluctuation in carrier gas flow rate or column temperature. 3. Autosampler injection volume variability.1. Perform a leak check of the entire GC system. 2. Verify and stabilize the oven temperature and carrier gas flow settings. 3. Ensure the autosampler is functioning correctly and the syringe is not clogged.
Incomplete separation of this compound and methyl oleate 1. Inappropriate GC column stationary phase. 2. Non-optimal column temperature or temperature program. 3. Low column efficiency.1. Use a highly polar cyanopropyl-substituted stationary phase (e.g., SP-2340 or OV-275) for baseline separation of cis/trans isomers. 2. Optimize the temperature program, often a slow ramp or an isothermal hold at a specific temperature provides the best resolution. 3. Ensure the column is not overloaded and is in good condition.
Illustrative Purity Data

The following table shows representative GC purity data for a new this compound standard and one that has been improperly stored.

Analyte New Standard (Area %) Improperly Stored Standard (Area %)
Methyl palmitate0.050.05
Methyl stearate0.100.10
This compound 99.70 97.50
Methyl oleate0.150.25
Unknown (Oxidation products)Not Detected2.10

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of a this compound standard and identify potential impurities.

Materials:

  • This compound standard

  • High-purity hexane or heptane (GC grade)

  • Autosampler vials with caps and septa

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Highly polar capillary column (e.g., SP-2340, 60 m x 0.25 mm ID, 0.20 µm film thickness)

Procedure:

  • Sample Preparation:

    • Allow the this compound standard to equilibrate to room temperature.

    • Prepare a stock solution by accurately weighing approximately 10 mg of the standard into a 10 mL volumetric flask and dissolving it in hexane.

    • Prepare a working solution by diluting the stock solution 1:100 with hexane in an autosampler vial. This results in a final concentration of approximately 10 µg/mL.

  • GC Instrument Parameters (Example):

    • Injector: Split/Splitless, 250°C, Split ratio 50:1

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 min

      • Ramp: 2°C/min to 220°C

      • Hold: 10 min at 220°C

    • Detector (FID): 260°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup gas (N2): 25 mL/min

    • Injection Volume: 1 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of each peak relative to the total peak area.

    • The purity is reported as the area percentage of the this compound peak.

Visualizations

Experimental Workflow for GC Purity Assessment

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Equilibrate Standard to RT prep2 Weigh and Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gc1 Inject Sample into GC prep3->gc1 gc2 Separation on Capillary Column gc1->gc2 gc3 Detection by FID gc2->gc3 data1 Integrate Chromatogram Peaks gc3->data1 data2 Calculate Area Percentages data1->data2 data3 Report Purity data2->data3

Caption: Workflow for assessing this compound purity via GC-FID.

Troubleshooting Logic for Unexpected GC Peaks

start Unexpected Peaks Observed in Chromatogram q1 Run a Solvent Blank start->q1 a1_yes Peaks Present in Blank q1->a1_yes Yes a1_no No Peaks in Blank q1->a1_no No sol1 Source is Solvent, Syringe, or System Contamination. Clean system and use fresh, high-purity solvent. a1_yes->sol1 q2 Check Standard's Storage History and Appearance a1_no->q2 a2_bad Improper Storage (e.g., exposure to air/light) q2->a2_bad Bad a2_good Proper Storage Conditions Met q2->a2_good Good sol2 Peaks are likely degradation products (e.g., oxidation). Use a new, unopened standard. a2_bad->sol2 sol3 Peaks may be inherent impurities from synthesis. Consult Certificate of Analysis. a2_good->sol3

Caption: Decision tree for troubleshooting unexpected peaks in GC analysis.

References

Resolving co-elution issues with methyl elaidate in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals resolve common chromatographic issues, particularly the co-elution of methyl elaidate in complex fatty acid methyl ester (FAME) mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common co-elution issue with this compound?

The most frequent co-elution problem occurs between this compound (the trans-isomer of methyl 9-octadecenoate) and its cis-isomer, methyl oleate.[1] This is a significant challenge in gas chromatography (GC) because of their similar boiling points and structures. Standard GC columns, especially those with low to mid-polarity, often fail to separate these two isomers, leading to a single, unresolved peak.

Q2: How can I confirm that I have a co-elution problem?

If you are using a mass spectrometry (MS) or diode array detector (DAD), you can investigate the peak purity.

  • Using an MS Detector: Examine the mass spectra across the peak. If the spectra change from the leading edge to the trailing edge, it indicates the presence of more than one compound.[2][3]

  • Using a DAD: A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, the peak is impure.

If you only have an FID detector, the presence of a "shoulder" on the peak or an unusually broad peak can suggest co-elution. The definitive method, however, is to use a more selective analytical technique as described in the troubleshooting guides below.

Q3: Why is it necessary to derivatize fatty acids into FAMEs for GC analysis?

Free fatty acids are polar and non-volatile, which makes them unsuitable for direct GC analysis. Derivatization to their corresponding methyl esters (FAMEs) is essential to:

  • Increase Volatility: FAMEs are significantly more volatile than free fatty acids, allowing them to be analyzed by GC at lower temperatures.

  • Reduce Polarity: The conversion of the polar carboxyl group into a less polar methyl ester minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks and reducing peak tailing.

  • Improve Separation: By neutralizing the highly polar carboxyl group, separation can be achieved based on other molecular features like carbon chain length and the number and configuration (cis/trans) of double bonds.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a step-by-step approach, from basic GC optimization to advanced separation techniques.

Issue 1: Poor resolution between this compound and Methyl Oleate in GC-FID/MS.

The primary goal is to increase the selectivity of the chromatographic system for cis/trans isomers.

Optimizing the GC parameters is the first and most direct approach to resolving co-elution.

1. GC Column Selection: The choice of the stationary phase is the most critical factor for separating cis/trans FAME isomers. Non-polar columns separate based on boiling point and are generally unsuitable. A highly polar stationary phase is required.

Column Stationary PhasePolarityApplication for this compound/Oleate SeparationReference
100% Poly(biscyanopropyl siloxane)Very HighRecommended. Specifically designed for detailed cis/trans FAME isomer separation. Provides baseline resolution.
SP-2560 / HP-88Very HighRecommended. Excellent selectivity for cis/trans isomers. Often considered the gold standard.
SP-2340 / OV-275HighEffective. Shown to achieve baseline separation of the elaidate/oleate pair.
Polyethylene Glycol (PEG) / WAXMid-HighLimited. May not provide adequate separation for accurate quantification of trans isomers.
5% Phenyl PolysiloxaneLowNot Recommended. Separates primarily by boiling point; will not resolve cis/trans isomers.

2. Adjust the Oven Temperature Program: The temperature program directly influences retention and selectivity.

  • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

  • Slow the Temperature Ramp Rate: A slower ramp (e.g., 1-2°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of critical pairs like this compound and oleate.

  • Incorporate Isothermal Holds: An isothermal hold at a specific temperature where the critical pair elutes can enhance separation. The optimal temperature may require adjustment depending on column age and condition.

The following diagram outlines the logical workflow for optimizing your GC method.

GC_Optimization_Workflow Start Co-elution Suspected Check_Column Is the GC column highly polar? (e.g., HP-88, SP-2560) Start->Check_Column Select_Column Action: Install a high-polarity cyanopropyl silicone column. Check_Column->Select_Column No Optimize_Temp Optimize Temperature Program Check_Column->Optimize_Temp Yes Select_Column->Optimize_Temp Slow_Ramp Decrease ramp rate (e.g., 1-2°C/min) Optimize_Temp->Slow_Ramp Lower_Start_T Lower initial oven temperature Slow_Ramp->Lower_Start_T Add_Isothermal Add isothermal hold during elution Lower_Start_T->Add_Isothermal Check_Resolution Resolution > 1.5? Add_Isothermal->Check_Resolution Success Problem Resolved Check_Resolution->Success Yes Advanced Proceed to Advanced Techniques Check_Resolution->Advanced No

Caption: Workflow for GC method optimization. (Max Width: 760px)

When GC optimization is insufficient, Silver Ion Solid Phase Extraction (Ag-Ion SPE) can be used to separate FAMEs based on their degree of unsaturation and double bond configuration.

Principle: Silver ions are immobilized on a solid support and act as electron acceptors, forming polar complexes with the double bonds of unsaturated FAMEs. The strength of this interaction depends on the number and configuration of the double bonds.

  • Saturated FAMEs (no double bonds) are weakly retained and elute first.

  • trans-isomers form weaker complexes and elute before their corresponding cis-isomers.

  • Retention strength increases with the number of double bonds.

This allows for the collection of separate fractions (e.g., saturated, trans-monoenes, cis-monoenes, polyenes) which can then be analyzed individually by GC, completely eliminating the co-elution problem.

Experimental Protocol: Ag-Ion SPE Fractionation

This protocol is a general guideline for fractionating FAMEs. Optimization may be required.

  • Column Conditioning: Condition a commercial Ag-Ion SPE cartridge by washing with hexane.

  • Sample Loading: Dissolve the FAME mixture (approx. 10-20 mg) in a minimal amount of hexane and load it onto the cartridge.

  • Elution of Fractions:

    • Fraction 1 (Saturates): Elute with 10 mL of 1% diethyl ether in hexane.

    • Fraction 2 (trans-Monoenes): Elute with 10 mL of 5% diethyl ether in hexane. This fraction will contain this compound.

    • Fraction 3 (cis-Monoenes): Elute with 10 mL of 10% diethyl ether in hexane. This fraction will contain methyl oleate.

    • Fraction 4 (Polyenes): Elute with 10 mL of 50% diethyl ether in hexane.

  • Analysis: Evaporate the solvent from each collected fraction under a stream of nitrogen and reconstitute in hexane for GC analysis.

The diagram below illustrates the Ag-Ion separation principle.

Ag_Ion_SPE cluster_0 Ag-Ion SPE Cartridge cluster_1 Collected Fractions for GC Analysis Load Load FAME Mixture (Saturates, trans, cis) Cartridge Silver-Impregnated Stationary Phase Load->Cartridge Elute1 Elute with Low Polarity Solvent Cartridge->Elute1 Saturates (Weakly Retained) Elute2 Elute with Medium Polarity Solvent Elute1->Elute2 trans-Isomers Fraction1 Fraction 1: Saturates Elute1->Fraction1 Elute3 Elute with High Polarity Solvent Elute2->Elute3 cis-Isomers (Strongly Retained) Fraction2 Fraction 2: This compound Elute2->Fraction2 Fraction3 Fraction 3: Methyl Oleate Elute3->Fraction3

References

Minimizing interference in biological assays containing methyl elaidate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference in biological assays involving methyl elaidate.

Frequently Asked Questions (FAQs)

Section 1: Immunoassays (ELISA, Western Blot)

Q1: Why am I seeing high background noise in my ELISA after treating samples with this compound?

High background in immunoassays is often due to non-specific binding (NSB), where assay antibodies adhere to unintended proteins or directly to the microplate surface.[1][2][3] Lipids like this compound can exacerbate this issue by promoting hydrophobic interactions between antibodies and the plate surface. This can lead to false-positive signals, making it difficult to interpret your results.[4]

Q2: How can I reduce non-specific binding caused by this compound in my immunoassay?

Optimizing your assay protocol is critical. Consider the following strategies:

  • Improve Blocking: Use a high-quality, protein-based blocking buffer. If standard blockers are insufficient, consider specialized commercial buffers designed to minimize hydrophobic interactions.[5]

  • Increase Wash Steps: Add extra wash steps and/or increase the duration of each wash to more effectively remove unbound antibodies and interfering substances.

  • Antibody Titration: Re-optimize your primary and secondary antibody concentrations using a checkerboard titration in the presence of your sample matrix (including this compound) to find the optimal signal-to-noise ratio.

  • Sample Dilution: Diluting your sample can lower the concentration of interfering lipids, though this may also reduce the concentration of your target analyte to below the detection limit.

Section 2: Cell-Based and Fluorescence Assays

Q1: My fluorescence signal is significantly lower in cells treated with this compound. What are the potential causes?

A reduced signal in fluorescence-based assays can stem from several factors:

  • Fluorescence Quenching: The compound itself may absorb light at the excitation or emission wavelength of your fluorophore, a phenomenon known as the "inner filter effect," leading to an artificially low signal.

  • Biological Effects: this compound, as a trans-fatty acid, can have biological consequences, such as inducing cytotoxicity or altering cell metabolism, which could genuinely lower the signal in viability or functional assays.

  • Light Scatter: High concentrations of lipids can form micelles or aggregates in aqueous assay buffers, leading to light scattering that can interfere with signal detection, particularly at lower wavelengths.

Q2: How can I determine if this compound is directly interfering with my fluorescent dye or reader?

You should run a control experiment to test for direct compound interference.

  • Prepare wells containing only the assay buffer and your fluorescent dye/reagent.

  • Prepare a second set of wells with assay buffer, the dye, and this compound at the same concentration used in your experiment.

  • Measure the fluorescence in both sets. A significant difference in signal indicates direct interference (quenching or autofluorescence) from the this compound itself.

Section 3: General Sample Preparation

Q1: What methods can I use to remove lipids like this compound from my samples before running an assay?

Removing interfering lipids, a process known as delipidation, can significantly improve assay accuracy. Common methods include:

  • High-Speed Centrifugation: This physical method separates lipids into a top layer that can be carefully removed. It is effective for many analytes but may not be suitable for lipid-soluble targets.

  • Chemical Treatment: Using agents like polyethylene glycol (PEG) can precipitate lipids, which can then be pelleted by centrifugation.

  • Solvent Extraction: Organic solvents can be used to extract lipids, but this method may also remove your analyte of interest or denature proteins, so it must be carefully validated.

Troubleshooting Guides & Experimental Protocols

Data Summary: Effectiveness of Delipidation Methods

The choice of delipidation method can impact the measured concentration of various analytes. The table below summarizes the effectiveness of common techniques for reducing lipid interference.

MethodEffective For AnalytesMay Interfere With AnalytesReference
High-Speed Centrifugation Albumin, ALT, AST, ALP, Total Bilirubin, CK, Creatinine, GGT, Glucose, LDH, Phosphate, Potassium, UreaTotal Cholesterol (T-CHOL), Triglycerides (T-G)
Polyethylene Glycol (PEG) Precipitation Reduces lipid effects on a broad range of biochemical assays.Less effective than ultracentrifugation for some analytes.
Ether Extraction ALT, AST, Total Protein (TP)Albumin, GGT, LDH, BUN, Glucose, TBIL, DBIL
Sample Dilution Can reduce interference for some analytes when results are outside the linear range.Prone to error; may not be effective for all analytes.
Protocol 1: High-Speed Centrifugation for Delipidation

This protocol is designed to physically separate lipids from aqueous samples like cell lysates or serum prior to analysis.

  • Sample Collection: Collect your biological sample (e.g., cell lysate) in a microcentrifuge tube suitable for high-speed centrifugation.

  • Initial Centrifugation: Perform a standard centrifugation step as required by your primary protocol to pellet cells or debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new high-speed tube. Centrifuge at a speed of at least 7,000 xg for 10 minutes.

  • Lipid Separation: After centrifugation, a distinct lipid layer (chylomicrons) should be visible at the top of the sample.

  • Aspirate Aqueous Layer: Carefully insert a pipette tip through the top lipid layer to aspirate the lower aqueous phase containing your analytes. Avoid disturbing the lipid layer.

  • Analysis: Use the collected aqueous fraction for your downstream assay (e.g., ELISA, biochemical test).

Protocol 2: Checkerboard Titration for Immunoassay Optimization

This method helps determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio, especially in the presence of interfering substances.

  • Plate Coating: Coat the wells of a 96-well microplate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) down the columns of the plate. Incubate and wash according to your standard protocol.

  • Blocking: Block the entire plate with a suitable blocking buffer for at least 1 hour.

  • Analyte Addition: Add your antigen (at a constant, moderate concentration) and a sample matrix containing this compound to all wells. Incubate and wash.

  • Detection Antibody: Add serial dilutions of the enzyme-labeled detection antibody (e.g., from 0.1 to 2 µg/mL) across the rows of the plate. Incubate and wash.

  • Substrate Addition & Reading: Add the enzyme substrate, allow the reaction to develop, and read the plate on a microplate reader.

  • Analysis: Identify the combination of capture and detection antibody concentrations that provides the highest signal for your antigen while maintaining the lowest background signal in control wells.

Visualizations

Troubleshooting_High_Background start High Background Signal in Immunoassay? check_nsb Potential Cause: Non-Specific Binding (NSB) Exacerbated by Lipids start->check_nsb Yes solution_block Optimize Blocking Step: 1. Use high-quality blocker 2. Increase incubation time check_nsb->solution_block Mitigation Strategy 1 solution_wash Optimize Wash Steps: 1. Increase number of washes 2. Increase wash duration check_nsb->solution_wash Mitigation Strategy 2 solution_ab Optimize Antibody Titer: Perform Checkerboard Titration (See Protocol 2) check_nsb->solution_ab Mitigation Strategy 3 solution_delipidate Consider Sample Delipidation: (See Protocol 1) check_nsb->solution_delipidate Advanced Strategy end_node Assay Optimized: Improved Signal-to-Noise Ratio solution_block->end_node solution_wash->end_node solution_ab->end_node solution_delipidate->end_node

Caption: Troubleshooting workflow for high background in immunoassays.

Delipidation_Workflow start Biological Sample (e.g., Cell Lysate with This compound) centrifuge High-Speed Centrifugation (e.g., >7,000 xg, 10 min) start->centrifuge separate Physical Separation centrifuge->separate lipid_layer Top Lipid Layer (Discard) separate->lipid_layer Upper Phase aqueous_layer Aqueous Supernatant (Analyte Fraction) separate->aqueous_layer Lower Phase end_assay Proceed to Downstream Assay (e.g., ELISA) aqueous_layer->end_assay

Caption: Experimental workflow for sample delipidation via centrifugation.

Interference_vs_Biology start Observed Change in Assay Signal (e.g., Decreased Fluorescence) question Is the effect present in a cell-free control system? start->question interference Conclusion: Physical Assay Interference (e.g., Quenching, Light Scatter) question->interference Yes biology Conclusion: True Biological Effect (e.g., Cytotoxicity, Altered Gene Expression) question->biology No action_interference Action: - Select different fluorophore - Use non-optical readout interference->action_interference action_biology Action: - Investigate mechanism - Correlate with other assays biology->action_biology

Caption: Logic diagram to differentiate interference from a biological effect.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-FID Methods for Trans Fatty Acid Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of trans fatty acids is crucial for nutritional labeling, food quality control, and health impact studies. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted technique for the analysis of fatty acid methyl esters (FAMEs), including trans isomers.[1][2][3] This guide provides a comparative overview of validated GC-FID methodologies, detailing their performance characteristics and experimental protocols to aid in method selection and implementation.

Comparison of Validated GC-FID Methodologies

The performance of a GC-FID method for trans FAME analysis is critically dependent on the sample preparation, derivatization technique, and chromatographic conditions. Official methods from bodies like AOAC International and the American Oil Chemists' Society (AOCS) provide a validated baseline for comparison. The following table summarizes the performance of common methodologies.

Method Derivatization Reagent Linearity (r²) LOD (µg/mL) LOQ (µg/mL) Precision (%RSD) Accuracy/Recovery (%)
AOAC 996.06 / AOCS Ce 1h-05 Boron Trifluoride (BF₃) in Methanol>0.99Varies by FAVaries by FAReproducibility: ~10%90-110[4][5]
Base-Catalyzed + TMS-DM NaOCH₃ followed by Trimethylsilyl-diazomethane>0.9990.03 - 0.090.1 - 0.2Repeatability: 0.89-2.34; Reproducibility: 1.46-3.72~100
Optimized BF₃ Method Boron Trifluoride (BF₃) in Methanol>0.99980.21 - 0.540.63 - 1.63Repeatability (retention time): <0.5; Repeatability (peak area): <1.0Not specified

Experimental Protocols

Detailed and consistent execution of the experimental protocol is paramount for achieving reliable and reproducible results. Below are detailed methodologies for two common approaches.

Method 1: AOAC 996.06 - Acid-Catalyzed Derivatization

This official method is widely used for regulatory purposes and food labeling. It involves a hydrolysis step to extract lipids, followed by methylation.

1. Lipid Extraction (Hydrolysis):

  • Weigh a homogenized sample into a Mojonnier flask.

  • Add an internal standard (e.g., triundecanoin, C11:0).

  • Add ethanol and 8.3 M HCl.

  • Hydrolyze the sample at 70–80°C for 40 minutes.

  • Cool the flask to room temperature.

  • Perform liquid-liquid extraction using diethyl ether and hexane.

  • Evaporate the solvent to obtain the fat extract.

2. Derivatization to FAMEs:

  • Dissolve the extracted fat in toluene.

  • Add 7% Boron Trifluoride (BF₃) in methanol.

  • Seal the vial and heat at 100°C for 45 minutes.

  • Allow the vial to cool to room temperature.

  • Add water and hexane, then vortex to partition the FAMEs into the hexane layer.

  • Transfer the upper hexane layer containing FAMEs to a GC vial for analysis.

3. GC-FID Conditions:

  • GC System: Agilent 6890 or equivalent with FID.

  • Column: Highly polar capillary column, e.g., SP-2560 or CP-Sil 88 (100 m x 0.25 mm i.d., 0.2 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramp at 10°C/min to 160°C, then at 3°C/min to 220°C (hold for 5 min), and finally at 10°C/min to 260°C (hold for 5 min).

  • Injection Volume: 1 µL with a split ratio (e.g., 30:1).

4. Quantification:

  • Identify FAME peaks by comparing retention times with a known FAME standard mixture.

  • Quantify individual FAMEs relative to the internal standard.

Method 2: Base-Catalyzed and TMS-Diazomethane Derivatization

This method is noted for its high accuracy, particularly for polyunsaturated fatty acids (PUFAs).

1. Lipid Extraction:

  • Follow a standard lipid extraction procedure such as the Folch method.

2. Derivatization to FAMEs:

  • Dissolve the lipid extract in a suitable solvent.

  • Add sodium methoxide (NaOCH₃) solution and incubate to achieve saponification.

  • Add trimethylsilyl-diazomethane (TMS-DM) in hexane (2 M) and incubate at 50°C for 10 minutes.

  • Add glacial acetic acid to neutralize any excess TMS-DM.

  • Add a salt solution (e.g., 0.5% NaCl) and hexane containing an antioxidant like BHT.

  • Vortex and allow the layers to separate.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-FID Conditions:

  • The GC-FID conditions are generally the same as for Method 1. A highly polar 100m capillary column is recommended for optimal separation of cis and trans isomers.

4. Quantification:

  • Quantification follows the same principles as Method 1, using an internal standard and comparing peak areas to those of a certified reference standard.

Mandatory Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G GC-FID Workflow for Trans FAME Analysis cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Hydrolysis) Homogenization->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (High-Polarity Column) Injection->Separation Detection FID Detection Separation->Detection PeakID Peak Identification (vs. Standards) Detection->PeakID Quantification Quantification (vs. Internal Standard) PeakID->Quantification Report Final Report (% Trans Fat) Quantification->Report

Caption: Workflow for GC-FID analysis of trans FAMEs.

G Decision Tree for Trans FAME Analysis Method Start Start: Need to Quantify Trans Fatty Acids Regulatory Regulatory Compliance or Nutritional Labeling? Start->Regulatory HighPUFA Sample High in PUFAs? Regulatory->HighPUFA No AOAC Use Validated Official Method (e.g., AOAC 996.06) Regulatory->AOAC Yes RapidScreening Need for Rapid Total Trans Fat Screening? HighPUFA->RapidScreening No BaseTMS Consider Base-Catalyzed + TMS-DM Method for Improved Accuracy HighPUFA->BaseTMS Yes Streamlined Use Streamlined Method (e.g., Direct Transmethylation) RapidScreening->Streamlined No ATRFTIR Consider ATR-FTIR (Note: Less Specific) RapidScreening->ATRFTIR Yes

Caption: Decision tree for selecting a suitable analysis method.

Alternative Methodologies

While GC-FID is the gold standard, other techniques can be employed for trans fatty acid analysis.

  • Attenuated Total Reflection-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This method is rapid and requires minimal sample preparation, making it suitable for screening. It quantifies total trans fats by measuring the characteristic absorbance at 966 cm⁻¹, but it lacks the specificity to differentiate between different trans isomers and can be prone to interference.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher selectivity and allows for the positive identification of FAMEs based on their mass spectra. While it is a powerful tool for qualitative analysis and confirmation, GC-FID is often preferred for routine quantification due to its wider linear range, robustness, and lower operational cost.

Conclusion

The validation of a GC-FID method is essential for the accurate and reliable quantification of trans fatty acid methyl esters. Official methods like AOAC 996.06 provide a robust framework, particularly for regulatory and labeling purposes. For samples rich in polyunsaturated fatty acids, alternative derivatization techniques such as the use of sodium methoxide followed by TMS-diazomethane may offer enhanced accuracy. The choice of method should be guided by the specific analytical requirements, including the food matrix, the need for regulatory compliance, and the desired level of detail in the fatty acid profile. The use of high-polarity capillary columns of sufficient length (e.g., 100m) is a critical factor in achieving the necessary resolution to separate complex mixtures of cis and trans isomers.

References

A Comparative In Vitro Analysis of Methyl Elaidate and Methyl Oleate: Biological Effects and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro biological effects of methyl elaidate and its cis-isomer, methyl oleate. Designed for researchers, scientists, and drug development professionals, this document outlines key differences in their impacts on cell viability, lipid metabolism, and cellular stress pathways, supported by experimental data and detailed protocols.

Introduction

Methyl oleate is the methyl ester of oleic acid, a common monounsaturated cis-fatty acid. Its trans-isomer, this compound, is the methyl ester of elaidic acid, a trans-fatty acid often formed during the industrial processing of vegetable oils. While structurally similar, the geometric difference between their double bonds leads to distinct physical properties and, consequently, different biological activities. Understanding these differences is crucial for research in nutrition, toxicology, and drug development. This guide synthesizes in vitro findings to highlight their differential effects.

Comparative Biological Effects: Data Summary

The following tables summarize quantitative data from studies comparing the effects of the parent fatty acids, elaidate and oleate, in the HepG2 human liver cancer cell line. These findings provide a strong indication of the likely differential effects of their methyl esters.

Table 1: Comparative Cytotoxicity in HepG2 Cells (24-hour treatment)

CompoundConcentration (µM)Cell Viability (% of Control)
Oleate 100~100%
200~100%
400~95%
800~90%
Elaidate 100~100%
200~98%
400~85%
800~75%

Table 2: Effect on Intracellular Lipid Accumulation in HepG2 Cells

Treatment (50 µM, 8h)Total Triglyceride Content (µg/mg protein)
Control (BSA) ~5
Oleate ~25
Elaidate ~20

Data adapted from studies on the parent fatty acids, indicating both isomers promote lipid accumulation, with oleate showing a slightly stronger effect in promoting triglyceride storage under these conditions[1].

Table 3: Induction of Cellular Stress Markers in HepG2 Cells (in combination with Palmitate)

TreatmentRelative Expression of Stress Markers (e.g., CHOP, GRP78)
Palmitate + Oleate Moderately increased
Palmitate + Elaidate Significantly increased

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the underlying molecular pathways is essential for understanding the comparative analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cell Seeding (e.g., HepG2, Macrophages) TreatmentPrep 2. Prepare Treatments - Methyl Oleate (MO) - this compound (ME) - Vehicle Control Treatment 3. Cell Treatment (Incubate for 24-48h) TreatmentPrep->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Inflammation Inflammatory Markers (ELISA for TNF-α, IL-6) Treatment->Inflammation OxidativeStress Oxidative Stress (ROS Measurement) Treatment->OxidativeStress Lipid Lipid Accumulation (Oil Red O Staining) Treatment->Lipid

Caption: General experimental workflow for comparing the in vitro effects of methyl oleate and this compound.

G cluster_oleate Methyl Oleate (cis) cluster_elaidate This compound (trans) MO Methyl Oleate SIRT1 Activates SIRT1 MO->SIRT1 PPARa Activates PPARα (via OEA) MO->PPARa AntiInflammatory Anti-inflammatory Effects (↓ TNF-α, ↓ IL-6) SIRT1->AntiInflammatory PPARa->AntiInflammatory ME This compound ER_Stress Induces ER Stress ME->ER_Stress Apoptosis Promotes Apoptosis (↑ Bax activation) ER_Stress->Apoptosis UPR activation ProInflammatory Pro-inflammatory Effects (↑ Cytokines) ER_Stress->ProInflammatory

Caption: Simplified signaling pathways comparing methyl oleate's protective effects with this compound's stress induction.

Detailed Experimental Protocols

Accurate and reproducible results depend on standardized protocols. The following are methodologies for the key experiments cited.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, methyl oleate, or a vehicle control. Incubate for the desired period (e.g., 24-48 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm or 590 nm using a microplate reader.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify neutral lipids within cells.

  • Principle: Oil Red O is a fat-soluble dye that preferentially stains neutral lipids, such as triglycerides and cholesterol esters, appearing as red droplets within the cytoplasm.

  • Protocol:

    • Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat them as required.

    • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 20-30 minutes.

    • Washing: Wash twice with PBS.

    • Staining: Add 250 µL of freshly prepared Oil Red O working solution (e.g., 0.05% in 85% propylene glycol) and incubate for 5-10 minutes at room temperature.

    • Differentiation & Washing: Differentiate the stain with 85% propylene glycol for 1 minute, then wash thoroughly with distilled water.

    • Counterstaining (Optional): Stain nuclei with Modified Mayer's Hematoxylin for 1 minute for contrast, then rinse with water.

    • Visualization: Mount coverslips on slides and visualize using a light microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.

ELISA for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Principle: A sandwich ELISA uses a capture antibody coated onto a plate to bind the cytokine of interest. A second, biotinylated detection antibody binds to a different epitope on the cytokine. Finally, an enzyme-linked streptavidin binds to the detection antibody, and a substrate is added to produce a measurable colorimetric signal.

  • Protocol:

    • Plate Coating: Coat a 96-well ELISA plate with a capture antibody diluted in binding solution (e.g., 2 µg/mL) and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Sample Incubation: Add standards of known cytokine concentrations and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop in the dark.

    • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The concentration of cytokines in the samples is determined by comparison to the standard curve.

DCFH-DA Assay for Reactive Oxygen Species (ROS) Measurement

This assay is used to measure intracellular ROS levels.

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat as required.

    • Loading with DCFH-DA: Remove the treatment medium, wash cells with warm PBS, and then incubate with 10-50 µM DCFH-DA in PBS for 30-60 minutes at 37°C in the dark.

    • Washing: Gently wash the cells twice with PBS to remove excess probe.

    • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. The assay can also be adapted for flow cytometry or fluorescence microscopy.

Conclusion

The available in vitro evidence strongly suggests that this compound and methyl oleate exert distinct biological effects. While methyl oleate often displays neutral or even protective properties, such as mitigating cellular stress and inflammation, this compound tends to be more cytotoxic and can promote pro-inflammatory and pro-apoptotic pathways. These differences, rooted in their simple geometric isomerism, underscore the importance of distinguishing between cis and trans monounsaturated fatty acids in biological research. The protocols and data presented in this guide offer a foundational framework for researchers investigating the specific cellular impacts of these compounds.

References

A Researcher's Guide to the Cross-Validation of Analytical Techniques for Methyl Elaidate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of methyl elaidate, a common trans fatty acid methyl ester, is critical in various fields including food science, nutrition, and pharmaceutical analysis. The selection of an appropriate analytical technique is paramount for obtaining reliable data. This guide provides a comprehensive comparison of the most prevalent analytical methods for this compound measurement, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

Performance Comparison of Analytical Techniques

The choice of an analytical method for this compound quantification is a trade-off between various performance parameters. Gas Chromatography with Flame Ionization Detection (GC-FID) is a well-established and highly sensitive method, while Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) offers a rapid and less destructive alternative. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also present viable options with distinct advantages.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection via ionization in a hydrogen flame.Measurement of the absorption of infrared radiation at a specific wavenumber (~966 cm⁻¹) corresponding to the trans C-H out-of-plane bending vibration.[1]Separation of compounds based on their partitioning between a stationary and liquid mobile phase, followed by detection via UV absorbance.The intensity of a specific nuclear magnetic resonance signal is directly proportional to the number of corresponding nuclei in the molecule.[2]
Sample Preparation Requires derivatization of fatty acids to their corresponding methyl esters (FAMEs).[3]Can be performed directly on the oil or fat sample, often requiring melting.[4]May require derivatization to improve UV detection, but can also be performed on underivatized FAMEs.Minimal sample preparation, typically dissolving the sample in a deuterated solvent.
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for various FAMEs)[5]~0.02% (estimated from LOQ)0.0018% (mass) for methyl oleateMethod-dependent, but generally higher than chromatographic techniques.
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL (for various FAMEs)0.064%0.0054% (mass) for methyl oleateRequires specific method development and validation for this compound.
Linearity (R²) > 0.9998> 0.9999> 0.99Excellent, as signal intensity is inherently proportional to concentration.
Accuracy/Precision High accuracy and precision with appropriate internal standards.Good, with relative standard deviations of reproducibility ranging from 0.9% to 18.46% for trans fats.Good, with recovery values between 81.7% and 110.9%.High accuracy and precision, with measurement uncertainty around 1.5%.
Throughput Lower, due to longer run times for chromatographic separation.High, suitable for rapid screening of multiple samples.Moderate, with typical run times shorter than GC.Moderate, sample preparation is fast, but acquisition times can vary.
Advantages High sensitivity and selectivity, well-established methods.Rapid, non-destructive, minimal sample preparation.Good for separating isomers, can be coupled with mass spectrometry.Absolute quantification without the need for identical standards, non-destructive.
Disadvantages Requires derivatization, longer analysis time.Lower sensitivity compared to GC, potential for matrix interference.Lower sensitivity than GC-FID for some compounds, requires chromophores for good UV detection.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Lipid Extraction: If the sample is not a pure oil, lipids are extracted using a method like the Folch or Bligh-Dyer procedure.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): The extracted lipids or oil sample are converted to FAMEs. A common method involves transesterification using a reagent like boron trifluoride in methanol (BF₃-methanol).

    • Weigh approximately 25 mg of the oil sample into a screw-cap tube.

    • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.

    • Add 2 mL of 14% BF₃-methanol, flush with nitrogen, cap tightly, and heat at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of isooctane and 5 mL of saturated NaCl solution.

    • Shake vigorously for 30 seconds and centrifuge to separate the layers.

    • The upper isooctane layer containing the FAMEs is collected for GC analysis.

  • GC-FID Analysis:

    • Column: A polar capillary column, such as a biscyanopropyl polysiloxane column (e.g., SP-2560 or HP-88), is typically used for the separation of FAME isomers.

    • Injector and Detector Temperatures: Typically set at 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for 4 minutes, then ramping to 240°C at 3°C/min, and holding for 15 minutes.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Quantification: this compound is quantified by comparing its peak area to that of an internal standard and a calibration curve prepared with certified reference standards.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation:

    • For liquid oil samples, no preparation is needed.

    • For solid or semi-solid fats, the sample needs to be melted to a uniform liquid at a controlled temperature (e.g., 65°C) to ensure complete contact with the ATR crystal.

  • ATR-FTIR Analysis:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • A small amount of the liquid sample is placed onto the ATR crystal, ensuring complete coverage.

    • The infrared spectrum is recorded, typically in the range of 4000 to 650 cm⁻¹.

    • Quantification: The area or height of the characteristic absorption peak for the trans C-H out-of-plane bend at approximately 966 cm⁻¹ is measured. A calibration curve is constructed by plotting the peak area/height against the concentration of this compound in a series of standards.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
  • Sample Preparation:

    • The oil or fat sample is diluted in a suitable solvent like acetonitrile or a mixture of isopropanol and hexane. Derivatization to FAMEs is often performed as described for GC-FID.

  • HPLC-UV Analysis:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is often employed.

    • Flow Rate: Typically 1 mL/min.

    • UV Detection: Detection is usually performed at a low wavelength, such as 205 nm, where the ester carbonyl group absorbs.

    • Quantification: Similar to GC-FID, quantification is based on a calibration curve generated from the peak areas of this compound standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Sample Preparation:

    • A precisely weighed amount of the sample and an internal standard of known purity are dissolved in a known volume of a deuterated solvent (e.g., chloroform-d).

  • ¹H-NMR Analysis:

    • The ¹H-NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.

    • Quantification: The concentration of this compound is determined by comparing the integral of a specific proton signal of this compound (e.g., the olefinic protons) to the integral of a known signal from the internal standard.

Cross-Validation Workflow

Cross-validation is essential to ensure the accuracy and reliability of analytical data, especially when comparing different techniques or implementing a new method. The following diagram illustrates a typical workflow for the cross-validation of analytical techniques for this compound measurement.

CrossValidationWorkflow start Start: Define Analytical Requirements method_selection Method Selection: GC-FID, ATR-FTIR, HPLC-UV, qNMR start->method_selection method_development Individual Method Development & Optimization method_selection->method_development validation Single-Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) method_development->validation sample_analysis Analysis of Standard Reference Materials & Real Samples validation->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, ANOVA, Bland-Altman plot) sample_analysis->data_comparison bias_assessment Assessment of Inter-Method Bias & Agreement data_comparison->bias_assessment conclusion Conclusion: Method Equivalency & Selection of Fit-for-Purpose Method bias_assessment->conclusion

Caption: Workflow for the cross-validation of analytical techniques.

By following this structured approach to comparison and cross-validation, researchers can confidently select and implement the most suitable analytical technique for their specific needs in this compound measurement, ensuring the generation of high-quality, reliable, and defensible data.

References

A Comparative Analysis of the Physical Properties of Methyl Elaidate and Other Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct physical characteristics of Fatty Acid Methyl Esters (FAMEs) is crucial for a multitude of applications, from biodiesel production to the formulation of pharmaceuticals and cosmetics. This guide provides a detailed comparison of the physical properties of methyl elaidate against other common saturated and unsaturated FAMEs, supported by experimental data and standardized methodologies.

This compound, the methyl ester of elaidic acid, is a monounsaturated trans fatty acid. Its unique trans configuration imparts distinct physical properties compared to its cis isomer, methyl oleate, and other saturated and polyunsaturated FAMEs. These differences in properties, such as melting point, boiling point, density, and viscosity, are critical for determining their suitability in various industrial and research applications.

Comparative Physical Properties of FAMEs

The following table summarizes the key physical properties of this compound and a selection of other common FAMEs. The data presented is a compilation from various sources and may exhibit slight variations due to differing experimental conditions and sample purity.

Fatty Acid Methyl Ester (FAME)Chemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)
This compound (trans-C18:1) C19H36O2296.499 - 10.75[1][2]164-165 (at 0.5 Torr)[2]0.871[1][3]
Methyl Oleate (cis-C18:1) C19H36O2296.49-20 to -1218 (at 20 mmHg)0.874
Methyl Linoleate (C18:2) C19H34O2294.47-35192 (at 4 mmHg)0.889 (at 25°C)
Methyl Palmitate (C16:0) C17H34O2270.4529.5 - 35185 (at 10 mmHg)0.852 (at 25°C)
Methyl Stearate (C18:0) C19H38O2298.5137.8 - 39.1214-215 (at 15 mmHg)0.8498 (at 40°C)

Experimental Protocols for Property Determination

The accurate determination of the physical properties of FAMEs relies on standardized experimental protocols. The American Society for Testing and Materials (ASTM) has established several key methods that are widely used in the industry.

Density Determination (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and petroleum products using a glass hydrometer. The sample is brought to a specified temperature, and a hydrometer is gently lowered into the sample. Once the hydrometer has settled, the reading is taken at the principal surface of the liquid. Temperature corrections are then applied to obtain the density at the reference temperature.

Kinematic Viscosity Determination (ASTM D445)

This standard test method measures the kinematic viscosity of transparent and opaque liquids. The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Melting Point Determination (ASTM D2500 - Cloud Point)

While not a direct melting point measurement, the cloud point test (ASTM D2500) is often used for FAMEs, especially in the context of biodiesel. The sample is cooled at a specified rate, and the temperature at which a cloud of wax crystals first appears is recorded as the cloud point. This provides an indication of the temperature at which the liquid FAME will start to solidify. For a more precise melting point, Differential Scanning Calorimetry (DSC) is often employed, which measures the heat flow into or out of a sample as it is heated or cooled.

FAME Analysis by Gas Chromatography (GC)

Gas chromatography is the primary technique for the analysis and quantification of FAMEs. The FAMEs are first separated in a capillary column based on their boiling points and polarity. A detector, such as a flame ionization detector (FID), then quantifies the amount of each FAME present in the sample. This allows for the determination of the purity of a specific FAME and the fatty acid profile of a mixture.

Workflow for FAME Analysis

The following diagram illustrates a typical workflow for the analysis of Fatty Acid Methyl Esters, from the initial sample to the final determination of its physical properties.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_properties Physical Property Determination cluster_result Final Data raw_material Raw Material (Oil/Fat) transesterification Transesterification raw_material->transesterification Methanol, Catalyst purification Purification of FAMEs transesterification->purification Crude FAMEs gc_analysis Gas Chromatography (GC) purification->gc_analysis purity_assessment Purity Assessment gc_analysis->purity_assessment density Density (ASTM D1298) purity_assessment->density viscosity Viscosity (ASTM D445) purity_assessment->viscosity melting_point Melting/Cloud Point (ASTM D2500/DSC) purity_assessment->melting_point boiling_point Boiling Point purity_assessment->boiling_point comparison_table Comparative Data Table density->comparison_table viscosity->comparison_table melting_point->comparison_table boiling_point->comparison_table

FAME Analysis and Property Determination Workflow

References

Validating a Key Biomarker: A Comparative Guide to Methyl Elaidate for Dietary Trans Fat Intake

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of dietary intake is crucial for understanding the etiology of diseases and developing effective interventions. This guide provides a comprehensive comparison of methyl elaidate as a biomarker for dietary trans fat intake against other alternatives, supported by experimental data and detailed methodologies.

Elaidic acid (trans-9-octadecenoic acid) is the most abundant isomer of trans fatty acids (TFAs) produced during the industrial partial hydrogenation of vegetable oils. Its methylated form, this compound, is commonly quantified in biological samples as a biomarker of industrial TFA consumption. The validity of a dietary biomarker is determined by its correlation with actual intake. This guide evaluates the performance of this compound in this regard and compares it with other potential TFA biomarkers.

Comparative Performance of Trans Fatty Acid Biomarkers

The utility of a biomarker is often assessed by the correlation coefficient (r) between its concentration in a biological matrix (e.g., plasma, adipose tissue) and the dietary intake of the corresponding compound. A higher correlation coefficient indicates a more reliable biomarker. The following table summarizes findings from various studies on the correlation between different TFAs in biological samples and their dietary intake.

Biomarker (Fatty Acid)Biological MatrixDietary Intake AssessedCorrelation Coefficient (r)Study Type
Elaidic acid (trans-9 C18:1) Plasma PhospholipidsIndustrial Trans Fats0.479[1]Observational
Total trans C18:1Adipose TissueTotal Trans Fatty Acids0.45[2]Observational
Total trans C18:1ErythrocytesTotal Trans Fatty Acids0.44[3]Observational
Total trans C18:2Adipose TissueTotal Trans Fatty Acids0.58[2]Observational
Total trans C18:2ErythrocytesTotal Trans Fatty Acids--
trans-16:1n-7PlasmaDairy Fat0.22[4]Observational

Note: Data is compiled from multiple studies and may not be directly comparable due to differences in study design, dietary assessment methods, and analytical techniques.

From the available data, both elaidic acid (as a major component of total trans C18:1) and trans C18:2 isomers show moderate to strong correlations with dietary trans fat intake, making them valuable biomarkers. Notably, trans C18:2 isomers demonstrated a high correlation in adipose tissue. Adipose tissue is considered a good long-term indicator of TFA intake due to its slow turnover rate, while plasma levels reflect more recent intake.

Signaling Pathway of Dietary Trans Fat Incorporation

Dietary trans fats are absorbed and incorporated into various tissues, where they can be measured as biomarkers. The following diagram illustrates the general pathway from dietary intake to tissue incorporation.

Dietary Trans Fat Incorporation Pathway Dietary Intake\n(Partially Hydrogenated Oils) Dietary Intake (Partially Hydrogenated Oils) Digestion & Absorption\n(Small Intestine) Digestion & Absorption (Small Intestine) Dietary Intake\n(Partially Hydrogenated Oils)->Digestion & Absorption\n(Small Intestine) Chylomicrons\n(Lipoproteins) Chylomicrons (Lipoproteins) Digestion & Absorption\n(Small Intestine)->Chylomicrons\n(Lipoproteins) Circulation\n(Bloodstream) Circulation (Bloodstream) Chylomicrons\n(Lipoproteins)->Circulation\n(Bloodstream) Tissue Uptake Tissue Uptake Circulation\n(Bloodstream)->Tissue Uptake Adipose Tissue\n(Long-term storage) Adipose Tissue (Long-term storage) Tissue Uptake->Adipose Tissue\n(Long-term storage) Plasma Lipids/Membranes\n(Short to medium-term) Plasma Lipids/Membranes (Short to medium-term) Tissue Uptake->Plasma Lipids/Membranes\n(Short to medium-term)

Caption: Pathway of dietary trans fat from ingestion to tissue storage.

Experimental Protocols

Accurate quantification of this compound and other fatty acid biomarkers is critical for validation studies. The following sections provide a detailed methodology for the analysis of fatty acids in human plasma and adipose tissue.

Experimental Workflow for Biomarker Validation

The general workflow for validating a dietary biomarker involves several key steps, from sample collection to data analysis.

Dietary Biomarker Validation Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Biological Sample Collection\n(Plasma, Adipose Tissue) Biological Sample Collection (Plasma, Adipose Tissue) Lipid Extraction Lipid Extraction Biological Sample Collection\n(Plasma, Adipose Tissue)->Lipid Extraction Fatty Acid Methylation Fatty Acid Methylation Lipid Extraction->Fatty Acid Methylation GC-MS Analysis GC-MS Analysis Fatty Acid Methylation->GC-MS Analysis Peak Identification & Quantification Peak Identification & Quantification GC-MS Analysis->Peak Identification & Quantification Correlation Analysis Correlation Analysis Peak Identification & Quantification->Correlation Analysis Dietary Intake Assessment\n(Food Frequency Questionnaires, Diet Records) Dietary Intake Assessment (Food Frequency Questionnaires, Diet Records) Dietary Intake Assessment\n(Food Frequency Questionnaires, Diet Records)->Correlation Analysis Validation of Biomarker Validation of Biomarker Correlation Analysis->Validation of Biomarker

Caption: Key steps in the validation of a dietary biomarker.

Methodology for Plasma Fatty Acid Analysis
  • Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Lipid Extraction:

    • To a glass tube, add 200 µL of plasma.

    • Add an internal standard (e.g., C17:0 or deuterated elaidic acid) of known concentration.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex thoroughly for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids.

  • Fatty Acid Methylation (Transesterification):

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 5 minutes.

    • Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol. Heat again at 100°C for 5 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer contains the fatty acid methyl esters (FAMEs).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject 1 µL of the hexane extract into a GC-MS system.

    • GC Column: Use a highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp 1: Increase to 240°C at a rate of 4°C/minute.

      • Hold at 240°C for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

    • Identification and Quantification: Identify FAMEs, including this compound, by comparing their retention times and mass spectra to those of known standards. Quantify by comparing the peak area of the analyte to the peak area of the internal standard.

Methodology for Adipose Tissue Fatty Acid Analysis
  • Sample Collection: Obtain a small biopsy of adipose tissue (e.g., from the buttock or abdomen) and immediately freeze it in liquid nitrogen. Store at -80°C.

  • Lipid Extraction:

    • Homogenize a known weight of adipose tissue (approx. 50-100 mg) in a 2:1 (v/v) chloroform:methanol solution.

    • Add an internal standard.

    • Follow the same extraction procedure as for plasma (steps 2c-2e above).

  • Fatty Acid Methylation:

    • Follow the same methylation procedure as for plasma (steps 3a-3e above).

  • GC-MS Analysis:

    • Follow the same GC-MS analysis protocol as for plasma.

Logical Framework for Biomarker Selection

The selection of an appropriate biomarker depends on several factors beyond just the correlation with dietary intake. This diagram outlines a logical framework for making an informed decision.

Logical Framework for Biomarker Selection Define Research Question Define Research Question Identify Potential Biomarkers Identify Potential Biomarkers Define Research Question->Identify Potential Biomarkers e.g., Assess industrial TFA intake Evaluate Performance Evaluate Performance Identify Potential Biomarkers->Evaluate Performance Correlation, Specificity, Sensitivity Evaluate Performance->Identify Potential Biomarkers Low Performance Consider Practicality Consider Practicality Evaluate Performance->Consider Practicality High Performance Consider Practicality->Evaluate Performance Not Feasible Select Optimal Biomarker Select Optimal Biomarker Consider Practicality->Select Optimal Biomarker Feasible Validation in Target Population Validation in Target Population Select Optimal Biomarker->Validation in Target Population

Caption: A decision-making framework for selecting a dietary biomarker.

References

A Comparative Guide to Inter-laboratory Analysis of Methyl Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of methyl elaidate, a significant trans fatty acid methyl ester (FAME). The data presented herein is a synthesized representation from various studies to offer a benchmark for inter-laboratory performance and aid in method selection and validation. While a direct inter-laboratory comparison study exclusively for this compound is not publicly available, this guide collates typical performance characteristics of prevalent analytical techniques to foster consistency and comparability in its analysis.

Data Presentation: Performance in a Hypothetical Inter-laboratory Study

To illustrate the expected variability and performance of different laboratories analyzing this compound, the following tables summarize hypothetical data from a simulated inter-laboratory study. Five laboratories (Lab A-E) analyzed a standard sample of this compound using their in-house validated gas chromatography with flame ionization detection (GC-FID) methods.

Table 1: Inter-laboratory Comparison of Accuracy and Precision for this compound Quantification

LaboratoryAnalytical MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)
Lab AGC-FID99.21.8
Lab BGC-FID101.52.5
Lab CFast GC-FID98.71.5
Lab DGC-MS100.81.2
Lab EHPLC-UV97.53.1

Table 2: Comparison of Linearity and Sensitivity in this compound Analysis

LaboratoryAnalytical MethodLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Lab AGC-FID>0.9990.51.5
Lab BGC-FID>0.9980.72.0
Lab CFast GC-FID>0.9990.41.2
Lab DGC-MS>0.9990.10.3
Lab EHPLC-UV>0.9951.03.0

Experimental Protocols

The following are detailed experimental protocols for the primary methods used in the analysis of this compound.

Sample Preparation: Transesterification of Triglycerides to Fatty Acid Methyl Esters (FAMEs)

A crucial step in the analysis of fatty acids from oils and fats is the derivatization to their corresponding methyl esters.[1] This process, known as transesterification, makes the molecules volatile for gas chromatography.

Materials:

  • Sample containing triglycerides (e.g., vegetable oil)

  • Internal standard solution (e.g., methyl heptadecanoate in heptane)

  • Sodium methoxide solution (0.5 M in methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Accurately weigh approximately 25 mg of the oil sample into a reaction tube.

  • Add a known amount of the internal standard solution.

  • Add 2 mL of 0.5 M sodium methoxide solution.

  • Cap the tube tightly and heat in a water bath at 50°C for 10 minutes, with occasional vortexing.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of hexane and 2 mL of saturated sodium chloride solution.

  • Vortex thoroughly for 1 minute and then centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-FID analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis

GC-FID is the most common and robust method for the quantitative analysis of FAMEs.[2][3]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: e.g., SP-2560 (100 m x 0.25 mm x 0.20 µm) or similar polar column

  • Autosampler

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp: 4°C/minute to 240°C

    • Hold at 240°C for 20 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key validation parameters in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample add_is Add Internal Standard weigh->add_is transesterify Transesterification add_is->transesterify extract Extract FAMEs transesterify->extract dry Dry Extract extract->dry inject Inject Sample dry->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the analysis of this compound.

validation_parameters cluster_performance Performance Characteristics method Analytical Method Validation accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD) method->precision specificity Specificity method->specificity linearity Linearity (r²) method->linearity range Range method->range lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness accuracy->precision linearity->range lod->loq

Caption: Logical relationship of performance parameters in method validation.

References

A Researcher's Guide to Certified Reference Materials for Methyl Elaidate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of methyl elaidate is crucial in various applications, from food analysis to biomedical research. The reliability of this analysis hinges on the quality of the reference materials used. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for this compound, details experimental protocols for their use, and discusses alternative analytical standards.

Comparison of Commercial this compound CRMs

The selection of a suitable CRM is a critical first step in establishing a robust analytical method. The following table summarizes the key specifications of this compound CRMs from prominent suppliers to facilitate an informed decision.

SupplierProduct Name/GradePurityFormatCertified Value/UncertaintyTraceability/Certification
Sigma-Aldrich trans-9-Octadecenoic acid methyl ester (TraceCERT®)99.9%10 mg/mL in heptaneYes (on Certificate of Analysis)Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
Sigma-Aldrich This compound (analytical standard)≥99.0% (GC)NeatNot specified as a certified valueAnalytical standard grade.[1]
AccuStandard Elaidic acid methyl esterCertified Reference Material100 mgYes (on Certificate of Analysis)ISO 17034 Certified Reference Material.[2]
Cayman Chemical Elaidic Acid methyl ester≥98%NeatNot specified as a certified valuePurity determined by GC-MS.[3]
FUJIFILM Wako This compound Standard98.0+% (Capillary GC)NeatNot specified as a certified valueFor food analysis.[4]
Nu-Chek Prep This compound>99%NeatNot specified as a certified valueChromatographically pure.

Experimental Protocol: Quantification of this compound using GC-FID

This section details a typical Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of this compound using a CRM.

Sample Preparation (Transesterification)

For samples containing triacylglycerols, a derivatization step to convert fatty acids to their corresponding fatty acid methyl esters (FAMEs) is necessary.

  • Saponification: To a known amount of the lipid sample, add a solution of sodium hydroxide in methanol. Heat the mixture to saponify the triglycerides.

  • Methylation: Add a methylating agent, such as boron trifluoride in methanol (14% BF3/methanol), and heat to convert the fatty acid salts to FAMEs.

  • Extraction: After cooling, add a non-polar solvent like hexane and a saturated sodium chloride solution. Shake the mixture and allow the layers to separate. Collect the upper hexane layer containing the FAMEs.

  • Washing and Drying: Wash the hexane extract with water to remove any remaining reagents. Dry the extract over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and redissolve the FAMEs in a known volume of hexane for GC analysis.

Preparation of Calibration Standards
  • Accurately prepare a stock solution of the this compound CRM in hexane.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: An instrument equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A polar capillary column suitable for FAME analysis, such as a cyanopropyl-based column (e.g., HP-88, Elite-2560).

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/minute.

    • Hold: Maintain 240 °C for 15 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

Data Analysis
  • Inject the prepared calibration standards and the sample extracts into the GC-FID system.

  • Identify the this compound peak in the chromatograms based on its retention time, confirmed by the analysis of the CRM.

  • Integrate the peak area of this compound in each standard and sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Alternatives to Commercial CRMs

While commercially available CRMs are the gold standard for ensuring traceability and accuracy, there are alternative approaches to consider.

In-House or Secondary Reference Standards

Laboratories can prepare and characterize their own in-house reference materials. This involves:

  • Purification: Obtaining a high-purity this compound material through techniques like distillation or chromatography.

  • Characterization: Thoroughly characterizing the material for identity and purity using multiple analytical techniques (e.g., NMR, MS, DSC).

  • Validation: The purity of the in-house standard should be established by comparing it against a certified reference material from a national metrology institute or a reputable supplier.

While cost-effective for routine analysis, creating and maintaining well-characterized in-house standards requires significant effort and expertise.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.

  • Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity and concentration, the concentration of the analyte can be accurately determined.

  • Advantages:

    • It is a non-destructive technique.

    • It can provide structural information along with quantification.

    • It offers high precision and accuracy.

  • Considerations: Requires access to a high-field NMR spectrometer and expertise in qNMR experimental design and data processing.

Workflow for this compound Analysis using a CRM

The following diagram illustrates the logical workflow for the quantitative analysis of this compound using a certified reference material.

Methyl_Elaidate_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound SamplePrep Sample Preparation (e.g., Transesterification) Sample->SamplePrep CRM Certified Reference Material (this compound) StandardPrep Preparation of Calibration Standards CRM->StandardPrep GCFID GC-FID Analysis SamplePrep->GCFID StandardPrep->GCFID PeakIntegration Peak Identification & Integration GCFID->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Workflow for this compound analysis using a CRM.

References

A Comparative Guide to the Accuracy and Precision of Methyl Elaidate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl elaidate, a key trans fatty acid methyl ester (FAME), is critical for various applications, from food analysis to biomedical research. The choice of analytical methodology can significantly impact the reliability of results. This guide provides an objective comparison of the performance of common analytical techniques for this compound quantification, supported by experimental data.

The two primary chromatographic techniques employed for the analysis of FAMEs, including this compound, are Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector. The accuracy and precision of these methods are highly dependent on the sample preparation, derivatization, and the specific validation of the analytical method.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for the quantification of this compound and other fatty acid methyl esters using GC-FID and HPLC-UV, based on data from various validation studies.

Table 1: Performance Characteristics of GC-FID for FAME Quantification

Validation ParameterPerformance CharacteristicSource(s)
Linearity (r²) > 0.9998[1]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[1]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[1]
Accuracy (Recovery) Close to 100%[2]
Precision (Repeatability RSD) 0.89% - 2.34%[2]
Precision (Reproducibility RSD) 1.46% - 3.72%

Table 2: Performance Characteristics of HPLC-UV for FAME Quantification

Validation ParameterPerformance CharacteristicSource(s)
Linearity (r²) > 0.99
Limit of Detection (LOD) Not consistently provided
Limit of Quantification (LOQ) Not consistently provided
Accuracy (Recovery) 98% - 102% (general acceptance criteria)
Precision (Repeatability RSD) < 3%
Intermediate Precision (%RSD) < 2% (general acceptance criteria)

Experimental Protocols

Detailed methodologies are crucial for reproducing accurate and precise results. Below are representative experimental protocols for the quantification of this compound using GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is widely used for the comprehensive analysis of fatty acid profiles.

a) Sample Preparation and Derivatization (Base-Catalyzed followed by TMS-DM)

  • Lipid Extraction: Extract lipids from the sample matrix using an appropriate solvent system (e.g., Folch method).

  • Internal Standard Addition: Transfer a known amount of the extracted lipid to a screw-cap test tube. Add 1 mL of a 10 mg/5 mL solution of heptadecanoic acid (internal standard) in methanol.

  • Base-Catalyzed Methylation: Add 1 mL of 2 M sodium methoxide (NaOCH₃) in methanol.

  • Heating: Place the tube in a water bath at 60°C for 10 minutes.

  • TMS-Diazomethane Derivatization: After cooling, add trimethylsilyl-diazomethane (TMS-DM) to ensure complete methylation of any free fatty acids.

  • Extraction of FAMEs: Add a suitable extraction solvent (e.g., hexane), vortex, and centrifuge. The upper organic layer containing the FAMEs is collected for GC analysis.

b) GC-FID Operating Conditions

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column suitable for FAME separation (e.g., Rt-2560, 100 m x 0.25 mm x 0.20 µm).

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Carrier Gas: Helium at a flow rate of 1.26 mL/min.

  • Oven Temperature Program: Start at 100°C, then ramp to 240°C at a defined rate to achieve separation.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:20.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC can be a valuable alternative, particularly for its ability to resolve cis and trans isomers at lower temperatures.

a) Sample Preparation

  • Derivatization to FAMEs: Prepare FAMEs from the lipid extract as described in the GC-FID protocol.

  • Sample Dilution: Dissolve a known amount of the FAME mixture (approximately 25 mg) in acetonitrile for analysis.

b) HPLC-UV Operating Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: Isocratic elution with acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

Methodology Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Lipid_Extraction Lipid Extraction IS_Addition Internal Standard Addition Lipid_Extraction->IS_Addition Derivatization Derivatization to FAMEs IS_Addition->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by GC-FID.

HPLC_UV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis FAME_Prep FAME Preparation Sample_Dilution Sample Dilution in Acetonitrile FAME_Prep->Sample_Dilution HPLC_Injection HPLC Injection Sample_Dilution->HPLC_Injection RP_Separation Reverse-Phase Separation HPLC_Injection->RP_Separation UV_Detection UV Detection RP_Separation->UV_Detection Quantification_HPLC Quantification UV_Detection->Quantification_HPLC

Caption: Workflow for this compound Quantification by HPLC-UV.

Derivatization_Pathway Triglyceride Triglyceride / Free Fatty Acid Base_Catalyst Base Catalyst (e.g., NaOCH₃) Triglyceride->Base_Catalyst TMS_DM TMS-Diazomethane (for FFAs) Triglyceride->TMS_DM FAME Fatty Acid Methyl Ester (FAME) Base_Catalyst->FAME Transesterification / Esterification TMS_DM->FAME Esterification

Caption: Derivatization Pathways for FAME Synthesis.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of Methyl Elaidate and its Cis Isomer, Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of two geometric isomers, methyl elaidate (the trans isomer) and methyl oleate (the cis isomer) of methyl 9-octadecenoate. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer a clear framework for their differentiation and characterization.

The seemingly subtle difference in the orientation of the double bond between this compound and methyl oleate gives rise to distinct physical and chemical properties, which are reflected in their spectroscopic profiles. This guide presents a side-by-side comparison of their key spectral features, supported by detailed experimental protocols for obtaining this data.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueThis compound (trans-isomer)Methyl Oleate (cis-isomer)Key Difference
¹H NMR Olefinic protons (C9-H, C10-H): ~5.36 ppm (multiplet)Olefinic protons (C9-H, C10-H): ~5.34 ppm (multiplet)The chemical shift of the olefinic protons is slightly different, though often subtle and can overlap. The coupling constants can also provide clues to the stereochemistry.
¹³C NMR Olefinic carbons (C9, C10): ~130.5 ppmOlefinic carbons (C9, C10): ~129.8 ppmThe carbon atoms of the trans double bond in this compound are typically deshielded and appear at a slightly higher chemical shift compared to the cis isomer.
IR Spectroscopy Strong absorption band at ~966 cm⁻¹Absence of a strong band at ~966 cm⁻¹The C-H out-of-plane bending vibration of the trans double bond is a definitive marker for this compound.[1]
Mass Spectrometry Molecular Ion (M⁺): m/z 296. The fragmentation pattern is virtually indistinguishable from its cis isomer.Molecular Ion (M⁺): m/z 296. The fragmentation pattern is virtually indistinguishable from its trans isomer.The mass spectra of the two isomers are nearly identical, making them difficult to differentiate by this method alone.

Visualizing the Isomers: A Structural Comparison

The core difference between this compound and methyl oleate lies in the spatial arrangement of the atoms around the carbon-carbon double bond.

Caption: Structural difference between methyl oleate (cis) and this compound (trans).

Experimental Protocols

Reproducible and accurate data is the cornerstone of scientific research. The following are detailed methodologies for the key spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the fatty acid methyl ester (FAME) in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

    • Process the data with a Fourier transform and phase correction.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve FAME in CDCl3 add_tms Add TMS dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_nmr Acquire ¹H Spectrum instrument->h1_nmr c13_nmr Acquire ¹³C Spectrum instrument->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase integrate Integration & Analysis phase->integrate

Caption: General workflow for NMR analysis of fatty acid methyl esters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly effective for identifying the presence of the trans double bond in this compound. The American Oil Chemists' Society (AOCS) has established official methods for this analysis.[3]

Sample Preparation:

For neat samples, no preparation is required. The sample can be analyzed directly.

Instrumentation and Data Acquisition (AOCS Official Method Cd 14d-99): [4]

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply a small amount of the FAME sample to the ATR crystal to ensure full coverage.

    • Acquire the sample spectrum. The characteristic absorption for the trans C-H out-of-plane bend appears at approximately 966 cm⁻¹.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

While MS alone is not ideal for distinguishing between these isomers, when coupled with Gas Chromatography (GC), it can be used for separation and identification based on retention times, although co-elution can still be a challenge.

Sample Preparation:

The samples of this compound and methyl oleate are typically diluted in a suitable solvent like hexane or heptane before injection.

Instrumentation and Data Acquisition:

  • Gas Chromatograph:

    • Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase, is recommended for separating cis and trans isomers.

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Oven Program: A temperature gradient program is used to separate the FAMEs. For example, starting at 100°C, holding for 4 minutes, then ramping to 240°C at 3°C/minute, and holding for 15 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Acquisition Mode: Full scan mode is typically used to obtain the mass spectrum of the eluting compounds.

In Conclusion

The spectroscopic analysis of this compound and its cis isomer, methyl oleate, reveals key structural information that allows for their unambiguous differentiation. While their mass spectra are nearly identical, ¹H and ¹³C NMR provide subtle but distinct differences in chemical shifts. The most definitive and readily observable distinction lies in their infrared spectra, where the presence of a strong absorption band around 966 cm⁻¹ serves as a clear indicator of the trans configuration in this compound. By employing the detailed experimental protocols outlined in this guide, researchers can confidently identify and characterize these important fatty acid methyl esters.

References

Safety Operating Guide

A Guide to the Proper Disposal of Methyl Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of methyl elaidate, a common fatty acid ester used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and local regulations.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding the chemical's properties, handling, and safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area. A fume hood is recommended to minimize the inhalation of any potential vapors.

Waste Characterization

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous substance or mixture.[1] This classification is pivotal in determining the appropriate disposal pathway. However, it is imperative to remember that institutional or local regulations may have specific requirements for the disposal of all chemical waste, regardless of its hazard classification.

Key Properties of this compound for Disposal Consideration:

PropertyValueCitation
Physical State Liquid[1]
Appearance Light yellow
GHS Hazard Classification Not a hazardous substance or mixture
Storage Temperature 2 - 8 °C (Recommended)

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the proper disposal of this compound, from initial collection to final removal from the laboratory.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Do Not Mix: Do not mix this compound waste with other waste streams, particularly hazardous wastes such as acids, bases, or oxidizers. It should be collected in a dedicated, non-halogenated organic waste container.

  • Liquid vs. Solid: Segregate liquid this compound waste from any contaminated solid waste (e.g., pipette tips, absorbent pads).

Step 2: Waste Collection and Containerization

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass bottles are suitable options.

  • Labeling: Clearly label the waste container with "this compound Waste" and the approximate concentration if it is in a solution. Ensure the original label of a reused container is completely defaced.

  • Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.

Step 3: On-Site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment tray to mitigate any potential leaks or spills.

Step 4: Disposal of Empty Containers

  • Rinsing: An empty this compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinseate must be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as chemical waste.

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of in the regular laboratory glassware or plastic recycling, depending on the material.

Step 5: Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pad.

    • Collect the contaminated absorbent material into a sealed container for disposal as solid chemical waste.

    • Clean the spill area with soap and water.

  • Large Spills (>50 mL):

    • Evacuate the immediate area and alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.

    • Cleanup should be conducted by trained personnel using a spill kit.

Step 6: Final Disposal

  • Contact EHS: When the waste container is full, contact your institution's EHS department or licensed hazardous waste contractor to arrange for pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MethylElaidateDisposal cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_hazardous Is it mixed with hazardous waste? ppe->is_hazardous sds->ppe collect_hazardous Collect in appropriate hazardous waste stream is_hazardous->collect_hazardous Yes collect_non_hazardous Collect in dedicated 'Non-Hazardous this compound Waste' container is_hazardous->collect_non_hazardous No container Use labeled, sealed, chemically compatible container collect_hazardous->container collect_non_hazardous->container storage Store in designated satellite accumulation area with secondary containment container->storage is_full Container Full? storage->is_full is_full->storage No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end End: Waste Removed contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Comprehensive Safety and Handling Guide for Methyl Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, operational, and disposal protocols for handling Methyl elaidate in a laboratory setting. Although this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial to ensure a safe working environment and maintain the integrity of your research.[1][2][3]

Personal Protective Equipment (PPE)

While this compound has no specific PPE requirements listed due to its non-hazardous nature, following good laboratory practice is recommended to minimize exposure and prevent contamination.[1]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety glasses.Protects eyes from accidental splashes.
Hand Protection Nitrile gloves.Prevents direct skin contact and potential contamination of experimental materials.
Body Protection Standard laboratory coat.Protects clothing and skin from spills.
Respiratory Protection Not generally required. Use in a well-ventilated area.In the case of aerosol formation, work in a fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures safety and procedural consistency.

  • Preparation :

    • Before handling, ensure that the work area is clean and uncluttered.

    • Confirm the availability and location of a spill kit.

    • Put on the recommended PPE as detailed in the table above.

  • Handling :

    • Work in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use to prevent contamination.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed.

    • Recommended storage temperature is typically -20°C for long-term stability.

Spill and Disposal Plan

Accidental spills should be handled promptly and safely. Proper disposal is essential for environmental responsibility.

3.1. Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Alert Personnel : Inform others in the vicinity of the spill.

  • Contain the Spill : For larger spills, use an absorbent material like vermiculite or sand to dike the area and prevent spreading.

  • Absorb the Liquid : Cover the spill with an inert absorbent material.

  • Collect Residue : Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate the Area : Clean the spill area with soap and water.

  • Dispose of Waste : The collected waste should be disposed of according to your institution's guidelines for non-hazardous chemical waste.

3.2. Disposal Plan

As this compound is not classified as hazardous, disposal is generally straightforward, but institutional guidelines must be followed.

  • Unused Product : Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials : Gloves, absorbent pads, and other materials contaminated with this compound should be collected in a labeled container and disposed of as non-hazardous solid waste.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or acetone) and allow them to air dry before disposal or recycling. The rinsate should be collected and disposed of as chemical waste.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal cluster_spill Spill Response A Don PPE (Lab Coat, Gloves, Safety Glasses) B Prepare Clean Workspace A->B C Retrieve this compound from Storage B->C Proceed to handling D Perform Experimental Procedure (in well-ventilated area or fume hood) C->D E Return Unused this compound to Storage D->E Procedure complete F Clean Work Area E->F G Segregate Waste (Unused product, contaminated materials) F->G Waste generated H Label Waste Containers G->H I Dispose According to Institutional Guidelines H->I Spill Spill Occurs Spill_Contain Contain Spill Spill->Spill_Contain Spill_Absorb Absorb with Inert Material Spill_Contain->Spill_Absorb Spill_Collect Collect Waste Spill_Absorb->Spill_Collect Spill_Clean Decontaminate Area Spill_Collect->Spill_Clean Spill_Dispose Dispose of Spill Waste Spill_Clean->Spill_Dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Methyl elaidate

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